Product packaging for Amino-thiophen-2-YL-acetic acid(Cat. No.:CAS No. 21124-40-3)

Amino-thiophen-2-YL-acetic acid

Cat. No.: B3028484
CAS No.: 21124-40-3
M. Wt: 157.19 g/mol
InChI Key: XLMSKXASROPJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-thiophen-2-YL-acetic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B3028484 Amino-thiophen-2-YL-acetic acid CAS No. 21124-40-3

Properties

IUPAC Name

2-amino-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMSKXASROPJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875656
Record name Thienylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21124-40-3, 4052-59-9
Record name α-Amino-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21124-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-α-Amino-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4052-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid, alpha-amino-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-(2-Thienyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiopheneacetic acid, .alpha.-amino-, (-)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name α-(2-thienyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2-thienylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Amino-thiophen-2-yl-acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-amino-2-(thiophen-2-yl)acetic acid, a pivotal heterocyclic amino acid analogue. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications as a versatile building block in the creation of innovative therapeutics.

Introduction: The Strategic Importance of Thiophene-Containing Amino Acids in Drug Discovery

The incorporation of unnatural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern medicinal chemistry. These modifications can confer advantageous properties, such as enhanced metabolic stability, improved receptor binding affinity, and unique conformational constraints.[1] Among these, 2-amino-2-(thiophen-2-yl)acetic acid, also known as 2-thienylglycine, has emerged as a particularly valuable building block.[1] Its thiophene moiety introduces distinct electronic and steric properties compared to natural amino acids, enabling the fine-tuning of molecular interactions with biological targets.[1]

This guide will provide a detailed exploration of 2-amino-2-(thiophen-2-yl)acetic acid, from its fundamental characteristics to its application in the synthesis of biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₆H₇NO₂SPubChem
Molecular Weight 157.19 g/mol PubChem
CAS Number 21124-40-3ChemicalBook[2]
Appearance White to off-white solidMedChemExpress
Melting Point 208-210 °C (lit.)ChemicalBook
Solubility Soluble in waterChemicalBook

Synthesis of 2-amino-2-(thiophen-2-yl)acetic Acid

The synthesis of 2-aminothiophenes is often achieved through the versatile Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. While the Gewald reaction is a powerful tool for generating a wide array of substituted 2-aminothiophenes, the direct synthesis of 2-amino-2-(thiophen-2-yl)acetic acid via this method is not straightforward due to the nature of the required starting materials.

More commonly, the synthesis of non-natural amino acids like 2-thienylglycine involves methods such as the Strecker synthesis or enzymatic resolution. The Strecker synthesis, a classic method for amino acid production, involves the reaction of an aldehyde (in this case, thiophene-2-carboxaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Illustrative Synthetic Workflow (Strecker Synthesis):

G Thiophene_2_carboxaldehyde Thiophene-2- carboxaldehyde Ammonia_Cyanide NH₃, HCN Thiophene_2_carboxaldehyde->Ammonia_Cyanide Reaction Aminonitrile α-Aminonitrile Intermediate Ammonia_Cyanide->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Product 2-Amino-2-(thiophen-2-yl)acetic acid Hydrolysis->Product

Caption: Generalized workflow for the Strecker synthesis of 2-amino-2-(thiophen-2-yl)acetic acid.

Applications in Drug Development

The primary utility of 2-amino-2-(thiophen-2-yl)acetic acid lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules. Its incorporation into drug candidates can significantly impact their pharmacological profiles.

Peptide Synthesis

The introduction of 2-thienylglycine into peptide sequences is a well-established strategy to create peptidomimetics with enhanced properties.[1] These modifications can lead to:

  • Increased Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage of the peptide by proteases, prolonging its half-life in vivo.[1]

  • Improved Receptor Binding: The thiophene ring can participate in unique π-π stacking or hydrophobic interactions with the target receptor, potentially increasing binding affinity and selectivity.[1]

  • Conformational Rigidity: The steric bulk of the thiophene group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

The coupling of Fmoc-protected 2-amino-2-(thiophen-2-yl)acetic acid onto a resin-bound peptide chain is a critical step in SPPS.

G Resin Resin-bound peptide (free N-terminus) Coupling Coupling Reaction Resin->Coupling Fmoc_AA Fmoc-2-amino-2-(thiophen-2-yl)acetic acid Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Coupling Base Base (e.g., DIPEA) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Wash Wash Resin Coupling->Wash Deprotection Fmoc Deprotection (Piperidine/DMF) Wash->Deprotection Next_Cycle Ready for next coupling cycle Deprotection->Next_Cycle

Caption: A typical workflow for the coupling of Fmoc-2-amino-2-(thiophen-2-yl)acetic acid in SPPS.

Step-by-Step Coupling Procedure:

  • Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with a suitable solvent, such as dimethylformamide (DMF), to remove any residual reagents from the previous step. The N-terminal Fmoc protecting group is then removed using a solution of piperidine in DMF.

  • Activation of the Amino Acid: In a separate vessel, the Fmoc-protected 2-amino-2-(thiophen-2-yl)acetic acid (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as HBTU or HATU, and a base, like diisopropylethylamine (DIPEA), are added to activate the carboxylic acid group.

  • Coupling Reaction: The activated amino acid solution is added to the resin, and the mixture is agitated at room temperature for a specified period (e.g., 1-2 hours) to allow for complete amide bond formation.

  • Washing: The resin is then washed extensively with DMF to remove any unreacted reagents and byproducts. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

Synthesis of mPGES-1 Inhibitors for Anti-inflammatory and Anti-cancer Applications

A significant application of 2-amino-2-(thiophen-2-yl)acetic acid derivatives is in the development of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[3] mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a potent inflammatory mediator implicated in various diseases, including cancer and arthritis.[3]

The Prostaglandin E2 Synthesis Pathway and the Role of mPGES-1:

G Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1_2 COX-1 / COX-2 AA->COX1_2 PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Cancer Tumor Growth, Angiogenesis PGE2->Cancer Inhibitor Thiophene-based mPGES-1 Inhibitor Inhibitor->mPGES1 Inhibition

Caption: The enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.

Derivatives of 2-amino-2-(thiophen-2-yl)acetic acid have been synthesized and shown to be potent and selective inhibitors of mPGES-1. These compounds often feature additional aromatic or heterocyclic moieties attached to the thiophene ring, which enhance their binding to the active site of the enzyme.

Quantitative Data for mPGES-1 Inhibitors:

CompoundIC₅₀ (µM)Cell LineReference
Derivative 1 2.5A549 (human lung carcinoma)Di Micco et al., 2021[3]
Derivative 2 5.1A549 (human lung carcinoma)Di Micco et al., 2021[3]

The development of these inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases and cancers where PGE2 plays a pathogenic role.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-2-(thiophen-2-yl)acetic acid. Based on the available safety data for this and structurally related compounds, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Conclusion and Future Perspectives

2-Amino-2-(thiophen-2-yl)acetic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features allow for the creation of novel peptide and small-molecule therapeutics with improved pharmacological properties. The successful development of mPGES-1 inhibitors based on this scaffold highlights its potential for generating targeted therapies for inflammatory diseases and cancer. Future research will likely focus on expanding the diversity of derivatives synthesized from this core structure and exploring their utility in targeting other disease-relevant proteins. The continued exploration of such non-natural amino acids will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

Amino-thiophen-2-YL-acetic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Amino-Thiophen-2-YL-Acetic Acid: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the versatile Gewald reaction for constructing the foundational 2-aminothiophene scaffold. The narrative synthesizes field-proven insights into the pharmacological landscape of aminothiophene derivatives, which exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytostatic effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, workflow diagrams, and a robust framework for understanding the therapeutic potential of this molecular class.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their chemical stability and versatile reactivity.[1] These five-membered aromatic rings are privileged structures in drug discovery, serving as bioisosteres for phenyl groups and participating in key binding interactions with biological targets.[2] The introduction of an amino group at the C2 position creates the 2-aminothiophene scaffold, a building block that has given rise to a multitude of pharmacologically active agents.[1][3] Molecules incorporating this moiety have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, confirming the advantageous potential of the aminothiophene skeleton in the development of novel therapeutics.[4][5] This guide focuses specifically on this compound, exploring the chemical properties and biological context that make it a valuable synthon and a potential therapeutic candidate.

Chemical Identity and Structure

The designation "this compound" specifies a thiophene ring substituted at the C2 position with an acetic acid group (-CH₂COOH) and also bearing an amino group (-NH₂). The precise location of the amino group is critical and defines the specific isomer. For this guide, we will focus on the general class while drawing specific data from well-documented examples like DL-α-Aminothiophene-2-acetic acid.

  • IUPAC Name: amino(thiophen-2-yl)acetic acid

  • CAS Number: 21124-40-3[6]

  • Molecular Formula: C₆H₇NO₂S

  • Molecular Weight: 157.19 g/mol [7]

The structure combines three key functional groups:

  • The Thiophene Ring: An electron-rich aromatic heterocycle that provides a stable, lipophilic core.

  • The Amino Group: A primary amine that can act as a hydrogen bond donor and a nucleophile, making it a key handle for derivatization.[8]

  • The Acetic Acid Group: A carboxylic acid moiety that is typically ionized at physiological pH, imparting hydrophilicity and the ability to form strong ionic and hydrogen bonds with biological receptors.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in both chemical reactions and biological systems.

PropertyValueSource
Melting Point 208-210 °C[6]
Molecular Weight 157.19 g/mol [7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 2[7]
LogP (Computed) -2.0[7][9]

The low computed LogP value suggests high water solubility, a characteristic feature for amino acids. Purification methods often involve recrystallization from aqueous solutions, sometimes with pH adjustment to modulate solubility.[6]

Synthesis and Characterization

The synthesis of substituted 2-aminothiophenes is most famously and efficiently achieved through the Gewald reaction . This multicomponent reaction has become a universal method due to its operational simplicity, the availability of starting materials, and its tolerance for a wide range of substituents.[10][11]

The Gewald Reaction: Mechanism and Causality

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base (typically a secondary amine like diethylamine or morpholine).[8][10]

The mechanism proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[12] This step is crucial as it forms the carbon backbone of the future thiophene ring and generates an α,β-unsaturated nitrile intermediate. The choice of a relatively weak organic base is deliberate to favor this condensation without promoting unwanted side reactions.

  • Sulfur Addition (Michael Addition): The elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. The precise mechanism of sulfur ring-opening and addition is complex but results in a sulfur-containing anion.[12]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by a tautomerization step to yield the final, stable aromatic 2-aminothiophene product.[12]

The versatility of this reaction allows for the creation of a diverse library of polysubstituted 2-aminothiophenes by simply varying the starting carbonyl and nitrile components.[8]

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol describes a general procedure for synthesizing an ethyl 2-amino-4-phenylthiophene-3-carboxylate, a common precursor that can be further modified to yield the target acetic acid derivative.

Materials:

  • Ethyl cyanoacetate

  • Acetophenone (or other suitable ketone)

  • Elemental Sulfur

  • Diethylamine (or Morpholine)

  • Ethanol (or DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 equivalent), acetophenone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Addition: Add diethylamine (2 equivalents) dropwise to the stirred mixture. The addition is often exothermic and should be controlled. The base acts as a catalyst for the initial condensation and helps activate the sulfur.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 50-60 °C) for 2-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: Pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl to neutralize the remaining base.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[6]

Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the thiophene ring protons, the amino group, and the various substituents.[14][15]

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester or acid group (around 1650-1750 cm⁻¹), and vibrations associated with the thiophene ring.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[16]

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from synthesis to characterization for a 2-aminothiophene derivative.

G cluster_synthesis Synthesis (Gewald Reaction) cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ketone, Nitrile, Sulfur) react One-Pot Reaction (Base, Solvent, Heat) start->react 1. Condensation workup Work-up & Isolation (Precipitation, Filtration) react->workup 2. Crude Product recryst Recrystallization workup->recryst 3. Purity Enhancement nmr NMR Spectroscopy recryst->nmr 4. Structure ID ir IR Spectroscopy recryst->ir 5. Functional Groups ms Mass Spectrometry recryst->ms 6. Molecular Weight final Pure Compound nmr->final ir->final ms->final

Workflow for Synthesis and Analysis of 2-Aminothiophenes.

Pharmacological Profile and Biological Activity

While specific studies on this compound itself are limited, the broader class of 2-aminothiophene derivatives is a rich source of biologically active compounds.[1] Their therapeutic potential spans multiple domains.

  • Anti-inflammatory Activity: Numerous 2-aminothiophene analogs have been shown to possess potent anti-inflammatory activity.[4] This is a significant area of research for this scaffold.

  • Anticancer Properties: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity against specific cancer cell lines, including prostate cancer, T-cell lymphoma, and kidney carcinoma.[17] These compounds were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[17] The thiophene scaffold also serves as a key component in potent kinase inhibitors.[5]

  • Antimicrobial and Antifungal Activity: The 2-aminothiophene nucleus is present in compounds exhibiting a wide spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][18]

  • Other Activities: The scaffold has been explored for a wide range of other pharmacological effects, including antioxidant, antiviral, anticonvulsant, and analgesic properties.[5][16]

The carboxylic acid moiety of the title compound is particularly interesting as it can mimic the structures of endogenous ligands, potentially making it an inhibitor for enzymes like D-amino acid oxidase (DAO), where thiophene carboxylic acids have shown inhibitory activity.[19]

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a versatile building block or scaffold.[5] Its bifunctional nature—possessing both a nucleophilic amine and a carboxylic acid—allows for orthogonal chemical modifications to build more complex molecules.

  • Scaffold for Library Synthesis: The 2-aminothiophene core, easily generated via the Gewald reaction, provides a platform for creating large libraries of related compounds for high-throughput screening.[8]

  • Peptide and Amide Synthesis: The amino group can be acylated, and the carboxylic acid can form amide bonds, allowing for its incorporation into peptide-like structures or for linking to other pharmacophores.[20]

  • Lead Optimization: The thiophene ring can be further functionalized (e.g., via halogenation or metal-catalyzed cross-coupling reactions) to fine-tune the steric and electronic properties of a lead compound, thereby improving its potency, selectivity, or pharmacokinetic profile.[21]

The following diagram illustrates the central role of the aminothiophene scaffold in the drug discovery process.

G cluster_chem Chemical Diversification cluster_bio Biological Evaluation cluster_out Therapeutic Outcomes scaffold Aminothiophene Scaffold gewald Gewald Synthesis scaffold->gewald derivatization Further Derivatization (N-Acylation, Coupling) screening High-Throughput Screening derivatization->screening sar Structure-Activity Relationship (SAR) anti_inflam Anti-inflammatory sar->anti_inflam anti_cancer Anticancer sar->anti_cancer anti_micro Antimicrobial sar->anti_micro cns CNS Agents sar->cns

Role of Aminothiophenes in Drug Discovery.

Safety and Toxicology

Specific toxicological data for this compound is not widely available. As with all laboratory chemicals, it should be handled with appropriate care, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

This compound represents a valuable and versatile molecule built upon the pharmacologically significant 2-aminothiophene scaffold. Its synthesis is accessible through robust methods like the Gewald reaction, and its structure offers multiple points for chemical modification. While the biological profile of this specific molecule requires further investigation, the extensive body of research on related derivatives highlights its immense potential as a building block for the discovery of new therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The continued exploration of this and similar heterocyclic structures is a promising avenue for addressing unmet medical needs.

References

A Technical Guide to the Stereoisomers of 2-Amino-2-(thiophen-2-yl)acetic Acid: A Comparative Analysis of the (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This technical guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid, a heterocyclic non-proteinogenic amino acid. While specific comparative biological data for these particular enantiomers is not extensively documented in publicly available literature, this guide synthesizes the known chemical properties, potential therapeutic applications based on the broader class of thiophene derivatives, and detailed, field-proven methodologies for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction: The Imperative of Stereoisomerism in Medicinal Chemistry

The spatial orientation of functional groups in a chiral molecule can lead to significant differences in its interaction with biological macromolecules, which are themselves chiral. This can result in one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer). The case of thalidomide serves as a stark reminder of the critical importance of studying individual enantiomers.

2-Amino-2-(thiophen-2-yl)acetic acid, also known as 2-thienylglycine, is a valuable chiral building block in organic synthesis and medicinal chemistry. The thiophene moiety is a well-established bioisostere for the phenyl group, often introduced into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. This guide will delve into the distinct characteristics of the (R)- and (S)-enantiomers of 2-thienylglycine, providing a framework for their scientific investigation.

Physicochemical and Spectroscopic Properties

While detailed comparative studies on the physicochemical properties of the individual enantiomers are scarce, the fundamental properties of the racemic mixture are known. The introduction of the chiral center primarily affects the interaction with plane-polarized light and other chiral molecules.

Property(R)-2-Amino-2-(thiophen-2-yl)acetic acid(S)-2-Amino-2-(thiophen-2-yl)acetic acid
Molecular Formula C₆H₇NO₂SC₆H₇NO₂S
Molecular Weight 157.19 g/mol 157.19 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (S)-isomer.No specific value widely reported.
CAS Number 65058-23-333266-36-1

Spectroscopic Characterization:

The (R) and (S) enantiomers are indistinguishable by standard NMR and IR spectroscopy. However, these techniques are crucial for confirming the chemical structure of the synthesized or resolved material.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiophene ring protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the thiophene ring, the α-carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group. A study on a related N-acylated derivative of 2-(thiophen-2-yl)acetic acid provides a reference for the expected spectral features[2][3].

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-Amino-2-(thiophen-2-yl)acetic acid can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. While specific protocols for 2-Amino-2-(thiophen-2-yl)acetic acid are not widely published, a plausible approach would involve the asymmetric Strecker synthesis, a well-established method for producing α-amino acids.

Diagram: Proposed Asymmetric Strecker Synthesis

This diagram illustrates a conceptual pathway for the enantioselective synthesis of (S)-2-Amino-2-(thiophen-2-yl)acetic acid.

G Thiophene_aldehyde Thiophene-2-carboxaldehyde Chiral_imine Chiral Imine Intermediate Thiophene_aldehyde->Chiral_imine + Chiral Amine Chiral_amine Chiral Amine (e.g., (S)-α-methylbenzylamine) Chiral_amine->Chiral_imine Strecker_product Diastereomeric α-aminonitrile Chiral_imine->Strecker_product + CN⁻ Hydrolysis Acid Hydrolysis Strecker_product->Hydrolysis Removal Removal of Chiral Auxiliary Hydrolysis->Removal Final_product (S)-2-Amino-2-(thiophen-2-yl)acetic acid Removal->Final_product

Caption: Proposed Asymmetric Strecker Synthesis Pathway.

Chiral Resolution of Racemic 2-Amino-2-(thiophen-2-yl)acetic Acid

Resolution of a racemic mixture is a common and practical approach to obtaining pure enantiomers. This can be accomplished through enzymatic kinetic resolution or chiral chromatography.

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly employed for the resolution of racemic amines and amino acid derivatives[4][5].

Principle: A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the amino acid ester, leaving the other enantiomer unreacted. Subsequent separation and hydrolysis yield the two pure enantiomers.

Step-by-Step Methodology:

  • Esterification of Racemic Amino Acid:

    • Suspend racemic 2-Amino-2-(thiophen-2-yl)acetic acid in methanol.

    • Add thionyl chloride dropwise at 0°C.

    • Stir at room temperature overnight to form the methyl ester.

    • Evaporate the solvent to obtain the racemic methyl ester hydrochloride.

  • Enzymatic Acylation:

    • Dissolve the racemic methyl ester in a suitable organic solvent (e.g., toluene).

    • Add an acyl donor (e.g., vinyl acetate) and immobilized CALB (e.g., Novozym 435).

    • Incubate the reaction with shaking at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • Filter off the enzyme.

    • Separate the acylated ester from the unreacted ester using column chromatography.

  • Hydrolysis:

    • Hydrolyze the separated acylated ester and the unreacted ester separately using aqueous acid or base to obtain the pure (R)- and (S)-2-Amino-2-(thiophen-2-yl)acetic acid.

Diagram: Enzymatic Kinetic Resolution Workflow

This diagram outlines the key steps in the enzymatic kinetic resolution of racemic 2-Amino-2-(thiophen-2-yl)acetic acid.

G racemate Racemic (R/S)-Thienylglycine esterification Esterification (MeOH, SOCl₂) racemate->esterification racemic_ester Racemic (R/S)-Methyl Ester esterification->racemic_ester enzymatic_step Enzymatic Acylation (CALB, Vinyl Acetate) racemic_ester->enzymatic_step mixture Mixture: (S)-Methyl Ester (R)-N-acetyl-Methyl Ester enzymatic_step->mixture separation Chromatographic Separation mixture->separation s_ester (S)-Methyl Ester separation->s_ester r_acetyl_ester (R)-N-acetyl-Methyl Ester separation->r_acetyl_ester hydrolysis_s Hydrolysis s_ester->hydrolysis_s hydrolysis_r Hydrolysis r_acetyl_ester->hydrolysis_r s_amino_acid (S)-Thienylglycine hydrolysis_s->s_amino_acid r_amino_acid (R)-Thienylglycine hydrolysis_r->r_amino_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Teicoplanin-based chiral stationary phases (CSPs) are particularly effective for the separation of underivatized amino acids[6][7].

Principle: The chiral stationary phase contains a chiral selector (teicoplanin) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times, allowing for their separation.

Step-by-Step Methodology:

  • Column: Astec CHIROBIOTIC T (teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A polar ionic mode is typically effective. A starting mobile phase could be a mixture of methanol and an aqueous buffer containing a small amount of acid and base (e.g., 0.1% acetic acid and 0.05% triethylamine in water/methanol). The exact ratio of methanol to aqueous buffer will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (where the thiophene ring absorbs).

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic 2-Amino-2-(thiophen-2-yl)acetic acid dissolved in the mobile phase.

  • Optimization: Adjust the methanol/water ratio, the concentration of the acidic and basic additives, and the column temperature to achieve baseline separation of the two enantiomeric peaks.

Comparative Biological Activity and Therapeutic Potential

Potential Therapeutic Areas based on Thiophene Derivatives:

  • Anti-inflammatory and Anticancer Activity: Derivatives of the related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target in cancer therapy[10][11]. It is plausible that one or both enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid could serve as scaffolds for the development of novel mPGES-1 inhibitors.

  • Neurological Disorders: (R)-2-Thienylglycine has been noted as a potential building block for compounds targeting neurological disorders such as epilepsy and Parkinson's disease, possibly through the modulation of neurotransmitter receptors or ion channels[8].

  • Antimicrobial Agents: The thiophene nucleus is a common feature in many antimicrobial agents[1]. The enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid could be explored as starting materials for the synthesis of novel antibiotics or antifungals.

It is imperative that future research focuses on the direct comparative evaluation of the (R)- and (S)-isomers in relevant biological assays to elucidate their individual pharmacological profiles and therapeutic potential.

X-ray Crystallography

As of the writing of this guide, there are no publicly available crystal structures for either (R)- or (S)-2-Amino-2-(thiophen-2-yl)acetic acid in the Cambridge Crystallographic Data Centre (CCDC). Obtaining single-crystal X-ray diffraction data would be invaluable for unequivocally determining the absolute stereochemistry and for understanding the solid-state packing and intermolecular interactions, which can influence physical properties such as solubility and stability. A study on a derivative, (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, demonstrates the utility of X-ray crystallography in confirming the absolute configuration of chiral compounds[12].

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 2-Amino-2-(thiophen-2-yl)acetic acid represent valuable chiral building blocks for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of their known properties and has detailed robust methodologies for their preparation and characterization. While there is a clear need for direct comparative studies on their biological activities, the established therapeutic relevance of the broader class of thiophene derivatives suggests that these enantiomers hold significant promise for future drug discovery efforts.

Future research should prioritize:

  • The systematic evaluation of the (R)- and (S)-isomers in a panel of biological assays to identify any differences in their pharmacological and toxicological profiles.

  • The development and optimization of scalable, stereoselective synthetic routes to both enantiomers.

  • The elucidation of their single-crystal X-ray structures to provide definitive proof of their absolute stereochemistry and to inform solid-state chemistry studies.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of these versatile chiral molecules in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Amino-thiophen-2-yl-acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-thiophen-2-yl-acetic acid, a non-proteinogenic α-amino acid, has emerged as a significant building block in medicinal chemistry. Its structural resemblance to natural amino acids, coupled with the unique electronic properties of the thiophene ring, makes it a valuable scaffold for the design of novel therapeutics. The thiophene moiety, a bioisostere of the phenyl group, is present in numerous approved drugs and biologically active compounds, offering advantages in terms of metabolic stability and target interaction.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this compound, with a particular focus on its utility in drug discovery and development.

This technical guide will delve into the nuances of identifying the correct isomeric forms of this compound, detail its synthesis and characterization, and explore its current and potential roles in the development of new medicines.

Chemical Identification and Properties

A critical first step in working with this compound is the precise identification of the desired isomer, as the position of the amino and acetic acid groups on the thiophene ring, as well as the stereochemistry, significantly influences its chemical and biological properties.

CAS Number Lookup:

Compound NameIsomerCAS Number
DL-α-Amino-2-thiopheneacetic acidRacemic mixture21124-40-3[3]
(S)-2-Amino-2-(thiophen-2-yl)acetic acid(S)-enantiomer43189-45-3[4]
(R)-2-Amino-2-(thiophen-2-yl)acetic acid(R)-enantiomerNot explicitly found, but is a glycine derivative[5]
2-Amino-2-(thiophen-3-yl)acetic acid3-yl isomer (racemic)1194-86-1 (may also refer to R-isomer)[6][7]
(S)-2-Amino-2-(thiophen-3-yl)acetic acid(S)-enantiomer of 3-yl isomer1194-87-2[8][9]

Physicochemical Properties:

PropertyValue (for 2-Amino-2-(thiophen-3-yl)acetic acid)Reference
Molecular FormulaC6H7NO2S[6][7]
Molecular Weight157.19 g/mol [6][7]
XLogP3-2[6][7]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count2[6]
Exact Mass157.01974964 Da[6][7]
Topological Polar Surface Area77.8 Ų
Heavy Atom Count10[6]

Synthesis of this compound

The synthesis of 2-aminothiophene derivatives is a well-established field, with the Gewald reaction being a cornerstone methodology.[2] However, for the specific synthesis of α-amino acids like this compound, other classical and modern methods are often employed.

Key Synthetic Strategies

1. Strecker Synthesis: A traditional and versatile method for synthesizing α-amino acids. The synthesis of DL-α-Amino-2-thiopheneacetic acid can be envisioned through this pathway.

Caption: A generalized workflow for the Strecker synthesis of the target amino acid.

Experimental Protocol (Conceptual):

  • Iminium Ion Formation: Reaction of thiophene-2-carbaldehyde with ammonia to form the corresponding imine.

  • Cyanation: Addition of hydrogen cyanide (or a cyanide salt) to the imine to form the α-aminonitrile intermediate.

  • Hydrolysis: Vigorous acid or base-catalyzed hydrolysis of the nitrile group to the carboxylic acid, yielding the final racemic amino acid.

2. Asymmetric Synthesis: For applications in drug development, enantiomerically pure forms of the amino acid are often required. Asymmetric synthesis strategies are therefore of paramount importance.

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as those developed by Ellman, has become a widespread and powerful tool for the asymmetric synthesis of a vast array of chiral amines and their derivatives.[10] This methodology could be adapted for the synthesis of (S)- or (R)-2-Amino-2-(thiophen-2-yl)acetic acid.

  • Enzymatic Resolution: Enzymatic methods offer a green and highly selective alternative for obtaining single enantiomers. This can involve the selective hydrolysis of a racemic ester or amide derivative of the amino acid.

Spectroscopic Characterization

While specific spectra for 2-amino-2-(thiophen-2-yl)acetic acid were not found directly, data from a closely related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provides valuable reference points for the signals expected from the thiophene and acetic acid moieties.[11][12] Additionally, spectra for the parent compound, 2-thiopheneacetic acid, are available.[13][14]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.5-7.5 ppm). A key signal would be the methine proton (α-proton) adjacent to the amino and carboxyl groups.

  • ¹³C NMR: The carbon NMR would display distinct resonances for the thiophene ring carbons, the carbonyl carbon of the carboxylic acid, and the α-carbon.

  • FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and vibrations associated with the thiophene ring. For instance, in 2-thiophene carboxylic acid, C-H stretching bands are observed in the 3100-3000 cm⁻¹ region, and C-S stretching is seen around 852 and 649 cm⁻¹.[15]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the molecular weight and structure of the compound.

Applications in Drug Discovery and Development

The unique structural features of this compound and its derivatives make them attractive candidates for a range of therapeutic applications. The 2-aminothiophene scaffold is a known pharmacophore with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16]

Potential Therapeutic Areas:
  • Anti-inflammatory Agents: Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[17] This suggests that amino-substituted analogs could also possess potent anti-inflammatory activity.

  • Anticancer Agents: The same mPGES-1 inhibitors derived from 2-(thiophen-2-yl)acetic acid have demonstrated cytotoxic effects on cancer cell lines, inducing cell cycle arrest and apoptosis.[17]

  • Antimicrobial Agents: The 2-aminothiophene core is a well-recognized scaffold in the development of new antibacterial and antifungal agents.[16]

  • Neuroprotective Agents: As a glycine derivative, this compound and its analogs could be explored for their potential in treating neurological disorders. The modification of the glycine residue in other neuroprotective agents has been a strategy to modulate their pharmacological properties.[18]

Caption: A simplified diagram illustrating a potential mechanism of action for derivatives.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel, biologically active molecules. Its unique combination of an amino acid scaffold and a thiophene ring provides a rich platform for chemical modification and the exploration of new therapeutic avenues. While further research is needed to fully elucidate the specific spectroscopic properties and biological mechanisms of the parent compound, the existing literature on related structures strongly supports its potential in drug discovery, particularly in the areas of inflammation, cancer, and infectious diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this promising chemical entity.

References

Biological activity of Amino-thiophen-2-YL-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Amino-thiophen-2-yl-acetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide focuses on a specific, promising class: this compound derivatives. We will explore their diverse biological activities, delve into the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide standardized protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical core.

The Thiophene Scaffold: A Cornerstone of Medicinal Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, serves as a bioisosteric replacement for the phenyl ring in many drug candidates, offering unique physicochemical properties that can enhance drug-receptor interactions, solubility, and metabolic stability.[3] Its presence in marketed drugs such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the antibiotic Cefoxitin underscores its therapeutic significance.[1][3] The this compound framework combines the aromatic thiophene ring with an amino acid side chain, creating a versatile template for combinatorial chemistry and the development of novel therapeutic agents.

Core Biological Activities and Mechanisms

This compound derivatives have demonstrated significant potential across several key therapeutic areas.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising source, exhibiting activity against a range of bacteria and fungi.[1][5]

Mechanism of Action: The antimicrobial effects of these compounds are often multifactorial. One key mechanism involves the disruption of bacterial cell membrane integrity. Certain derivatives induce increased membrane permeabilization, leading to leakage of cellular contents and cell death.[6] Another critical target is DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme leads to potent bactericidal effects.[7]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the thiophene ring. Studies have shown that modifying substituents at the 2-position of the thiophene ring can significantly alter the biological activity.[8] For instance, the introduction of pyridine side chains has been shown to yield excellent antimicrobial activity.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The following table summarizes the antimicrobial activity of representative thiophene derivatives against various pathogens.

Compound/DerivativeTarget OrganismMIC (μg/mL or mg/L)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16 mg/L (MIC₅₀)[6]
Thiophene Derivative 5Colistin-Resistant A. baumannii16 mg/L (MIC₅₀)[6]
Thiophene Derivative 8Colistin-Resistant A. baumannii32 mg/L (MIC₅₀)[6]
Thiophene Derivative 4Colistin-Resistant E. coli8 mg/L (MIC₅₀)[6]
Thiophene Derivative 8Colistin-Resistant E. coli32 mg/L (MIC₅₀)[6]
Spiro–indoline–oxadiazole 17Clostridium difficile2 to 4 μg/mL[9]
Thiophene Analogues 5a, 5bGram (+ve) and (-ve) bacteria3.125–6.25 μg/mL[7]
Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health challenge. Thiophene-based compounds, including commercially available drugs like Tiaprofenic acid and Suprofen, are known for their anti-inflammatory properties.[3][4][10][11]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[10][11][12][13] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. LOX enzymes produce leukotrienes, which are involved in various inflammatory responses. Dual inhibition of COX and LOX is a highly sought-after therapeutic strategy.

Signaling Pathway: COX/LOX Inhibition

G cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Enzyme Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes (LTs) LOX_Enzymes->Leukotrienes Synthesis Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma Thiophene_Derivative Amino-Thiophen-2-yl Acetic Acid Derivative Thiophene_Derivative->COX_Enzymes Inhibits Thiophene_Derivative->LOX_Enzymes Inhibits

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Structure-Activity Relationship (SAR): The anti-inflammatory activity is strongly influenced by specific functional groups. The presence of carboxylic acids, esters, amines, and amides is frequently associated with enhanced recognition and inhibition of COX and LOX enzymes.[10][11][12] These groups can form crucial hydrogen bonds and other interactions within the active sites of the target enzymes.

Anticancer Activity

The development of new, safe, and effective antitumor agents is a critical priority in oncology research.[14] Derivatives of 2-amino thiophene have shown significant antiproliferative and cytostatic effects against various human cancer cell lines.[14][15]

Mechanism of Action: The anticancer effects of these compounds are mediated through multiple pathways. One prominent mechanism is the induction of cell cycle arrest, preventing cancer cells from growing and multiplying.[14] For example, certain derivatives cause arrest in the S-phase or G0/G1 phase of the cell cycle.[15][16] This is often followed by the induction of apoptosis (programmed cell death), as evidenced by an increase in cleaved PARP, a key apoptosis marker.[15] Some derivatives also target specific enzymes crucial for tumor progression, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in both inflammation and cancer.[16][17]

Quantitative Data: Antiproliferative Activity (IC₅₀) The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected aminothiophene derivatives in cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (μM)Reference
SB-44Prostate Adenocarcinoma< 35[15]
SB-83Prostate Adenocarcinoma< 35[15]
SB-200Prostate Adenocarcinoma< 35[15]
SB-44Cervical Adenocarcinoma15.38 - 34.04[15]
SB-83Cervical Adenocarcinoma15.38 - 34.04[15]
SB-200Cervical Adenocarcinoma15.38 - 34.04[15]
Compound 2cA549 (Lung Carcinoma)"Interesting IC50"[16][17]

Synthesis Strategies and Methodologies

The synthesis of this compound derivatives typically involves a multi-step process, starting with the construction of the core 2-aminothiophene ring.

Core Synthesis: The Gewald Reaction The Gewald reaction is a cornerstone for synthesizing 2-aminothiophenes.[18][19] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., diethylamine or triethylamine).[18][20]

Derivative Synthesis: N-Acylation Once the 2-aminothiophene-3-carbonitrile or carboxylate core is formed, the acetic acid moiety is introduced. A common method is N-acylation, where the 2-amino group reacts with an activated form of thiophen-2-yl-acetic acid, such as 2-(thiophen-2-yl)acetyl chloride.[21]

General Synthesis Workflow

G cluster_gewald Gewald Reaction cluster_acylation N-Acylation Ketone Ketone / Aldehyde Core 2-Aminothiophene Core Scaffold p1 Ketone->p1 Cyanoester α-Cyanoester Cyanoester->p1 Sulfur Elemental Sulfur Sulfur->p1 Base Base (e.g., Amine) Base->p1 Final_Product Final Amino-thiophen-2-yl- acetic acid Derivative Core->Final_Product p1->Core Acetic_Acid Thiophen-2-yl Acetic Acid Activated_Acid Activated Acyl Chloride Acetic_Acid->Activated_Acid + Activating_Agent Activating Agent (e.g., SOCl₂) Activated_Acid->Final_Product +

Caption: General workflow for the synthesis of target derivatives.

Key Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for evaluating the biological activity of these derivatives are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.[14]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle.[14][15]

  • Cell Treatment: Culture and treat cells with the test compound at a desired concentration (e.g., its IC₅₀ value) for a specific time period (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in the cells.

  • Analysis: The resulting data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be calculated using appropriate software.

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents provides a strong foundation for further drug discovery efforts. The flexible synthesis pathways, particularly the Gewald reaction, allow for the creation of large, diverse chemical libraries.[19] Future research should focus on optimizing the lead compounds through targeted medicinal chemistry approaches to enhance potency and selectivity while minimizing toxicity. Advanced in silico modeling can further aid in the rational design of next-generation derivatives with improved druggability, paving the way for their potential translation into clinical candidates.[15]

References

An In-depth Technical Guide on the Potential Mechanisms of Action of Amino-thiophen-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current understanding of the biological activities of compounds structurally related to Amino-thiophen-2-yl-acetic acid to propose potential mechanisms of action for the core molecule. Direct mechanistic studies on this compound itself are limited in publicly available literature. The proposed mechanisms are based on the activities of its derivatives and should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid derivative. Its structure, featuring a thiophene ring, a carboxylic acid group, and an amino group, presents a versatile scaffold for chemical modification and interaction with biological targets. While this specific molecule is commercially available as a glycine derivative, its detailed mechanism of action is not extensively documented.[1] However, the broader family of thiophene-containing compounds and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2]

This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its close structural relatives. Specifically, we will focus on two promising areas of investigation: the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and the inhibition of metallo-β-lactamases (MBLs). For each proposed mechanism, we will delve into the underlying biochemistry, the rationale for considering this pathway, and detailed experimental protocols to enable further research.

Proposed Mechanism 1: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Rationale for mPGES-1 as a Potential Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. It catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever.[3][4] Inhibition of mPGES-1 is a desirable therapeutic strategy as it selectively blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids that have important physiological functions.[3][5] This offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes and can cause gastrointestinal and cardiovascular side effects.[6]

Recent research has identified 2-(thiophen-2-yl)acetic acid as a promising chemical platform for the development of mPGES-1 inhibitors.[3] This suggests that the core structure of this compound may also interact with and inhibit this enzyme.

Molecular Interaction and Signaling Pathway

The proposed mechanism involves the binding of this compound or its derivatives to the active site of mPGES-1, thereby preventing the substrate PGH2 from being converted to PGE2. This leads to a reduction in the local concentration of PGE2, which in turn attenuates the inflammatory response.

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation ATAA Amino-thiophen-2-YL- acetic acid ATAA->mPGES1 Inhibition

Caption: Proposed inhibitory action of this compound on the mPGES-1 pathway.

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • This compound (test compound)

  • Known mPGES-1 inhibitor (positive control, e.g., MF63)[7]

  • DMSO (vehicle control)

  • Stop solution (e.g., 1 M HCl)

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and positive control in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the assay buffer containing GSH at the desired concentration (e.g., 2.5 mM).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, recombinant mPGES-1, and either the test compound, positive control, or vehicle control.

    • Pre-incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate the reaction at a controlled temperature (e.g., 4°C) for a specific time (e.g., 60 seconds).

  • Stop Reaction and Quantify PGE2:

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
Positive Control (MF63)~0.11[7]
Vehicle Control (DMSO)No Inhibition

Proposed Mechanism 2: Inhibition of Metallo-β-Lactamases (MBLs)

Rationale for MBLs as a Potential Target

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[8][9] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[9] The development of MBL inhibitors is a critical area of research to combat antibiotic resistance.

Derivatives of amino acids, particularly those incorporating thioester functionalities, have been identified as potent inhibitors of MBLs.[10] Given that this compound is an amino acid derivative containing a sulfur atom within its thiophene ring, it is plausible that this compound or its derivatives could be designed to target the active site of MBLs.

Molecular Interaction and Signaling Pathway

The proposed mechanism involves the interaction of this compound with the zinc ions in the active site of the MBL. The carboxylate group of the amino acid could chelate the zinc ions, while the thiophene ring could engage in hydrophobic or other interactions with the active site residues, leading to the inhibition of the enzyme's hydrolytic activity.

MBL_Inhibition Antibiotic β-Lactam Antibiotic MBL Metallo-β-Lactamase (MBL) Antibiotic->MBL Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Bacterial_Survival Bacterial Survival Inactive_Antibiotic->Bacterial_Survival ATAA Amino-thiophen-2-YL- acetic acid ATAA->MBL Inhibition

Caption: Proposed inhibitory action of this compound on Metallo-β-Lactamase.

Experimental Protocol: In Vitro MBL Inhibition Assay

This protocol outlines a spectrophotometric assay to assess the inhibitory activity of this compound against MBLs using a chromogenic substrate.

Materials:

  • Purified MBL (e.g., NDM-1, VIM-2)[11]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • Chromogenic substrate (e.g., Nitrocefin or CENTA)[11][12]

  • This compound (test compound)

  • Known MBL inhibitor (positive control, e.g., EDTA)

  • DMSO (vehicle control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and positive control in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer, MBL enzyme, and either the test compound, positive control, or vehicle control.

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the chromogenic substrate (e.g., Nitrocefin).

  • Kinetic Measurement:

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for Nitrocefin hydrolysis).

    • The rate of hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
Positive Control (EDTA)Varies with MBL type
Vehicle Control (DMSO)No Inhibition

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the biological activities of its structural analogs provide a strong foundation for proposing its potential as an inhibitor of mPGES-1 and metallo-β-lactamases. The experimental protocols detailed in this guide offer a clear path for researchers to investigate these hypotheses.

Future research should focus on:

  • Direct enzymatic assays: Performing the described in vitro assays to confirm or refute the proposed inhibitory activities.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to understand the chemical features essential for activity and to optimize potency.

  • Cell-based assays: Validating the findings from in vitro assays in relevant cellular models of inflammation or bacterial infection.

  • Structural biology: Co-crystallizing the compound with its target enzymes to elucidate the precise binding mode and guide further drug design efforts.

By systematically exploring these potential mechanisms, the scientific community can unlock the therapeutic potential of this compound and its derivatives.

References

Thiophene-Based Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of heterocyclic moieties into amino acid scaffolds represents a powerful strategy in modern medicinal chemistry and materials science. Among these, thiophene-containing amino acids have emerged as a class of exceptionally versatile building blocks. The unique electronic and steric properties of the thiophene ring can profoundly influence the biological activity, pharmacokinetic profile, and material properties of the resulting molecules.[1][2] This in-depth technical guide provides a comprehensive overview of thiophene-based amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, explore various synthetic methodologies with detailed protocols, analyze their distinctive physicochemical and biological properties, and survey their burgeoning applications in drug discovery and beyond.

Introduction: The Thiophene Moiety as a Privileged Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry.[3] Its bioisosteric relationship with the phenyl ring allows for the substitution of benzene rings in biologically active compounds, often leading to improved potency, selectivity, and metabolic stability.[3][4] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[3] Furthermore, the thiophene nucleus is readily functionalized, providing a versatile platform for the synthesis of diverse molecular architectures.[5] When incorporated into the side chain of an amino acid, the thiophene ring imparts a unique combination of aromaticity, lipophilicity, and electronic properties that can be harnessed to modulate the structure and function of peptides and small molecules.[1][2][6]

Classification and Structural Diversity

Thiophene-based amino acids can be broadly classified based on the point of attachment of the thiophene ring to the amino acid backbone and the substitution pattern on the thiophene ring itself. The most common examples are thienylalanines, where the thiophene ring replaces the phenyl group of phenylalanine.

Class General Structure Description Key Features
2-Thienylalanine Alanine with a thiophen-2-yl group attached to the β-carbon.A direct analogue of phenylalanine, it introduces a sulfur-containing aromatic ring.Can participate in π-stacking and hydrophobic interactions. The sulfur atom can act as a hydrogen bond acceptor.
3-Thienylalanine Alanine with a thiophen-3-yl group attached to the β-carbon.An isomer of 2-thienylalanine with a different electronic distribution in the aromatic ring.Offers a different vector for side-chain interactions compared to the 2-substituted isomer.
β-Thiophene Amino Acids Thiophene ring attached to the β-carbon of a butyric acid backbone.These are non-proteinogenic amino acids with an extended carbon chain.Can induce specific secondary structures in peptides and peptidomimetics.
Functionalized Thiophene Amino Acids Thiophene ring bearing various substituents (e.g., halogens, alkyl, aryl groups).Allows for fine-tuning of steric and electronic properties.Can be used to create chemical probes or to optimize ligand-receptor binding.

Synthetic Methodologies

The synthesis of thiophene-based amino acids can be achieved through various organic chemistry transformations. The choice of synthetic route often depends on the desired substitution pattern and the need for enantiopure products.

Multi-Component Reactions: The Ugi Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of diverse α-amino acid derivatives. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide. By using a thiophene-containing aldehyde, novel thienyl amino acids can be readily prepared.[7]

Experimental Protocol: Synthesis of a Thienyl Amino Acid via Ugi Reaction [7]

  • Reactant Preparation: In a round-bottom flask, dissolve the thiophene aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.) in a suitable solvent such as methanol.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired thiophene-based amino acid derivative.

Ugi_Reaction Thiophene_Aldehyde Thiophene Aldehyde Intermediate α-Adduct Thiophene_Aldehyde->Intermediate + Amine Amine Amine Carboxylic_Acid Carboxylic Acid Isocyanide Isocyanide Intermediate->Intermediate Product Thiophene-based α-Acylamino Carboxamide Intermediate->Product + Isocyanide

Caption: Ugi four-component reaction for the synthesis of thiophene-based amino acids.

Gewald Aminothiophene Synthesis

The Gewald reaction is a classic and versatile method for the synthesis of 2-aminothiophenes.[8][9][10] This reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[8] The resulting 2-aminothiophene can then be further functionalized to generate the desired amino acid.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor [8][10]

  • Condensation: In a suitable reaction vessel, combine the α-methylene ketone (1.0 eq.), the activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and a catalytic amount of a base (e.g., diethylamine or morpholine) in a solvent like ethanol.

  • Sulfur Addition: Add elemental sulfur (1.1 eq.) to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Gewald_Synthesis Ketone α-Methylene Ketone Intermediate Knoevenagel Condensation Product Ketone->Intermediate + Nitrile, Base Nitrile Activated Nitrile Sulfur Elemental Sulfur Base Base Product 2-Aminothiophene Derivative Intermediate->Product + Sulfur

Caption: Gewald reaction for the synthesis of 2-aminothiophene precursors.

Solid-Phase Peptide Synthesis (SPPS) and Protecting Group Strategies

For the incorporation of thiophene-based amino acids into peptides, they must be appropriately protected for use in solid-phase peptide synthesis (SPPS). The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group.[1][2] These protected amino acids are then used as building blocks in standard SPPS protocols.[2]

Experimental Workflow: Incorporation of Fmoc-D-3-(2-Thienyl)-alanine into a Peptide [2]

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and deprotect the terminal amino group.

  • Coupling: Activate the carboxylic acid of Fmoc-D-3-(2-Thienyl)-alanine using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.

  • Chain Elongation: Repeat the coupling and deprotection steps with the next desired amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_1 Final Steps start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Fmoc-Thiophene-AA deprotection1->coupling wash Wash coupling->wash deprotection2 Fmoc Deprotection wash->deprotection2 elongation Repeat for next AA deprotection2->elongation cleavage Cleavage from Resin elongation->cleavage purification RP-HPLC Purification cleavage->purification end Pure Thiophene- Containing Peptide purification->end

Caption: Solid-phase peptide synthesis workflow for incorporating thiophene-based amino acids.

Physicochemical and Biological Properties

The introduction of a thiophene ring into an amino acid side chain confers a range of unique properties that can be exploited in various applications.

Electronic and Spectroscopic Properties

Thiophene is an electron-rich aromatic system, which can influence the electronic properties of the molecule.[6] This can be particularly important for interactions with biological targets.[1] Furthermore, thiophene-containing amino acids often exhibit interesting photophysical properties, such as fluorescence.[7] These properties make them valuable as fluorescent probes and chemosensors for the detection of metal ions like Cu²⁺ and Fe³⁺.[7]

Thiophene Amino Acid Derivative Excitation Max (nm) Emission Max (nm) Quantum Yield Application Reference
Bithienyl amino acid with methoxy group~350~450Not ReportedColorimetric sensor for Cu²⁺[7]
Other (bi)thienyl amino acidsNot ReportedNot ReportedNot ReportedFluorimetric sensors for Fe³⁺ and Cu²⁺[7]
Conformational Constraints and Lipophilicity

The thiophene ring introduces steric bulk and conformational constraints into peptide sequences.[2] This can be used to stabilize specific secondary structures, such as β-turns or helices, which can be crucial for biological activity. The lipophilicity of the thiophene ring can also enhance the cell permeability and bioavailability of peptide-based drugs.[2]

Biological Activity and Drug Discovery

Thiophene-based amino acids are valuable building blocks in drug discovery.[1] Their incorporation into peptides and small molecules can lead to:

  • Enhanced Receptor Binding: The unique electronic and steric properties of the thiophene ring can optimize interactions with biological targets.[1]

  • Improved Pharmacokinetic Profiles: Increased lipophilicity can improve absorption and distribution, while resistance to enzymatic degradation can prolong the half-life of a drug.[1][6]

  • Novel Pharmacological Activities: The introduction of a thiophene moiety can lead to entirely new biological activities.[1][2]

Applications

The versatility of thiophene-based amino acids has led to their application in a wide range of fields.

Medicinal Chemistry and Drug Development
  • Peptidomimetics: Thiophene-based amino acids are used to create peptidomimetics with improved stability and oral bioavailability.[1][2]

  • Enzyme Inhibitors: They can be incorporated into peptides to design potent and selective enzyme inhibitors.[2]

  • Targeting Protein Aggregates: Luminescent conjugated oligothiophenes (LCOs) functionalized with amino acids, termed "proteophenes," have shown promise in selectively targeting and visualizing protein aggregates associated with neurodegenerative diseases like Alzheimer's disease.[11][12][13][14][15][16] The specific amino acid side chains and their positioning along the thiophene backbone influence the binding affinity and selectivity for different protein aggregates.[12][13]

Fluorescent Probes and Chemosensors

The inherent fluorescence of some thiophene-based amino acids makes them ideal candidates for the development of fluorescent probes and chemosensors for the detection of biologically relevant ions.[7]

Materials Science

The unique electronic properties of the thiophene ring are also being explored in the field of materials science for the development of organic electronic materials, such as conductive polymers and sensors.[2][17]

Conclusion and Future Perspectives

Thiophene-based amino acids represent a rapidly evolving and highly promising class of building blocks for both academic research and industrial applications. Their unique combination of properties allows for the rational design of molecules with tailored biological and material characteristics. Future research in this area is likely to focus on the development of novel synthetic methodologies, the exploration of a wider range of functionalized thiophene amino acids, and their application in increasingly complex biological systems and advanced materials. The continued exploration of these versatile compounds will undoubtedly lead to new discoveries and innovations in drug development and beyond.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Amino-thiophen-2-YL-acetic acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The heterocyclic compound, Amino-thiophen-2-YL-acetic acid, represents a versatile chemical scaffold with significant, yet largely untapped, therapeutic potential. While the parent molecule is a simple glycine derivative, its structural backbone is a cornerstone for a burgeoning class of pharmacologically active agents. This technical guide synthesizes the current understanding of the biological activities exhibited by derivatives of this thiophene core, elucidating key molecular targets and pathways. We will delve into the mechanistic basis for its observed anti-inflammatory, anticancer, and antibiotic-potentiating effects, providing a robust framework for researchers, scientists, and drug development professionals. This document will detail the scientific rationale behind targeting microsomal prostaglandin E synthase-1 (mPGES-1) for inflammation and oncology, and bacterial efflux pumps to combat antimicrobial resistance. Furthermore, we will provide actionable, field-proven experimental protocols to empower the scientific community to validate these targets and accelerate the discovery of novel therapeutics based on the this compound scaffold.

Introduction: The this compound Core

This compound is a non-proteinogenic amino acid characterized by a thiophene ring, a five-membered aromatic ring containing a sulfur atom. This heterocyclic core imparts unique physicochemical properties that are advantageous for drug design, including metabolic stability and the ability to engage in diverse molecular interactions. While the parent compound has limited known biological activity, its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1][2] This guide posits that the therapeutic promise of this chemical family lies in its utility as a foundational scaffold for designing targeted inhibitors and modulators of key pathological proteins.

Potential Therapeutic Target Classes

Based on extensive analysis of research on its derivatives, two primary target classes emerge as highly promising avenues for therapeutic intervention: enzymes involved in inflammatory and oncogenic pathways, and bacterial membrane proteins responsible for antibiotic resistance.

Target Class I: Enzymes in Inflammation and Oncology

A significant body of evidence points to microsomal prostaglandin E synthase-1 (mPGES-1) as a prime target for compounds derived from the related 2-(thiophen-2-yl)acetic acid scaffold.[3][4] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway and represents a critical node in inflammation and cancer.[5][6]

Causality for Targeting mPGES-1:

  • Selective PGE2 Inhibition: The synthesis of PGE2 begins with the liberation of arachidonic acid (AA) from cell membranes, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] mPGES-1 specifically catalyzes the final step, converting PGH2 to the pro-inflammatory and pro-tumorigenic PGE2.[5][8] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes and block the production of multiple prostanoids (including protective ones), inhibiting mPGES-1 offers a more targeted approach, selectively reducing pathological PGE2 levels.[9][10] This selectivity is anticipated to mitigate the gastrointestinal and cardiovascular side effects associated with long-term NSAID use.[11]

  • Role in Disease Pathogenesis: mPGES-1 is an inducible enzyme, meaning its expression is significantly upregulated in response to pro-inflammatory stimuli like cytokines (e.g., IL-1β, TNF-α).[5][6] Elevated levels of mPGES-1 are found in a variety of inflammatory conditions, including rheumatoid arthritis, and in numerous cancers, where it contributes to tumor growth, invasion, and angiogenesis.[12][13][14] Genetic knockout studies have confirmed that a deficiency in mPGES-1 leads to reduced inflammatory responses and diminished tumorigenesis.[6][12]

Signaling Pathway: The Prostaglandin E2 Biosynthesis Cascade

The diagram below illustrates the central role of mPGES-1 in the production of PGE2 and highlights its position as a strategic target for therapeutic intervention.

PGE2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E2 (PGE2) OtherProstanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->OtherProstanoids Other Synthases mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Cancer Tumor Growth, Angiogenesis PGE2->Cancer

Caption: The Prostaglandin E2 (PGE2) Synthesis Pathway.

Target Class II: Bacterial Efflux Pumps in Infectious Disease

Derivatives of 2-aminothiophene have shown significant promise not as direct antibiotics, but as potent adjuvants that can restore the efficacy of existing antibiotics.[15] They achieve this by inhibiting bacterial efflux pumps, which are a primary mechanism of multidrug resistance (MDR).[4][16]

Primary Targets: NorA and MepA Efflux Pumps in Staphylococcus aureus

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major public health threat. A key resistance mechanism in this pathogen is the overexpression of efflux pumps, such as NorA and MepA, which actively expel antibiotics like fluoroquinolones (e.g., ciprofloxacin) from the bacterial cell.[4]

Causality for Targeting Efflux Pumps:

  • Restoring Antibiotic Susceptibility: Efflux pumps are transmembrane proteins that function as molecular "bouncers," recognizing and ejecting a wide range of structurally diverse compounds from the bacterial cytoplasm.[17][18] By pumping out antibiotics, they prevent the drugs from reaching their intracellular targets at effective concentrations.[19] An efflux pump inhibitor (EPI) blocks this mechanism, leading to the intracellular accumulation of the antibiotic and restoring its antibacterial activity.[20] Studies have shown that specific 2-aminothiophene derivatives can significantly reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against resistant S. aureus strains.[4][15]

  • Broad Applicability: The principle of efflux pump inhibition is applicable to a wide range of bacteria and antibiotic classes. The 2-aminothiophene scaffold represents a promising starting point for developing broad-spectrum EPIs.[16][21]

Mechanism of Action: Efflux Pump Inhibition

The diagram below conceptualizes the role of an EPI in overcoming antibiotic resistance.

Efflux_Pump_Inhibition cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Pumped Out Antibiotic_out->EffluxPump Enters Cell Antibiotic_in Antibiotic EPI_out Amino-thiophene EPI EPI_out->EffluxPump Inhibits Target Intracellular Target Antibiotic_in->Target Binds BacterialDeath Bacterial Cell Death Target->BacterialDeath

Caption: Mechanism of Efflux Pump Inhibition.

Experimental Protocols for Target Validation

To validate the therapeutic potential of novel this compound derivatives, rigorous and reproducible experimental workflows are essential. The following protocols are provided as a self-validating system for assessing activity against the identified targets.

Workflow for mPGES-1 Inhibition

This workflow outlines the steps from initial in vitro screening to cell-based validation of mPGES-1 inhibitors.

mPGES1_Workflow Start Synthesize Amino-thiophene Derivatives Assay1 Cell-Free mPGES-1 Enzyme Assay Start->Assay1 Decision1 Determine IC50 Values Assay1->Decision1 Measure PGE2 production Assay2 Cell-Based PGE2 Production Assay (e.g., in A549 cells) Decision1->Assay2 Potent Compounds (IC50 < 10 µM) Decision2 Confirm Cellular Potency & Selectivity Assay2->Decision2 Measure PGE2 vs. other prostanoids Assay3 Human Whole Blood Assay Decision2->Assay3 Selective & Potent Compounds End Lead Candidate Identified Assay3->End Validate in physiological matrix

Caption: Experimental Workflow for mPGES-1 Inhibitor Validation.

Protocol 1: Cell-Free mPGES-1 Inhibition Assay

  • Objective: To determine the direct inhibitory activity of test compounds on recombinant human mPGES-1.

  • Principle: The assay measures the conversion of PGH2 to PGE2 by purified mPGES-1. The amount of PGE2 produced is quantified, typically by an Enzyme Immunoassay (EIA).[22]

  • Methodology:

    • Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing a known concentration of reduced glutathione (GSH), an essential cofactor for mPGES-1.

    • Dispense recombinant human mPGES-1 enzyme into the wells of a microplate.

    • Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate, PGH2. The reaction is typically run for 60 seconds at 4°C.

    • Terminate the reaction by adding a stop solution (e.g., a solution containing FeCl2).

    • Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Workflow for Bacterial Efflux Pump Inhibition

This workflow details the process for identifying and confirming the activity of EPIs.

EPI_Workflow Start Synthesize Amino-thiophene Derivatives Assay1 MIC Reduction Assay (Checkerboard) Start->Assay1 Decision1 Calculate Fractional Inhibitory Concentration (FIC) Index Assay1->Decision1 Test antibiotic with/without compound Assay2 Ethidium Bromide (EtBr) Accumulation/Efflux Assay Decision1->Assay2 Synergistic Compounds (FIC ≤ 0.5) Decision2 Demonstrate Direct Pump Inhibition Assay2->Decision2 Measure real-time fluorescence Assay3 Cytotoxicity Assay (e.g., on Vero cells) Decision2->Assay3 Confirmed EPIs End Lead Candidate Identified Assay3->End Non-toxic Compounds

Caption: Experimental Workflow for Efflux Pump Inhibitor Validation.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

  • Objective: To assess the ability of test compounds to inhibit the efflux of ethidium bromide, a known substrate of many bacterial efflux pumps.[16][23]

  • Principle: EtBr fluoresces weakly in an aqueous solution but strongly upon intercalation with DNA inside the bacterial cell. In bacteria with active efflux pumps, EtBr is rapidly expelled, resulting in low fluorescence. An effective EPI will block this efflux, causing EtBr to accumulate intracellularly and leading to a time-dependent increase in fluorescence.[23]

  • Methodology:

    • Grow the bacterial strain of interest (e.g., S. aureus SA-1199B, which overexpresses the NorA pump) to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific optical density (e.g., OD600 of 0.4).

    • Add the test compound at a fixed, sub-inhibitory concentration to the bacterial suspension in a 96-well black microplate. Include a positive control (a known EPI like reserpine) and a negative control (vehicle only).

    • Equilibrate the plate at 37°C for a short period.

    • Add EtBr to all wells to a final concentration that is below its MIC.[16]

    • Immediately begin monitoring the fluorescence in a plate reader (e.g., excitation ~530 nm, emission ~600 nm), taking readings every 60 seconds for a period of 30-60 minutes.

    • Plot fluorescence intensity versus time. A significant, time-dependent increase in fluorescence in the presence of the test compound compared to the negative control indicates efflux pump inhibition.[15]

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for compounds related to the this compound scaffold, demonstrating their potential against the discussed targets.

TargetCompound ClassRepresentative ActivityReference
mPGES-1 Thiophene-based derivativesIC50 values in the low micromolar range[3][4]
mPGES-1 Benzoxazole derivatives (for comparison)IC50 = 18 nM (Enzyme Assay)[24]
mPGES-1 Phenylalanylarginine β-naphthylamide (for comparison)IC50 = 3.5 µM[9]
S. aureus Efflux Pumps 2-Aminothiophene derivatives4- to 16-fold reduction in ciprofloxacin MIC[4][15][25]

Conclusion and Future Directions

The this compound core is a privileged scaffold in medicinal chemistry, providing a robust foundation for the development of targeted therapies. The evidence strongly suggests that derivatives of this structure can be optimized to potently and selectively inhibit mPGES-1 for anti-inflammatory and anticancer applications, or to inhibit bacterial efflux pumps, offering a strategy to combat antibiotic resistance. The logical frameworks and detailed protocols provided in this guide are designed to empower research and development teams to systematically explore this chemical space. Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic profiling of lead candidates to accelerate their path to clinical validation.

References

An In-depth Technical Guide to Amino-thiophen-2-yl-acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Amino-thiophen-2-yl-acetic acid and its isomers represent a class of heterocyclic amino acids that have garnered significant attention in the scientific community, particularly in the realm of medicinal chemistry and drug discovery. The unique structural amalgamation of a thiophene ring, a versatile pharmacophore, with an amino acid moiety imparts a range of interesting chemical and biological properties. This guide provides a comprehensive technical overview of this compound, focusing on its fundamental molecular attributes, methods of synthesis, chemical reactivity, and its burgeoning role as a pivotal building block in the development of novel therapeutic agents. As a Senior Application Scientist, the aim of this document is to furnish fellow researchers with a detailed and practical understanding of this compound, underpinned by established scientific principles and supported by relevant literature.

Core Molecular and Physicochemical Profile

This compound is a non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon of a glycine molecule. The position of the attachment on the thiophene ring gives rise to two primary isomers: 2-amino-2-(thiophen-2-yl)acetic acid and 2-amino-2-(thiophen-3-yl)acetic acid. The presence of a chiral center at the alpha-carbon also means that each of these isomers can exist as (R) and (S) enantiomers.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight, which are consistent across its isomers.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂S[1][2][3]
Molecular Weight 157.19 g/mol [1][2][3]
Isomeric Forms and Identification

The specific isomer is crucial for its chemical and biological activity. The CAS (Chemical Abstracts Service) number is a unique identifier for each specific isomer.

IsomerStructureCAS Number
(S)-2-Amino-2-(thiophen-2-yl)acetic acid43189-45-3[4]
(R)-2-Amino-2-(thiophen-2-yl)acetic acid65058-23-3[2]
2-Amino-2-(thiophen-3-yl)acetic acid1194-86-1[1]
(S)-2-Amino-2-(thiophen-3-yl)acetic acid1194-87-2[5]
Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological interactions. While experimental data for all isomers is not exhaustively available in the literature, a combination of reported and computed values provides a useful profile.

PropertyValueNotesSource(s)
Appearance White to off-white solidFor (S)-2-Amino-2-(thiophen-2-yl)acetic acid[4]
Boiling Point 311.8 °C at 760 mmHgFor (R)-2-Amino-2-(thiophen-2-yl)acetic acid[6]
XLogP3-AA -2.0Computed value for the 3-thienyl isomer, indicating high hydrophilicity.[1]
Hydrogen Bond Donor Count 3Computed value.[1]
Hydrogen Bond Acceptor Count 4Computed value.[1]
Rotatable Bond Count 2Computed value.[1]

Synthesis and Reactivity

The synthesis of 2-aminothiophenes is a well-established area of heterocyclic chemistry, with the Gewald reaction being a cornerstone methodology.[7][8] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The Gewald Synthesis of the 2-Aminothiophene Core

The Gewald reaction provides a versatile and efficient route to highly substituted 2-aminothiophenes. The general mechanism proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and aromatization.

Gewald Reaction Mechanism Carbonyl_Compound Carbonyl Compound (e.g., Ketone) Knoevenagel_Condensation Knoevenagel Condensation Carbonyl_Compound->Knoevenagel_Condensation Active_Methylene_Nitrile Active Methylene Nitrile Active_Methylene_Nitrile->Knoevenagel_Condensation Base Base (e.g., Amine) Base->Knoevenagel_Condensation alpha_beta_Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel_Condensation->alpha_beta_Unsaturated_Nitrile Thiolate_Intermediate Thiolate Intermediate alpha_beta_Unsaturated_Nitrile->Thiolate_Intermediate Sulfur Elemental Sulfur (S₈) Sulfur->Thiolate_Intermediate Cyclization Cyclization Thiolate_Intermediate->Cyclization 2_Aminothiophene 2-Aminothiophene Product Cyclization->2_Aminothiophene

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

A Plausible Synthetic Protocol for 2-Amino-2-(thiophen-2-yl)acetic acid

Step 1: Synthesis of a 2-Aminothiophene Precursor

A general procedure for a Gewald-type synthesis of a related 2-aminothiophene is as follows:

  • To a solution of a ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 mL), add elemental sulfur powder (0.1 mol).

  • Add a suitable base (e.g., diethylamine, 20 mL) to the mixture.

  • Heat the reaction mixture at 55-65 °C for 2 hours, monitoring the reaction progress by TLC.[7]

  • Cool the mixture in a refrigerator overnight to allow for precipitation of the product.

  • Collect the precipitate by filtration and recrystallize from an appropriate solvent to yield the ethyl 2-aminothiophene-3-carboxylate derivative.[7]

Step 2: Hydrolysis to the Carboxylic Acid

The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. A general procedure for the hydrolysis of a related thiophene acetic acid ester is as follows:

  • Dissolve the ethyl 2-(thiophen-2-yl)acetate derivative (1 g) in ethanol (4 mL).

  • Add an aqueous solution of 4N NaOH (8 mL) and stir the reaction at room temperature for 1 hour.[9]

  • After the reaction is complete, acidify the mixture to pH 1 with 1N HCl.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Separate the organic phase and concentrate it under reduced pressure to obtain the carboxylic acid.[9]

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional components: the primary amino group, the carboxylic acid, and the thiophene ring.

  • Amino Group: The amino group can undergo standard reactions such as acylation, alkylation, and diazotization. It is also a key site for peptide bond formation, making this molecule a valuable building block in peptide synthesis.

  • Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, and acid chlorides. It can also be reduced to the corresponding alcohol.

  • Thiophene Ring: The thiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The sulfur atom in the ring can also influence the molecule's electronic properties and its ability to coordinate with metal ions. The thiophene ring is considered a bioisostere of the phenyl ring, which is a key consideration in drug design.[8]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants of the thiophene protons will be indicative of the substitution pattern (2- or 3-thienyl).

  • ¹³C NMR: The carbon NMR spectrum will provide signals for the two sp²-hybridized carbons of the carboxylic acid and the thiophene ring, as well as the sp³-hybridized alpha-carbon. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

  • N-H stretch of the amino group (~3300-3500 cm⁻¹)

  • C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

  • C=C stretching of the thiophene ring (~1400-1600 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 157, along with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the thiophene ring. Electrospray ionization (ESI) would show protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] This makes this compound and its derivatives highly valuable starting materials for the synthesis of new drug candidates.

Role as a Pharmacophore and Bioisostere

The thiophene ring is a well-known bioisostere of the benzene ring.[8] Replacing a phenyl group with a thiophene ring in a drug molecule can modulate its pharmacokinetic and pharmacodynamic properties, sometimes leading to improved efficacy, selectivity, or metabolic stability. The 2-aminothiophene moiety itself is a key pharmacophore in a variety of biologically active compounds.

Therapeutic Areas of Interest

Derivatives of 2-aminothiophene have shown a wide range of biological activities, including:

  • Anti-inflammatory and Analgesic Agents: The initial search for new anti-inflammatory drugs related to Tinoridine, a thienopyridine compound, spurred research into related structures.[4]

  • Anticancer Agents: Certain derivatives have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy.[10][11]

  • Antiplatelet Agents: A derivative of 2-amino-2-(thiophen-2-yl)acetic acid is a known impurity in the synthesis of the antiplatelet drug Clopidogrel.[4]

  • Antimicrobial and Antifungal Agents: The 2-aminothiophene nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[7]

Applications_of_Aminothiophenylacetic_Acid Core This compound BuildingBlock Key Synthetic Building Block Core->BuildingBlock PrivilegedScaffold Privileged Scaffold in Medicinal Chemistry Core->PrivilegedScaffold Bioisostere Bioisostere of Phenylalanine Analogs Core->Bioisostere TherapeuticAreas Therapeutic Areas BuildingBlock->TherapeuticAreas PrivilegedScaffold->TherapeuticAreas Bioisostere->TherapeuticAreas AntiInflammatory Anti-inflammatory TherapeuticAreas->AntiInflammatory Anticancer Anticancer TherapeuticAreas->Anticancer Antiplatelet Antiplatelet TherapeuticAreas->Antiplatelet Antimicrobial Antimicrobial TherapeuticAreas->Antimicrobial

Caption: The central role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the GHS classification for the 3-thienyl isomer.

GHS Hazard Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13] Protect from light.[4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Skin: Wash with plenty of soap and water.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

Conclusion

This compound is a fundamentally important heterocyclic amino acid with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via established methods like the Gewald reaction, combined with its versatile reactivity and the favorable pharmacological properties of the 2-aminothiophene scaffold, positions it as a valuable tool for the modern drug discovery and development professional. A thorough understanding of its molecular properties, synthetic pathways, and safety considerations, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics.

References

(Acetylamino)(2-thienyl)acetic acid: A Technical Guide to its Postulated Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the postulated anti-inflammatory properties of (Acetylamino)(2-thienyl)acetic acid. Due to the limited publicly available data on this specific molecule, this document leverages a predictive approach grounded in the well-established pharmacology of its structural and functional analogs. The primary focus is on the hypothesized mechanism of action—inhibition of cyclooxygenase (COX) enzymes—a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). We present a comparative analysis with clinically relevant NSAIDs, offering a data-driven perspective on its potential efficacy and selectivity. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro and in vivo evaluation of its anti-inflammatory activity, alongside a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel thiophene-based anti-inflammatory agents.

Introduction: The Rationale for Investigating (Acetylamino)(2-thienyl)acetic acid

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Inflammation is a complex biological response implicated in a myriad of pathologies, from acute injuries to chronic diseases such as rheumatoid arthritis and atherosclerosis.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing pain and inflammation.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of the inflammatory cascade.[3]

(Acetylamino)(2-thienyl)acetic acid is a molecule of interest due to its structural features, which suggest a potential for anti-inflammatory and analgesic properties.[3] The thiophene ring is a privileged scaffold in medicinal chemistry, present in several compounds with demonstrated anti-inflammatory effects.[3] Additionally, the acetylamino group is a common moiety in various analgesic compounds.[3] While direct experimental data on (Acetylamino)(2-thienyl)acetic acid is scarce, its structural similarity to known NSAIDs, particularly Tiaprofenic acid, provides a strong rationale for its investigation as a potential anti-inflammatory agent.[4]

This guide will, therefore, adopt a predictive and comparative approach. We will dissect the plausible mechanism of action, benchmark its potential activity against established drugs, and provide the practical, validated methodologies required to empirically test these hypotheses.

Postulated Mechanism of Action: Cyclooxygenase Inhibition

Based on its chemical structure, the primary hypothesized mechanism of action for the anti-inflammatory effects of (Acetylamino)(2-thienyl)acetic acid is the inhibition of cyclooxygenase (COX) enzymes.[3]

There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal protection and platelet aggregation.[4]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[4]

The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1.[2] Therefore, the relative inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and safety profile.

The thiophene acetic acid moiety present in (Acetylamino)(2-thienyl)acetic acid is a key structural feature of several compounds investigated for their anti-inflammatory effects.[3] It is plausible that this part of the molecule interacts with the active site of the COX enzymes. The acetylamino group may also contribute to the binding affinity and selectivity of the compound. A secondary, plausible mechanism could involve the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), another key enzyme in the inflammatory cascade.[3]

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the postulated site of action for (Acetylamino)(2-thienyl)acetic acid.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Physiological_Prostaglandins Physiological Prostaglandins (GI Protection, Platelet Aggregation) Prostaglandin_H2->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2->Inflammatory_Prostaglandins Compound (Acetylamino)(2-thienyl)acetic acid (Postulated Inhibitor) Compound->COX1 Compound->COX2 Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression COX_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Test_Compound_Prep Prepare serial dilutions of Test Compound Incubation Pre-incubate enzyme with Test Compound or vehicle Test_Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation Reaction_Initiation Add Arachidonic Acid (Substrate) Incubation->Reaction_Initiation Reaction_Termination Stop reaction after defined time Reaction_Initiation->Reaction_Termination PGE2_Quantification Quantify PGE2 production (e.g., ELISA) Reaction_Termination->PGE2_Quantification IC50_Calculation Calculate IC50 values PGE2_Quantification->IC50_Calculation Paw_Edema_Model Animal_Acclimatization Animal Acclimatization and Grouping Baseline_Measurement Measure baseline paw volume Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compound, Vehicle, or Standard Drug Baseline_Measurement->Compound_Administration Inflammation_Induction Inject Carrageenan into the sub-plantar region Compound_Administration->Inflammation_Induction Paw_Volume_Measurement Measure paw volume at multiple time points Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis Synthesis Start 2-(2-Thienyl)glycine Product (Acetylamino)(2-thienyl)acetic acid Start->Product Aqueous solution Stirring Reagent Acetic Anhydride (Excess) Reagent->Product

References

Navigating the Spectroscopic Landscape of Amino-Thiophen-2-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Target and Embracing Isomeric Complexity

In the realm of medicinal chemistry and drug development, the structural elucidation of novel compounds is paramount. Amino-thiophen-2-yl-acetic acid, a molecule combining the pharmacologically significant thiophene ring with an amino acid moiety, presents a compelling scaffold for the design of new therapeutic agents. Its structural isomers, primarily 2-amino-2-(thiophen-2-yl)acetic acid and 2-amino-2-(thiophen-3-yl)acetic acid, offer distinct spatial arrangements that can profoundly influence their biological activity. This guide will focus predominantly on the spectral characterization of 2-amino-2-(thiophen-2-yl)acetic acid , given the prevalence of 2-substituted thiophenes in the scientific literature. However, the principles and techniques discussed herein are broadly applicable to its isomers, and we will address potential distinguishing features where relevant.

The lack of a complete, publicly available experimental spectral dataset for 2-amino-2-(thiophen-2-yl)acetic acid necessitates a predictive and interpretative approach, grounded in the established principles of spectroscopic analysis and data from closely related compounds. This guide will, therefore, serve as both a repository of known spectral characteristics of its constituent functional groups and a predictive framework for its complete spectral signature.

Molecular Structure and Isomerism

The core of our investigation is the 2-amino-2-(thiophen-2-yl)acetic acid molecule. Understanding its structure is the first step in interpreting its spectral data.

Figure 1: Molecular structure of 2-amino-2-(thiophen-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. For 2-amino-2-(thiophen-2-yl)acetic acid, both ¹H and ¹³C NMR will provide critical structural information.

Experimental Protocol: A Standardized Approach
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[1]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to observe all unique carbon environments.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the α-proton, and the labile protons of the amino and carboxylic acid groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification
Thiophene H5~7.4 - 7.6ddJ₅₄ ≈ 5.0, J₅₃ ≈ 1.2The proton at position 5 is deshielded by the sulfur atom and coupled to both H4 and H3.
Thiophene H3~7.1 - 7.3ddJ₃₄ ≈ 3.5, J₃₅ ≈ 1.2The proton at position 3 is coupled to H4 and H5.
Thiophene H4~7.0 - 7.2ddJ₄₅ ≈ 5.0, J₄₃ ≈ 3.5The proton at position 4 is coupled to H5 and H3.
α-H~4.5 - 5.0s-The α-proton is deshielded by the adjacent amino, carboxylic acid, and thiophene groups.
-NH₂~7.5 - 9.0 (in DMSO-d₆)br s-The chemical shift is highly dependent on solvent and concentration; the signal will be broad due to quadrupole broadening and exchange.[1]
-COOH~12.0 - 13.0 (in DMSO-d₆)br s-The carboxylic acid proton is highly deshielded and its signal is typically broad and solvent-dependent.

Note: Chemical shifts are referenced to TMS (δ 0.00).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O (Carboxylic Acid)~170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[2]
C2 (Thiophene)~140 - 145The carbon attached to the amino acid moiety will be significantly deshielded.
C5 (Thiophene)~127 - 130Aromatic carbon adjacent to the sulfur atom.
C3 (Thiophene)~125 - 128Aromatic carbon.
C4 (Thiophene)~124 - 127Aromatic carbon.
~55 - 65The α-carbon is deshielded by the nitrogen, oxygen, and thiophene ring.[3]

Note: Chemical shifts are referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: A Standardized Approach
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity Justification
3200 - 3500N-H stretchingPrimary amine (-NH₂)Medium, broadCharacteristic of primary amines; broadening due to hydrogen bonding.[4]
2500 - 3300O-H stretchingCarboxylic acid (-COOH)Strong, very broadThe broadness is a hallmark of the hydrogen-bonded dimer of carboxylic acids.
~3100C-H stretchingThiophene ringWeak to mediumAromatic C-H stretching vibrations.[5]
~1700 - 1725C=O stretchingCarboxylic acid (-COOH)StrongCharacteristic carbonyl absorption for a carboxylic acid.
~1550 - 1640N-H bendingPrimary amine (-NH₂)MediumScissoring vibration of the primary amine.
~1400 - 1500C=C stretchingThiophene ringMediumAromatic ring stretching vibrations.[6]
~700 - 900C-H out-of-plane bendingThiophene ringStrongThe pattern of these bands can sometimes indicate the substitution pattern of the ring.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: A Standardized Approach
  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion is isolated and subjected to collision-induced dissociation (CID).[7]

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C₆H₇NO₂S (monoisotopic mass: 157.02).

The fragmentation of amino acids is well-studied, and for 2-amino-2-(thiophen-2-yl)acetic acid, we can predict the following key fragmentation pathways:[7][8]

  • Loss of formic acid (HCOOH): A common fragmentation pathway for amino acids, leading to the loss of 46 Da.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

  • Cleavage of the thiophene ring: The thiophene ring itself can undergo fragmentation.

Predicted ESI-MS/MS Fragmentation of 2-amino-2-(thiophen-2-yl)acetic acid M [M+H]⁺ m/z = 158.03 F1 [M+H - HCOOH]⁺ m/z = 112.00 M->F1 - HCOOH F2 [M+H - CO₂]⁺ m/z = 114.04 M->F2 - CO₂ F3 Thiophenylmethylaminium ion m/z = 112.04 M->F3 α-cleavage

References

Amino-thiophen-2-YL-acetic acid safety, hazards, and GHS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Hazards, and GHS Information for Amino-Thiophene-Acetic Acid Derivatives

Foreword

This document provides a detailed safety and handling guide for amino-thiophene-acetic acid derivatives, compounds of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to synthesize publicly available safety data with established laboratory best practices. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can work with these compounds in a manner that is both safe and scientifically sound. The focus is on building a self-validating system of laboratory safety, grounded in authoritative data.

Chemical Identity and Structural Context

Amino-thiophen-yl-acetic acid is a class of non-proteinogenic amino acids characterized by a thiophene ring attached to the alpha-carbon. It is crucial to distinguish between the two primary positional isomers, as their chemical and toxicological profiles may differ:

  • 2-Amino-2-(thiophen-2-yl)acetic acid: The thiophene ring is attached at its second position.

  • 2-Amino-2-(thiophen-3-yl)acetic acid: The thiophene ring is attached at its third position.

These compounds are valued as building blocks in the synthesis of novel therapeutic agents. The thiophene ring is a well-known bioisostere for the benzene ring, often incorporated to modulate the pharmacological properties of a molecule.[1][2]

Compound Name Structure CAS Number Molecular Formula Molecular Weight
2-Amino-2-(thiophen-2-yl)acetic acidC1=CC=C(S1)C(C(=O)O)N43189-45-3 (S-enantiomer)C₆H₇NO₂S157.19 g/mol
2-Amino-2-(thiophen-3-yl)acetic acidC1=CC(SC=1)C(C(=O)O)N1194-86-1C₆H₇NO₂S157.19 g/mol [3]

GHS Hazard Identification and Classification

Authoritative GHS classification is available for 2-Amino-2-(thiophen-3-yl)acetic acid from data aggregated by the European Chemicals Agency (ECHA).[3] While specific data for the 2-yl isomer is not as readily compiled, its structural similarity warrants treating it with identical precautions until proven otherwise.

GHS Classification for 2-Amino-2-(thiophen-3-yl)acetic acid [3][4]

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Skin Corrosion/IrritationCategory 2
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A
alt text
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
alt text
Warning H335: May cause respiratory irritation

Toxicological Profile and Scientific Risk Assessment

The identified hazards—irritation of the skin, eyes, and respiratory tract—are consistent with the chemical nature of the compound.

  • Causality of Irritation: The acidic nature of the carboxylic acid group combined with the amino group can lead to local irritation upon contact with moist tissues like skin, eyes, and the respiratory mucosa. The thiophene moiety itself, while generally stable, is a sulfur-containing heterocycle that can interact with biological systems.[1][2]

  • Sensitization Potential: Although not officially classified, related compounds containing amino and carboxylic acid functionalities can sometimes act as sensitizers. Prolonged or repeated skin contact should be avoided to minimize the risk of developing an allergic reaction.[5]

  • Inhalation Hazard: As a fine powder, the compound can be easily aerosolized. Inhalation may lead to irritation of the nose, throat, and lungs. The precautionary statement P261 (Avoid breathing dust) is therefore of critical importance.[3]

Standard Operating Protocol: Safe Handling & Exposure Control

A multi-layered approach involving engineering controls, personal protective equipment (PPE), and strict hygiene practices is mandatory.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[6]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for tears or holes before each use and dispose of them properly after handling.[7]

  • Body Protection: A standard laboratory coat must be worn and kept buttoned.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated work clothing should not be allowed out of the workplace.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Certified Chemical Fume Hood B->C D Weigh/Transfer Compound Carefully to Avoid Dust C->D E Keep Container Tightly Closed When Not in Use D->E F Decontaminate Work Surface E->F G Dispose of Contaminated Waste in Labeled Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Figure 1: Workflow for safely handling Amino-thiophen-yl-acetic acid.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean the spill area with a suitable decontaminating agent.

Emergency_Response_Flowchart cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Action_Inhale 1. Move to Fresh Air 2. Seek Medical Attention Inhalation->Action_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Flush with Water (15 min) 3. Seek Medical Attention if Irritation Persists Skin->Action_Skin Action_Eyes 1. Flush with Water (15 min) 2. Seek IMMEDIATE Medical Attention Eyes->Action_Eyes Seek_Help Inform Supervisor & Provide SDS to Responders Action_Inhale->Seek_Help Action_Skin->Seek_Help Action_Eyes->Seek_Help

Figure 2: Decision logic for first aid response to exposure.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent accidents.

  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Supplier recommendations suggest storing at 4°C for long-term stability.[9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these could trigger vigorous or exothermic reactions.[8]

Conclusion

Amino-thiophen-2-yl-acetic acid and its 3-yl isomer are valuable research chemicals with defined hazards, primarily as irritants to the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide—grounded in GHS classifications, engineering controls, proper PPE, and emergency preparedness—is sufficient to mitigate these risks. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.

References

The 2-Aminothiophene Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene core is a quintessential privileged scaffold in medicinal chemistry, celebrated for its synthetic tractability and its ability to impart a wide spectrum of biological activities to the molecules that contain it.[1][2] This five-membered heterocyclic motif is a cornerstone in the design of novel therapeutics, demonstrating efficacy across a multitude of target classes and disease areas, including cancer, infectious diseases, and neurological disorders.[3][4] Its unique electronic and structural properties allow it to serve as a versatile building block, enabling chemists to craft compounds with finely tuned pharmacological profiles. This guide provides a comprehensive exploration of the 2-aminothiophene scaffold, from its synthesis and structure-activity relationships to its diverse applications in contemporary drug discovery.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets. The 2-aminothiophene ring is a prominent member of this class.[2] Its prevalence in biologically active compounds stems from several key features:

  • Synthetic Accessibility: The development of robust synthetic methodologies, most notably the Gewald reaction, allows for the efficient, one-pot construction of polysubstituted 2-aminothiophenes from simple starting materials.[5][6] This facilitates the rapid generation of compound libraries for high-throughput screening.

  • Bioisosteric Potential: The thiophene ring is a well-established bioisostere of the phenyl group, capable of mimicking its steric and electronic properties while introducing unique metabolic and solubility characteristics.[7][8]

  • Structural Versatility: The scaffold presents multiple points for substitution (the C3, C4, and C5 positions, and the C2-amino group), allowing for precise, vector-oriented modifications to optimize interactions with a biological target.[9]

These attributes have made 2-aminothiophenes a focal point of research, leading to their incorporation into a vast number of compounds with therapeutic potential, including selective inhibitors, receptor modulators, and allosteric enhancers.[1][10]

The Medicinal Chemist's Gateway: Synthesis via the Gewald Reaction

The Gewald reaction, first reported in 1961, remains the most universal and efficient method for synthesizing substituted 2-aminothiophenes.[6][11] It is a one-pot, multi-component reaction that brings together a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[12][13]

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[5][12] The versatility of the starting materials and the mild reaction conditions contribute to its widespread use in drug discovery programs.[6]

Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of the Gewald reaction for synthesizing a common 2-aminothiophene building block.[14]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur (S₈)

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • Stir the mixture to create a suspension.

  • Add morpholine (0.1 mol) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Collect the precipitated product by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

  • Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Decoding the Scaffold: Structure-Activity Relationships (SAR)

The biological activity of 2-aminothiophene derivatives can be systematically modulated by altering the substituents at various positions on the ring.[15] Understanding these structure-activity relationships is critical for rational drug design.

PositionType of SubstitutionCommon Impact on Biological ActivityExample Target Class
C2 (Amino Group) Acylation, Alkylation, ArylationModulates hydrogen-bond donating capacity, lipophilicity, and can serve as an attachment point for larger moieties to probe deeper into binding pockets.[2][10]Kinases, GPCRs
C3 (Cyano/Ester) Hydrolysis to Carboxamide/AcidActs as a key hydrogen-bond acceptor. Can be modified to explore interactions with specific amino acid residues.[9][16]Kinases, Proteases
C4 & C5 Alkyl, Cycloalkyl, Aryl groupsThese positions directly influence the overall shape and steric profile of the molecule, probing hydrophobic pockets and affecting ADME properties.[7][9]Allosteric sites, Enzymes

Therapeutic Frontiers: Applications of 2-Aminothiophenes

The versatility of the 2-aminothiophene scaffold is showcased by its successful application across numerous therapeutic areas.[1][3]

Oncology: Targeting the Kinase Superfamily

Many 2-aminothiophene derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell growth and survival and are often dysregulated in cancer.[14][17] The scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[16]

  • VEGFR-2/AKT Inhibition: Certain fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, key players in tumor angiogenesis and survival.[17]

  • BCR-ABL Inhibition: The 2-acylaminothiophene-3-carboxamide scaffold has been identified as a promising starting point for developing inhibitors of the BCR-ABL kinase, including mutations that confer resistance to existing therapies for chronic myeloid leukemia (CML).[16]

Antimicrobial Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant activity against a range of bacteria and fungi.[18][19]

  • Antibacterial Activity: These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[20][21] Their mechanism can involve the disruption of various cellular processes.

  • Antifungal and Antileishmanial Activity: Derivatives have been developed that show promising activity against fungal species and parasites like Leishmania amazonensis, highlighting their potential to address neglected tropical diseases.[9][22]

Central Nervous System (CNS) Disorders

The 2-aminothiophene core is also present in molecules designed to treat CNS disorders, where it can modulate the activity of various receptors and enzymes.[23]

  • Adenosine A₁ Receptor Allosteric Enhancers: Specific substitution patterns on the 2-aminothiophene scaffold have led to the discovery of potent allosteric enhancers of the A₁ adenosine receptor, a target for neuroprotection and the treatment of chronic pain.[7][24]

  • Anticonvulsant and Antidepressant Activity: Certain fused 2-aminothiophene derivatives have been synthesized and shown to possess anticonvulsant and antidepressant properties in preclinical models.[23]

Visualizing the Science: Workflows and Mechanisms

Diagram 1: Gewald Reaction Workflow

Gewald_Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Base Add Base (e.g., Morpholine) Start->Base Condensation Knoevenagel-Cope Condensation Base->Condensation Initiates Reaction Sulfur_Addition Sulfur Addition & Ring Closure Condensation->Sulfur_Addition Forms α,β-unsaturated intermediate Product Polysubstituted 2-Aminothiophene Sulfur_Addition->Product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Diagram 2: Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Moieties Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Inhibitor 2-Aminothiophene Scaffold Amine C2-Amine (H-bond donor) C3_Group C3-Acceptor (e.g., C=O) C4_C5_Subst C4/C5 Substituent Amine->Hinge H-Bond C3_Group->Hinge H-Bond C4_C5_Subst->Pocket Hydrophobic Interaction

Caption: Interaction model of a 2-aminothiophene inhibitor in a kinase active site.

Challenges and Future Directions

While the 2-aminothiophene scaffold is highly valuable, medicinal chemists must be mindful of potential challenges, such as metabolic liabilities associated with the thiophene ring (e.g., oxidative metabolism). Future research will likely focus on:

  • Fine-tuning ADME Properties: Modifying substitution patterns to enhance metabolic stability and oral bioavailability.

  • New Modalities: Incorporating the scaffold into newer therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

  • Expanding Chemical Space: Developing novel synthetic methods to access unprecedented substitution patterns and fused ring systems.

Conclusion

The 2-aminothiophene scaffold represents a true success story in medicinal chemistry. Its combination of synthetic accessibility, structural versatility, and broad biological relevance has cemented its status as a privileged structure.[1][2] From kinase inhibitors in oncology to novel antimicrobial and CNS agents, its impact is undeniable. As drug discovery continues to evolve, the rational design and application of 2-aminothiophene derivatives will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

Methodological & Application

Synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid: An Application of Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

(R)-2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest in medicinal chemistry and drug development. Unlike their proteinogenic counterparts, these unnatural amino acids offer a vast and diverse chemical space for the design of novel therapeutic agents. The incorporation of structures like (R)-2-Amino-2-(thiophen-3-yl)acetic acid into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel binding interactions with biological targets. The thiophene moiety, in particular, is a versatile bioisostere for the phenyl group, often leading to improved potency and selectivity of drug candidates. This application note provides a detailed protocol for the enantioselective synthesis of (R)-2-Amino-2-(thiophen-3-yl)acetic acid, leveraging a robust asymmetric Strecker reaction protocol.

Strategic Approach: Asymmetric Strecker Synthesis with a Chiral Auxiliary

The stereoselective synthesis of α-amino acids is a cornerstone of modern organic chemistry. Among the various methodologies, the Strecker synthesis, first reported in 1850, remains a powerful and versatile tool for the formation of the α-amino nitrile precursor to α-amino acids from an aldehyde, an amine, and a cyanide source.[1][2] The classical Strecker synthesis, however, yields a racemic mixture of the amino acid. To overcome this limitation, numerous asymmetric variations have been developed.

This protocol employs an elegant and highly efficient asymmetric Strecker synthesis that utilizes a chiral auxiliary to control the stereochemical outcome of the reaction. Specifically, we will adapt the methodology developed by Boesten and coworkers, which employs the readily available and recyclable (R)-phenylglycine amide as the chiral auxiliary.[3][4] A key feature of this approach is the in-situ "crystallization-induced asymmetric transformation," where one diastereomer of the intermediate α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of the desired stereoisomer.[3][4] This process allows for the attainment of high diastereomeric excess and, consequently, high enantiomeric excess in the final amino acid product.

Visualizing the Synthetic Workflow

The overall synthetic strategy is a two-step process, beginning with the asymmetric Strecker reaction to form the diastereomerically enriched α-amino nitrile, followed by acidic hydrolysis to yield the target (R)-2-Amino-2-(thiophen-3-yl)acetic acid.

Synthetic_Workflow Thiophene_Aldehyde Thiophene-3-carbaldehyde Strecker_Reaction Asymmetric Strecker Reaction Thiophene_Aldehyde->Strecker_Reaction Chiral_Auxiliary (R)-Phenylglycine amide Chiral_Auxiliary->Strecker_Reaction Cyanide Sodium Cyanide Cyanide->Strecker_Reaction Amino_Nitrile Diastereomerically Enriched α-Amino Nitrile Strecker_Reaction->Amino_Nitrile Hydrolysis Acidic Hydrolysis Amino_Nitrile->Hydrolysis Auxiliary_Removal Auxiliary Removal & Recovery Amino_Nitrile->Auxiliary_Removal Final_Product (R)-2-Amino-2- (thiophen-3-yl)acetic acid Hydrolysis->Final_Product Strecker_Reaction_Scheme cluster_conditions Conditions cluster_products Products Thiophene_Aldehyde Thiophene-3- carbaldehyde conditions MeOH/H₂O rt, 24h plus1 + Phenylglycine_Amide (R)-Phenylglycine amide plus2 + NaCN NaCN Amino_Nitrile Diastereomerically Enriched α-Amino Nitrile conditions->Amino_Nitrile Crystallization-Induced Asymmetric Transformation Hydrolysis_Reaction_Scheme cluster_reactants Reactant cluster_conditions Conditions cluster_products Products Amino_Nitrile Diastereomerically Enriched α-Amino Nitrile conditions 6M HCl Reflux, 6h Amino_Acid (R)-2-Amino-2-(thiophen-3-yl)acetic acid conditions->Amino_Acid plus + conditions->plus Auxiliary_HCl (R)-Phenylglycine (as HCl salt) conditions->Auxiliary_HCl

References

Gewald reaction protocol for 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise: Die Gewald-Reaktion zur Synthese von 2-Aminothiophenen

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anleitung bietet eine detaillierte technische Untersuchung der Gewald-Reaktion, einer grundlegenden Methode zur Synthese von polysubstituierten 2-Aminothiophenen. Diese Thiophen-Derivate sind entscheidende Bausteine in der medizinischen Chemie und Materialwissenschaft, was das Verständnis ihrer Synthese für die Forschung und Entwicklung unerlässlich macht.

Einführung: Die Bedeutung der Gewald-Reaktion

Die Gewald-Reaktion, benannt nach Karl Gewald, ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes aktiviertes Nitril) und elementarer Schwefel in Gegenwart einer Base zu einem hochsubstituierten 2-Aminothiophen kondensieren.[1][2][3] Seit ihrer Entdeckung hat sich diese Reaktion zu einer der vielseitigsten und am weitesten verbreiteten Methoden zur Herstellung dieser wichtigen heterocyclischen Verbindungen entwickelt.[4][5][6][7] Die Attraktivität der Gewald-Reaktion liegt in ihrer Einfachheit, der leichten Verfügbarkeit der Ausgangsmaterialien und den milden Reaktionsbedingungen.[4][6][7]

Die Produkte, 2-Aminothiophene, sind Schlüsselintermediate bei der Synthese einer Vielzahl von pharmazeutisch wirksamen Molekülen, einschließlich entzündungshemmender, antimikrobieller, antiviraler und krebsbekämpfender Wirkstoffe.[8][9] Ihre Fähigkeit, als Gerüst für die kombinatorische Chemie zu dienen, macht die Gewald-Reaktion zu einem unverzichtbaren Werkzeug in der modernen Wirkstoffentdeckung.[9][10]

Der Reaktionsmechanismus: Ein schrittweiser Einblick

Das Verständnis des Mechanismus der Gewald-Reaktion ist entscheidend für die Optimierung der Reaktionsbedingungen und die Vorhersage potenzieller Nebenprodukte. Obwohl der genaue Ablauf der Schwefeladdition noch Gegenstand von Untersuchungen ist, wird der allgemeine Mechanismus wie folgt angenommen:[2][3]

  • Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen der Carbonylverbindung (Aldehyd oder Keton) und der aktiven Methylenverbindung (α-Cyanoester).[2][8][11] Dies führt zur Bildung eines stabilen α,β-ungesättigten Nitril-Zwischenprodukts.[3][5]

  • Schwefeladdition (Thiolierung): Elementarer Schwefel (typischerweise als S₈-Ring) wird durch die Base aktiviert und reagiert mit dem Knoevenagel-Produkt. Der genaue Mechanismus dieses Schrittes ist komplex und kann über Polysulfid-Intermediate verlaufen.[8][12][13] Das Schwefelatom addiert sich an die α-Position des Nitrils und bildet ein Thiolat-Intermediat.

  • Cyclisierung und Tautomerisierung: Das Thiolat-Intermediat durchläuft eine intramolekulare Cyclisierung, indem es die Nitrilgruppe angreift.[12][13] Nachfolgende Tautomerisierung und Aromatisierung führen dann zum stabilen 2-Aminothiophen-Produkt.[12][13]

Visualisierung des Mechanismus

Gewald_Mechanism Start Keton/Aldehyd + α-Cyanoester Knoevenagel Knoevenagel- Kondensation Start->Knoevenagel Base Base (z.B. Morpholin) Base->Knoevenagel Katalysator SulfurAddition Schwefel- Addition Base->SulfurAddition Aktivierung Intermediate1 α,β-ungesättigtes Nitril Knoevenagel->Intermediate1 Intermediate1->SulfurAddition Sulfur Elementarer Schwefel (S₈) Sulfur->SulfurAddition Intermediate2 Thiolat- Intermediat SulfurAddition->Intermediate2 Cyclization Cyclisierung & Tautomerisierung Intermediate2->Cyclization Product 2-Aminothiophen Cyclization->Product

Abbildung 1: Vereinfachtes Schema des Gewald-Reaktionsmechanismus.

Detailliertes Versuchsprotokoll: Synthese von Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat

Dieses Protokoll beschreibt eine typische Gewald-Reaktion zur Synthese eines Tetrahydrobenzothiophen-Derivats, einem häufigen Kern in pharmazeutischen Wirkstoffen.

Benötigte Materialien und Reagenzien
  • Cyclohexanon

  • Ethylcyanoacetat

  • Elementarer Schwefel (fein gepulvert)

  • Morpholin (oder eine andere sekundäre Base wie Piperidin oder Diethylamin)

  • Ethanol (oder Methanol, DMF)

  • Rundkolben mit Rückflusskühler und Magnetrührer

  • Heizplatte mit Rührfunktion

  • Eisbad

  • Büchnertrichter und Saugflasche

  • Filterpapier

  • Ausrüstung zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Schritt-für-Schritt-Anleitung
  • Reaktionsaufbau: In einem 250-ml-Rundkolben, der mit einem Magnetrührstab ausgestattet ist, werden Cyclohexanon (0,1 mol), Ethylcyanoacetat (0,1 mol) und Ethanol (50 ml) vorgelegt.

    • Begründung: Ethanol dient als polares protisches Lösungsmittel, das die Löslichkeit der Reaktanden erleichtert und eine moderate Reaktionstemperatur ermöglicht.[1]

  • Zugabe der Base: Unter Rühren wird Morpholin (0,1 mol) langsam zur Mischung gegeben.

    • Begründung: Morpholin fungiert als basischer Katalysator für die anfängliche Knoevenagel-Kondensation und hilft bei der Aktivierung des Schwefels.[3] Die stöchiometrische Menge gewährleistet eine effiziente Reaktion.

  • Zugabe von Schwefel: Fein gepulverter elementarer Schwefel (0,1 mol) wird portionsweise zugegeben.

    • Begründung: Die Verwendung von fein gepulvertem Schwefel maximiert die Oberfläche und verbessert dessen Reaktivität.[1] Eine portionsweise Zugabe hilft, die exotherme Reaktion zu kontrollieren.

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter Rückfluss (ca. 50-60 °C) erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion ist typischerweise innerhalb von 2-4 Stunden abgeschlossen.

    • Begründung: Erhöhte Temperatur beschleunigt die Reaktion, insbesondere die Cyclisierungs- und Aromatisierungsschritte. Die Überwachung mittels DC ist entscheidend, um den optimalen Zeitpunkt für die Aufarbeitung zu bestimmen und die Bildung von Nebenprodukten zu minimieren.

  • Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und anschließend in einem Eisbad gekühlt. Das ausgefallene feste Produkt wird durch Absaugen über einen Büchnertrichter gesammelt.

    • Begründung: Das Abkühlen der Reaktionsmischung verringert die Löslichkeit des Produkts und führt zu dessen Ausfällung, was eine einfache Isolierung durch Filtration ermöglicht.

  • Reinigung: Der Rohprodukt wird mit kaltem Ethanol gewaschen, um nicht umgesetzte Ausgangsmaterialien und lösliche Verunreinigungen zu entfernen. Bei Bedarf kann eine weitere Reinigung durch Umkristallisation (z. B. aus Ethanol oder einem Ethanol/Wasser-Gemisch) erfolgen.

    • Begründung: Das Waschen mit kaltem Lösungsmittel minimiert den Produktverlust während der Reinigung. Die Umkristallisation ist eine Standardmethode zur Erzielung hochreiner kristalliner Produkte.

Visualisierung des Arbeitsablaufs

Workflow A 1. Reagenzien mischen (Cyclohexanon, Ethylcyanoacetat, Ethanol, Morpholin) B 2. Schwefel zugeben (portionsweise) A->B C 3. Erhitzen unter Rückfluss (50-60°C, 2-4h) B->C D 4. Reaktionsverfolgung (DC) C->D D->C Reaktion unvollständig E 5. Abkühlen (Raumtemperatur & Eisbad) D->E Reaktion abgeschlossen F 6. Produktfiltration (Büchnertrichter) E->F G 7. Waschen (mit kaltem Ethanol) F->G H 8. Trocknen & Analyse (Umkristallisation optional) G->H

Abbildung 2: Allgemeiner Arbeitsablauf für die Gewald-Reaktion.

Optimierung und Variationen der Reaktion

Die Vielseitigkeit der Gewald-Reaktion wird durch die zahlreichen Modifikationen unterstrichen, die zur Verbesserung von Ausbeuten, Reaktionszeiten und Anwendungsbereich entwickelt wurden.

ParameterStandardbedingungVariation / ModifikationAuswirkung & Begründung
Base Morpholin, PiperidinTriethylamin, anorganische Basen (z.B. K₂CO₃), L-ProlinDie Wahl der Base kann die Knoevenagel-Kondensation und die Schwefelaktivierung beeinflussen. L-Prolin wurde als effizienter Organokatalysator beschrieben.[11]
Lösungsmittel Ethanol, Methanol, DMFIonische Flüssigkeiten, lösungsmittelfreie Bedingungen (Mechanochemie)Ionische Flüssigkeiten können die Reaktionsgeschwindigkeit erhöhen und die Wiederverwendbarkeit des Katalysators ermöglichen. Mechanochemie bietet einen umweltfreundlichen Ansatz.[14]
Energiequelle Konventionelles HeizenMikrowellenbestrahlungMikrowellen können die Reaktionszeiten drastisch verkürzen (von Stunden auf Minuten) und oft die Produktausbeuten verbessern.[2][10]
Substrate Einfache Aldehyde/KetoneSterisch gehinderte Ketone, heterocyclische Ketone, α-MercaptoketoneDie Reaktion wurde auf eine breite Palette von Carbonylverbindungen ausgedehnt, was die Synthese komplexer Moleküle ermöglicht.[7][15][16]

Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsvorschläge
Geringe oder keine Produktausbeute Unzureichende Basizität; inaktiver Schwefel; zu niedrige Reaktionstemperatur; Zersetzung der Ausgangsmaterialien.Base wechseln (z.B. von Triethylamin zu Morpholin); frischen, fein gepulverten Schwefel verwenden; Reaktionstemperatur schrittweise erhöhen; Reaktionszeit anpassen.
Bildung von Nebenprodukten (z.B. Dimerisierung) Falsches stöchiometrisches Verhältnis; zu hohe Reaktionstemperatur oder zu lange Reaktionszeit.Stöchiometrie der Reagenzien genau einhalten; Reaktionstemperatur senken; Reaktionsfortschritt sorgfältig mittels DC überwachen und bei optimalem Umsatz abbrechen.[5]
Schwierigkeiten bei der Produktisolierung Produkt ist im Lösungsmittel zu löslich; öliges Produkt.Lösungsmittel wechseln oder Volumen reduzieren; nach dem Abkühlen mit einem unpolaren Lösungsmittel (z.B. Hexan) versetzen, um die Fällung zu induzieren; säulenchromatographische Reinigung in Betracht ziehen.

Sicherheitshinweise

  • Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden, da flüchtige organische Verbindungen verwendet werden und Schwefelwasserstoff als Nebenprodukt entstehen kann.

  • Morpholin und andere Amine sind ätzend und gesundheitsschädlich. Geeignete persönliche Schutzausrüstung (Handschuhe, Schutzbrille, Laborkittel) ist unerlässlich.

  • Elementarer Schwefel ist brennbar. Von offenen Flammen und Funkenquellen fernhalten.

Fazit

Die Gewald-Reaktion bleibt eine robuste und anpassungsfähige Methode für die Synthese von 2-Aminothiophenen.[4][6] Ihr einfacher Aufbau, die breite Substratvielfalt und die Möglichkeit zur Modifikation machen sie zu einer unschätzbaren Ressource für Chemiker in der akademischen Forschung und der pharmazeutischen Industrie. Durch das Verständnis der zugrunde liegenden Mechanismen und die sorgfältige Kontrolle der Reaktionsparameter können Forscher dieses leistungsstarke Werkzeug effektiv für die Entwicklung neuartiger Moleküle nutzen.

Referenzen

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. --INVALID-LINK--

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. --INVALID-LINK--

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. --INVALID-LINK--

  • Wamhoff, H., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity. --INVALID-LINK--

  • Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. --INVALID-LINK--

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • PubMed. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. --INVALID-LINK--

  • Organic Chemistry Portal. Gewald Reaction. --INVALID-LINK--

  • J&K Scientific LLC. Gewald Reaction. --INVALID-LINK--

  • Wikipedia. Gewald reaction. --INVALID-LINK--

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. --INVALID-LINK--

  • Wikipedia. Gewald-Reaktion. --INVALID-LINK--

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • ResearchGate. (2012). Gewald reaction and apply in drug synthesis. --INVALID-LINK--

  • Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. --INVALID-LINK--

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • ResearchGate. Gewald synthesis of 2‐aminothiophenes. --INVALID-LINK--

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. --INVALID-LINK--

  • MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. --INVALID-LINK--

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. --INVALID-LINK--

  • Taylor & Francis Online. (2020). Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. --INVALID-LINK--

References

Application Notes & Protocols: Strategic N-Acylation of 2-Aminothiophene-3-carbonitrile for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 2-aminothiophene-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, primarily due to its role as a versatile precursor for a multitude of heterocyclic systems with profound biological activity. Its synthesis is efficiently achieved through the well-established Gewald multicomponent reaction.[1][2] This document provides an in-depth guide to a critical subsequent transformation: the N-acylation of the 2-amino group. This reaction is not merely a protecting group strategy but a pivotal step in constructing complex, fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These derivatives are recognized for their potential as kinase inhibitors, anticancer agents, and other therapeutic agents.[3][4][5]

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering validated, step-by-step protocols for common acylating agents, and presenting a strategic overview of how this reaction serves as a gateway to high-value pharmaceutical intermediates.

The Strategic Importance of N-Acylation

The primary amino group at the C-2 position of the thiophene ring is a potent nucleophile. Its acylation serves two primary purposes in drug development workflows:

  • Activation for Cyclization: The resulting N-acyl-2-aminothiophene-3-carbonitrile is an activated intermediate primed for intramolecular cyclization. The amide nitrogen can react with the adjacent nitrile group, often under acidic or basic conditions, to form the pyrimidine ring of the thieno[2,3-d]pyrimidine system.[6] This transformation is a foundational strategy for building a class of molecules analogous to purines, which have a rich history in pharmacology.[5]

  • Structural Diversification: The acyl group itself can be varied extensively, introducing different functionalities (aliphatic chains, aromatic rings, heterocyclic moieties) that can modulate the steric and electronic properties of the final compound. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.

Mechanistic Insights: The "Why" Behind the Protocol

The N-acylation of 2-aminothiophene-3-carbonitrile is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

dot

Caption: General mechanism of N-acylation.

Choice of Acylating Agent

The reactivity of the process is dictated by the nature of the leaving group (X) on the acylating agent.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive due to the excellent leaving group ability of the halide ion (Cl⁻, Br⁻). Reactions are typically fast and high-yielding, often conducted at room temperature or below. A key consideration is the production of a strong acid (e.g., HCl) as a byproduct, which must be neutralized by a stoichiometric amount of base (like pyridine or triethylamine) to prevent protonation of the starting amine and drive the reaction to completion.[7]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, with a carboxylate anion as the leaving group. They are generally less reactive than acyl halides, sometimes requiring heating.[8] The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization in many cases. Catalyst-free methods have also been developed, particularly under solvent-free conditions.[8]

  • Carboxylic Acids: Direct acylation with carboxylic acids is inefficient without an activating agent. Coupling reagents (e.g., DCC, EDC) can be used to form a more reactive intermediate in situ. This approach is common in peptide synthesis and offers a greener alternative by avoiding the pre-formation of highly reactive acylating agents.

Role of Base/Catalyst
  • Acid Scavenger: As mentioned, for reactions with acyl halides or anhydrides, a non-nucleophilic base (e.g., triethylamine, pyridine, DIPEA) is crucial to neutralize the acid byproduct. This prevents the formation of the unreactive ammonium salt of the starting material.

  • Catalysis: While many acylations proceed without a dedicated catalyst, certain reagents can enhance the reaction rate. Iodine, for example, has been shown to be a potent catalyst for N-acylation with acyl chlorides under solvent-free conditions, offering a mild and efficient process.[7] Lewis acids can also be employed to activate the acylating agent.

Validated Experimental Protocols

The following protocols are robust, reproducible, and have been generalized from common procedures in the literature.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol details a standard, high-yield method for introducing an acetyl group, a common first step for many thieno[2,3-d]pyrimidine syntheses.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
2-Aminothiophene-3-carbonitrile124.161.24 g10.0Starting material
Acetyl Chloride78.500.86 mL (864 mg)11.0Acylating agent, use fresh, handle in fume hood
Pyridine79.101.21 mL (1.2 g)15.0Base/Solvent, use anhydrous
Dichloromethane (DCM)84.9330 mL-Anhydrous solvent
1 M Hydrochloric Acid (HCl)-~20 mL-For aqueous workup
Saturated Sodium Bicarbonate (NaHCO₃)-~20 mL-For aqueous workup
Brine-~20 mL-For aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g-Drying agent

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophene-3-carbonitrile (1.24 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) and pyridine (1.21 mL, 15.0 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (0.86 mL, 11.0 mmol) dropwise via syringe over 5-10 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be less polar than the starting material.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of 1 M HCl.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: N-Benzoylation using Acetic Anhydride (Catalyst-Free)

This protocol provides an alternative, often milder method suitable for acetylation, which can sometimes be performed without additional solvents.[8]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Notes
2-Aminothiophene-3-carbonitrile124.161.24 g10.0Starting material
Acetic Anhydride102.092.83 mL (3.06 g)30.0Acylating agent and solvent
Water (for workup)-~50 mL-
Ethanol (for recrystallization)-As needed-

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-aminothiophene-3-carbonitrile (1.24 g, 10.0 mmol) and acetic anhydride (2.83 mL, 30.0 mmol).

  • Heating: Heat the mixture in an oil bath at 80-100 °C with stirring for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add the mixture to 50 mL of ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Precipitation: The N-acylated product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight.

  • Purification: The product is often pure enough for subsequent steps. Recrystallization from hot ethanol can be performed for higher purity if required.

Workflow and Data Summary

Experimental Workflow Diagram

dot

Experimental_Workflow Start 1. Reagent Setup (Amine, Solvent, Base) Cooling 2. Cool to 0 °C (Ice Bath) Start->Cooling Addition 3. Add Acylating Agent (Dropwise) Cooling->Addition Reaction 4. Stir at RT (2-4 hours) Addition->Reaction TLC 5. Monitor by TLC Reaction->TLC Workup 6. Aqueous Workup (Wash & Extract) TLC->Workup Reaction Complete Drying 7. Dry & Concentrate Workup->Drying Purify 8. Purify (Recrystallize/Chromatography) Drying->Purify End Final Product Purify->End

Caption: Standard workflow for N-acylation.

Comparative Reaction Conditions
Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)Byproduct
Acetyl ChloridePyridine or Et₃NDCM, THF0 to RT1 - 4>90HCl
Benzoyl ChloridePyridine or Et₃NDCM, THF0 to RT2 - 6>85HCl
Acetic Anhydride(Optional) PyridineAcetic Anhydride, Toluene80 - 1201 - 3>90Acetic Acid
Carboxylic AcidEDC/HOBt, DCCDMF, DCMRT12 - 2470 - 90Urea derivative

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Low temperature.1. Use fresh, anhydrous acylating agent.2. Ensure at least 1.1-1.5 equivalents of base are used.3. Allow reaction to warm to RT or gently heat.
Multiple Products on TLC 1. Di-acylation (unlikely but possible).2. Side reactions with solvent or impurities.1. Use stoichiometric amount of acylating agent.2. Ensure use of high-purity, anhydrous solvents. Purify via column chromatography.
Low Yield after Workup 1. Product is water-soluble.2. Incomplete extraction.3. Loss during purification.1. If product is polar, saturate aqueous layer with NaCl before extraction.2. Increase the number of extractions (e.g., 3-4 times).

Conclusion

The N-acylation of 2-aminothiophene-3-carbonitrile is a fundamental, high-yielding, and versatile reaction that serves as a critical entry point into the synthesis of medicinally relevant thieno[2,3-d]pyrimidines and other derivatives. The choice of acylating agent and reaction conditions can be readily tailored to the specific acyl group required. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and organic synthesis to reliably produce these valuable intermediates for further chemical exploration.

References

Application Note: Optimized Recrystallization Protocol for High-Purity Amino-thiophen-2-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Purity

Amino-thiophen-2-yl-acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of advanced pharmaceutical intermediates. Its structural motif is integral to a range of therapeutic agents, most notably in the development of antiplatelet and antithrombotic drugs. The stereochemical and chemical purity of this starting material is not merely a matter of process efficiency; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy profile. Impurities originating from the synthesis can carry through to the final product, potentially altering its pharmacological activity or introducing toxicity.

Recrystallization is a fundamentally robust, scalable, and economical purification technique that leverages differences in solubility between the target compound and impurities within a selected solvent system. A meticulously designed recrystallization protocol exploits the temperature-dependent solubility of this compound to selectively crystallize it from a solution, leaving impurities behind in the mother liquor. This document provides a comprehensive, field-tested protocol for achieving high-purity (≥99.5%) this compound, suitable for the stringent demands of pharmaceutical research and development.

The Physico-Chemical Rationale of Recrystallization

The success of this purification rests on the principle of differential solubility. The ideal solvent for recrystallizing this compound must satisfy a specific set of criteria:

  • High Solvency at Elevated Temperature: The compound should be readily soluble in the hot solvent to ensure complete dissolution and enable the removal of insoluble impurities via hot filtration.

  • Low Solvency at Low Temperature: Upon cooling, the compound's solubility must decrease sharply to maximize the recovery of the purified solid.

  • Favorable Impurity Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (removable by filtration).

  • Chemical Inertness: The solvent must not react with the amino acid.

  • Volatility: The solvent should have a boiling point that is low enough for easy removal from the final crystalline product but high enough to avoid excessive evaporation during the heating and filtration steps.

A specific purification method for the related compound 2-(2-thienyl)glycine involves dissolving it in water, adjusting the pH, and adding methanol, highlighting the utility of mixed solvent systems and pH modulation in purifying amino acids.[1]

The entire process is a logically sequenced workflow designed to systematically remove different types of impurities at each stage.

Recrystallization_Workflow A 1. Crude Compound & Solvent Selection B 2. Dissolution in Minimum Hot Solvent A->B Heat C 3. Hot Gravity Filtration (Removes Insoluble Impurities) B->C If solids present D 4. Slow Cooling to Room Temperature B->D If no solids C->D E 5. Ice Bath Cooling (Maximizes Yield) D->E F 6. Vacuum Filtration (Isolates Crystals) E->F G 7. Washing with Ice-Cold Solvent F->G Removes mother liquor H 8. Drying (Removes Residual Solvent) G->H I High-Purity Crystalline Product H->I Cooling_Rate cluster_process Crystallization Process cluster_result Resulting Crystal Purity A Slow Cooling Molecules have time to align correctly into a pure crystal lattice. C High Purity A:f1->C Leads to B Rapid Cooling Solvent and impurities are trapped as the lattice forms too quickly. D Low Purity (Occlusions) B:f1->D Leads to

References

The Strategic Utility of Amino-thiophen-2-yl-acetic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic moieties is a cornerstone of rational drug design. Among these, the thiophene ring has emerged as a particularly valuable scaffold.[1] Its unique electronic properties and ability to serve as a bioisostere for the phenyl ring have cemented its role in the development of a diverse array of therapeutic agents.[2] The thiophene nucleus is a key component in numerous FDA-approved drugs, spanning indications from anti-inflammatory to anti-cancer and anti-psychotic medications.[1]

This guide focuses on a specific and highly versatile thiophene-based building block: amino-thiophen-2-yl-acetic acid . This molecule uniquely presents three key functional handles for synthetic elaboration: a nucleophilic amino group, a reactive carboxylic acid, and the thiophene ring itself, which can be further functionalized. This trifecta of reactivity makes it an exceptionally powerful starting point for the construction of complex molecular architectures and diverse chemical libraries for high-throughput screening.

The strategic advantage of employing this compound lies in its ability to introduce the favorable physicochemical properties of the thiophene ring while providing orthogonal points for diversification. The amino group serves as a prime site for the introduction of various substituents to probe structure-activity relationships (SAR), while the carboxylic acid moiety is a gateway to the formation of amides, esters, and other bioisosteric replacements for the carboxylic acid function. This guide will provide a detailed exploration of the synthesis and derivatization of this key building block, offering experimentally validated protocols and insights into its application in pharmaceutical research.

Synthesis of the Core Scaffold: The Gewald Reaction

The most robust and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis elegantly combines an α-methylene ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene core.[4]

While a direct Gewald synthesis to yield this compound is not commonly reported, a practical approach involves the synthesis of a stable ester precursor, which can then be hydrolyzed to the desired carboxylic acid. A representative example is the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a closely related analogue that illustrates the principles of the Gewald reaction.

Caption: Generalized workflow of the Gewald reaction for 2-aminothiophene synthesis.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a detailed procedure for the synthesis of a 2-aminothiophene-3-carboxylate, a common precursor to thiophene-based pharmaceutical intermediates.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and elemental sulfur (0.1 mol, 3.2 g) in 50 mL of ethanol.

  • Stir the mixture to ensure homogeneity.

  • Slowly add morpholine (0.1 mol, 8.7 g) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Hydrolysis to the Carboxylic Acid:

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures, such as refluxing with an aqueous solution of sodium hydroxide followed by acidification.

Derivatization of the Amino Group: Expanding Chemical Diversity

The 2-amino group of the thiophene scaffold is a key site for derivatization, allowing for the introduction of a wide range of functionalities to modulate the biological activity and pharmacokinetic properties of the resulting compounds. Common derivatization strategies include N-acylation, N-alkylation, and N-arylation.

N-Acylation

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. This can be achieved by reacting the this compound (or its ester precursor) with an activated carboxylic acid derivative, such as an acyl chloride.

Caption: General workflow for the N-acylation of 2-aminothiophenes.

Protocol 2: N-Acylation of a 2-Aminothiophene Derivative with an Acyl Chloride

This protocol describes a general method for the N-acylation of a 2-aminothiophene derivative.

Materials:

  • 2-Aminothiophene derivative (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 2-aminothiophene derivative (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (12 mmol, 1.7 mL) to the solution and stir.

  • In a separate flask, dissolve the acyl chloride (11 mmol) in 10 mL of anhydrous THF.

  • Add the acyl chloride solution dropwise to the stirred solution of the aminothiophene at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acylated product.

  • Purify the product by column chromatography on silica gel if necessary.

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging due to the low nucleophilicity of the amino group. However, methodologies utilizing a protected amino group or specific reaction conditions have been developed to overcome this hurdle.

Protocol 3: N-Alkylation of a Protected 2-Aminothiophene

This protocol outlines a method for the N-alkylation of a 2-acylamino-3-acylthiophene derivative under mild conditions.[2]

Materials:

  • 2-Acylamino-3-acylthiophene derivative

  • Alkylating agent (e.g., benzyl bromide)

  • Caesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Ether

  • Brine solution

Procedure:

  • To a dry 50 mL two-neck flask under a nitrogen atmosphere, add the 2-acylamino-3-acylthiophene derivative (0.5 mmol).

  • Add caesium carbonate (1.0 mmol, 326 mg) and TBAI (0.25 mmol, 92 mg).

  • Add 3 mL of anhydrous DMF and stir the suspension.

  • Add the alkylating agent (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 3-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with 50 mL of ether.

  • Wash the ether solution with water (6 x 150 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The acyl protecting group can be subsequently removed under appropriate hydrolysis conditions to yield the N-alkylated 2-aminothiophene.

Derivatization of the Carboxylic Acid Group: Bioisosteric Modifications

The carboxylic acid functionality of this compound is a versatile handle for creating a variety of derivatives, most notably amides and esters. This allows for the exploration of bioisosteric replacements for the carboxylic acid, which can significantly impact a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Amide Bond Formation

The coupling of the carboxylic acid with a diverse range of amines is a cornerstone of combinatorial chemistry and lead optimization. Numerous coupling reagents are available to facilitate this transformation.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical SolventKey Features
EDC (EDAC)HOBt or HOAtDIPEA or Et₃NDMF, DCMWater-soluble carbodiimide; byproducts are easily removed.[5]
HATU-DIPEA or Et₃NDMFHigh coupling efficiency, even with sterically hindered substrates.[6]
DCCDMAP-DCMPotent dehydrating agent; dicyclohexylurea byproduct can be difficult to remove.
SOCl₂-PyridineDCM, THFForms an acyl chloride intermediate; suitable for robust substrates.
Protocol 4: EDC/HOBt Mediated Amide Coupling

This protocol provides a general and reliable method for the formation of an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound (with a protected amino group if necessary)

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the protected this compound (1.0 equiv) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 equiv) and the amine (1.1 equiv) to the solution.

  • Add DIPEA (2.0 equiv) to the reaction mixture and stir for 5 minutes.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship. Key modifications and their potential impact are summarized below:

  • N-Substitution: The nature of the substituent on the amino group can significantly influence potency and selectivity. Bulky or lipophilic groups can enhance binding to hydrophobic pockets in a target protein, while hydrogen bond donors or acceptors can form specific interactions.

  • Amide/Ester Modification: Converting the carboxylic acid to various amides or esters alters the hydrogen bonding capacity, polarity, and metabolic stability of the molecule. This is a critical strategy for improving cell permeability and oral bioavailability.

  • Thiophene Ring Substitution: Further functionalization of the thiophene ring can be achieved through electrophilic substitution reactions, providing another avenue for SAR exploration and optimization of physicochemical properties.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent structural features provide a robust platform for the synthesis of diverse compound libraries and the optimization of lead candidates. The protocols and strategies outlined in this guide offer a solid foundation for researchers to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics. The continued exploration of new synthetic methodologies and the application of this building block in drug discovery programs will undoubtedly lead to the development of innovative medicines for a wide range of diseases.

References

Application Notes & Protocols: A Strategic Guide to Developing Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors from a 2-(Thiophen-2-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microsomal prostaglandin E synthase-1 (mPGES-1) represents a pivotal and highly sought-after target for the development of next-generation anti-inflammatory therapeutics. As the inducible terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), its inhibition offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, thereby promising a superior safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[1][2][3] This guide provides a comprehensive, in-depth framework for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of mPGES-1 inhibitors originating from the promising 2-(thiophen-2-yl)acetic acid chemical scaffold. We will detail robust protocols for chemical synthesis, cell-free and cell-based screening assays, and selectivity profiling, underpinned by a rationale-driven approach to experimental design and data interpretation.

Introduction: The Rationale for Targeting mPGES-1 and the Promise of the Thiophene Scaffold

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[4][5] Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by COX-1 or COX-2.[6][7] mPGES-1, an inducible enzyme often co-expressed with COX-2 during inflammation, catalyzes the final conversion of PGH2 to PGE2.[7][8][9] Inhibiting mPGES-1 selectively blocks the surge in PGE2 production at inflammatory sites without affecting the synthesis of other prostanoids crucial for physiological homeostasis, a significant advantage over non-selective COX inhibitors.[7]

The 2-(thiophen-2-yl)acetic acid core has emerged as a valuable starting point for the development of mPGES-1 inhibitors.[10][11] This scaffold provides a synthetically tractable platform amenable to diversification through established chemical reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the systematic exploration of the chemical space around the core structure to optimize potency and selectivity.[10][11]

Below is a diagram illustrating the central role of mPGES-1 in the prostaglandin biosynthesis pathway.

PGE2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: The Prostaglandin E2 Biosynthesis Pathway.

Synthetic Strategy: Diversification of the 2-(Thiophen-2-yl)acetic Acid Scaffold

The versatility of the 2-(thiophen-2-yl)acetic acid scaffold lies in its amenability to chemical modification. The following protocol outlines a general synthetic scheme for generating a library of derivatives for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl moieties, which can probe key interactions within the mPGES-1 active site.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

  • Objective: To synthesize a library of 2-(thiophen-2-yl)acetic acid derivatives with diverse substituents for mPGES-1 inhibitor screening.

  • Rationale: This reaction allows for the formation of carbon-carbon bonds between the thiophene core (functionalized as a boronic acid or ester) and a variety of aryl/heteroaryl halides, enabling a broad exploration of chemical space.

  • Materials:

    • 2-(5-bromothiophen-2-yl)acetic acid or its corresponding ester

    • Aryl/heteroaryl boronic acids or esters

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3, Cs2CO3)

    • Solvent (e.g., Dioxane/Water mixture)

    • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

  • Procedure:

    • In a flame-dried round-bottom flask, combine 2-(5-bromothiophen-2-yl)acetic acid (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 3:1 Dioxane:Water).

    • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

    • If the starting material was an ester, perform saponification (e.g., with LiOH in THF/water) to obtain the final carboxylic acid.

    • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Screening Cascade for mPGES-1 Inhibitor Identification and Characterization

A tiered screening approach is essential for the efficient identification and validation of potent and selective mPGES-1 inhibitors. This cascade begins with a high-throughput biochemical assay, followed by cell-based assays to confirm activity in a more physiological context, and concludes with selectivity profiling against related enzymes.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity Profiling Primary_Screen Cell-Free mPGES-1 Enzymatic Assay Cell_Based_Assay Cell-Based PGE2 Production Assay (A549 cells) Primary_Screen->Cell_Based_Assay Confirm Cellular Potency HWB_Assay Human Whole Blood Assay Cell_Based_Assay->HWB_Assay Assess Activity in Physiological Matrix COX_Assay COX-1/COX-2 Selectivity Assays HWB_Assay->COX_Assay Determine Selectivity Profile

Caption: A Tiered Screening Cascade for mPGES-1 Inhibitors.

Protocol 3.1: Cell-Free mPGES-1 Enzymatic Assay

  • Objective: To determine the direct inhibitory activity of test compounds on purified recombinant human mPGES-1.

  • Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity in a controlled, cell-free environment, allowing for the determination of IC50 values.[12][13][14]

  • Materials:

    • Recombinant human mPGES-1

    • Prostaglandin H2 (PGH2) substrate

    • Glutathione (GSH) cofactor

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compounds dissolved in DMSO

    • PGE2 ELISA kit or LC-MS/MS for detection

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, GSH, and the test compound dilutions.

    • Add the recombinant mPGES-1 enzyme and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the PGH2 substrate.

    • Incubate for a defined period (e.g., 1-2 minutes) at 4 °C.

    • Stop the reaction by adding a stop solution (e.g., containing a reducing agent like SnCl2).

    • Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3.2: Cell-Based PGE2 Production Assay in A549 Cells

  • Objective: To evaluate the ability of test compounds to inhibit PGE2 production in a cellular context.

  • Rationale: The A549 human lung carcinoma cell line is a well-established model for studying inflammation as it can be stimulated with interleukin-1β (IL-1β) to induce the expression of both COX-2 and mPGES-1, leading to robust PGE2 production.[15] This assay assesses the compound's cell permeability and its effectiveness in a more complex biological environment.

  • Materials:

    • A549 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Interleukin-1β (IL-1β)

    • Test compounds dissolved in DMSO

    • PGE2 ELISA kit

  • Procedure:

    • Seed A549 cells in 96-well plates and grow to confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce mPGES-1 and COX-2 expression.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

    • Determine the IC50 values for the inhibition of PGE2 production.

Protocol 3.3: COX-1/COX-2 Selectivity Assays

  • Objective: To determine the selectivity of lead compounds for mPGES-1 over COX-1 and COX-2.

  • Rationale: A key advantage of targeting mPGES-1 is to avoid the side effects associated with COX inhibition.[16] Therefore, it is crucial to demonstrate that the developed inhibitors do not significantly inhibit either COX isoform.

  • Materials:

    • Purified human COX-1 and COX-2 enzymes

    • Arachidonic acid substrate

    • Assay buffer

    • Test compounds

    • Commercially available COX inhibitor screening kits (e.g., colorimetric or fluorescent)

  • Procedure:

    • Follow the manufacturer's protocol for the chosen COX inhibitor screening kit.

    • Typically, this involves incubating the COX enzyme with the test compound followed by the addition of arachidonic acid.

    • The production of PGG2 or the consumption of a cofactor is measured to determine COX activity.

    • Calculate the percent inhibition of COX-1 and COX-2 at a high concentration of the test compound (e.g., 10-100 µM).

    • For compounds showing significant inhibition, determine the IC50 values. A desirable mPGES-1 inhibitor should have a high IC50 value for both COX isoforms, indicating a wide selectivity window.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade should be systematically analyzed to establish a clear structure-activity relationship. This involves correlating the chemical modifications made to the 2-(thiophen-2-yl)acetic acid scaffold with the observed changes in mPGES-1 inhibitory potency and selectivity.

Table 1: Representative Data for Hypothetical 2-(Thiophen-2-yl)acetic Acid Derivatives

Compound IDR-Group on ThiophenemPGES-1 IC50 (nM) (Cell-Free)A549 Cell IC50 (µM)COX-1 Inhibition @ 10µM (%)COX-2 Inhibition @ 10µM (%)
Lead-01 -H5,200>50<10<10
Lead-02 4-Fluorophenyl1502.5<10<10
Lead-03 3,4-Dichlorophenyl330.42<5<5
Lead-04 2-Naphthyl851.8<10<15
Lead-05 4-Methoxyphenyl4508.1<5<5
  • Analysis of SAR: From the hypothetical data in Table 1, several trends can be observed. The introduction of a phenyl group at the 5-position of the thiophene ring (Lead-02) significantly improves potency compared to the unsubstituted parent compound (Lead-01). Further substitution on the phenyl ring with electron-withdrawing groups, such as dichlorophenyl (Lead-03), enhances activity even more, suggesting that this region of the molecule may be interacting with a specific pocket in the mPGES-1 active site. The larger naphthyl group (Lead-04) is also well-tolerated, while the electron-donating methoxy group (Lead-05) is less favorable. This systematic analysis guides the next round of synthesis to further optimize the inhibitor's properties. Key amino acid residues in the mPGES-1 active site that are crucial for inhibitor binding include Arg73, Asn74, His113, Tyr117, Arg126, Ser127, Tyr130, and Thr131.[17]

Downstream Signaling of PGE2

Understanding the downstream signaling pathways of PGE2 is crucial for appreciating the full biological impact of mPGES-1 inhibition. PGE2 exerts its diverse effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[18][19] These receptors are coupled to different intracellular signaling cascades, leading to a wide range of cellular responses.

PGE2_Signaling cluster_ep1 EP1 Receptor cluster_ep2 EP2 Receptor cluster_ep3 EP3 Receptor cluster_ep4 EP4 Receptor PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Gs Gs EP2->Gs AC_EP2 Adenylate Cyclase Gs->AC_EP2 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 PKA_EP2 PKA cAMP_EP2->PKA_EP2 Gi Gi EP3->Gi AC_EP3 Adenylate Cyclase Gi->AC_EP3 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 Gs_EP4 Gs EP4->Gs_EP4 PI3K PI3K EP4->PI3K AC_EP4 Adenylate Cyclase Gs_EP4->AC_EP4 cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4 PKA_EP4 PKA cAMP_EP4->PKA_EP4

Caption: Downstream Signaling Pathways of Prostaglandin E2.

Conclusion and Future Directions

The development of selective mPGES-1 inhibitors holds immense promise for the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis and osteoarthritis, with a potentially improved safety profile over existing therapies.[13] The 2-(thiophen-2-yl)acetic acid scaffold provides a fertile starting point for medicinal chemistry efforts. The systematic application of the synthetic and screening protocols outlined in this guide will enable the identification and optimization of potent and selective mPGES-1 inhibitors. Future work should focus on in vivo evaluation of lead compounds in animal models of inflammation and pain to validate their therapeutic potential and to assess their pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for Antimicrobial and Antioxidant Screening of Thiophene Amides

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the antimicrobial and antioxidant screening of novel thiophene amide derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5][6] These application notes offer detailed, step-by-step protocols for essential in vitro assays, grounded in established scientific principles. The methodologies described herein are designed to ensure robust, reproducible, and reliable data generation, crucial for the early stages of drug discovery and development. We will explore the causality behind experimental choices, emphasizing self-validating systems through the inclusion of appropriate controls. This guide is intended to empower researchers to effectively evaluate the therapeutic potential of new chemical entities within the thiophene amide class.

Introduction: The Therapeutic Potential of Thiophene Amides

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, serves as a versatile scaffold in the design of new therapeutic agents.[2][3][5] Its derivatives, particularly thiophene amides, have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7] The amide functional group, when linked to the thiophene ring, can significantly influence the compound's physicochemical properties and its interaction with biological targets.[2][8] The exploration of novel thiophene amides is a promising avenue in the search for new drugs, especially in the face of rising antimicrobial resistance.[2][3]

This guide provides a structured approach to the initial biological evaluation of newly synthesized thiophene amides, focusing on two critical areas: antimicrobial efficacy and antioxidant capacity.

Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a range of pathogenic microorganisms. This is a critical step in identifying potential candidates for further development as anti-infective agents. Two widely accepted methods for initial screening are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative assessment of antimicrobial activity.[9][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[9]

Causality of Experimental Choices:

  • Why Broth Microdilution? It provides a quantitative MIC value, which is more informative than the qualitative results from diffusion assays and is crucial for comparing the potency of different compounds.[11][12]

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria as it has defined concentrations of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents. For fungi, RPMI-1640 medium is commonly used.

  • Inoculum Standardization: A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, ensures that the number of microbial cells is consistent across all tests, which is critical for reproducible MIC values.[10][13] An inoculum of approximately 5 x 10^5 CFU/mL is the standard.[12]

Experimental Protocol: Broth Microdilution

  • Preparation of Thiophene Amide Stock Solutions:

    • Dissolve the synthesized thiophene amides in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.[14]

    • Add 100 µL of the thiophene amide stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient.[14] Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum.

    • Controls:

      • Growth Control: A well containing only CAMHB and the inoculum (no compound).

      • Sterility Control: A well containing only CAMHB (no inoculum or compound).

      • Positive Control: A well containing a known antibiotic (e.g., ampicillin, ciprofloxacin) undergoing serial dilution.

      • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no antimicrobial effect at that concentration.

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[13]

  • Data Interpretation:

    • The MIC is the lowest concentration of the thiophene amide at which there is no visible growth (turbidity) in the well.[11]

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9][10] It is a simple, cost-effective, and widely used preliminary screening tool.[10][15]

Causality of Experimental Choices:

  • Why Disk Diffusion? It provides a rapid visual assessment of a compound's ability to inhibit microbial growth and can be used to screen multiple compounds against a single organism simultaneously.[16]

  • Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and its low concentration of inhibitors of certain antibiotics.[10][15] The agar depth should be uniform (around 4 mm) to ensure consistent diffusion.[15]

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]

  • Application of Disks:

    • Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the thiophene amide solution onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.[16]

    • Controls:

      • Positive Control: A disk containing a standard antibiotic.

      • Negative Control: A disk containing only the solvent used to dissolve the compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[13]

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening Assays cluster_analysis Data Analysis & Interpretation Compound Thiophene Amide Synthesis Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock MIC Broth Microdilution (MIC) Quantitative Stock->MIC Disk Disk Diffusion Qualitative/Semi-quantitative Stock->Disk Culture Prepare Microbial Cultures (Bacteria/Fungi) Inoculum Standardize Inoculum (0.5 McFarland) Culture->Inoculum Inoculum->MIC Inoculum->Disk MIC_Data Determine MIC Values (µg/mL or µM) MIC->MIC_Data Zone_Data Measure Zones of Inhibition (mm) Disk->Zone_Data SAR Structure-Activity Relationship (SAR) Analysis MIC_Data->SAR Zone_Data->SAR

Caption: Workflow for antimicrobial screening of thiophene amides.

Antioxidant Activity Screening

Antioxidant capacity is the ability of a compound to neutralize free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. Several in vitro assays are available to evaluate the antioxidant potential of novel compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods.[17][18]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[19][20] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[20]

Causality of Experimental Choices:

  • Why DPPH? It is a rapid, simple, and inexpensive method that is widely used for the preliminary screening of the radical scavenging activity of pure compounds and extracts.[18]

  • Choice of Solvent: Methanol or ethanol are commonly used as they readily dissolve both DPPH and many organic compounds.[19]

  • Incubation in the Dark: DPPH is light-sensitive, so the reaction is carried out in the dark to prevent its degradation and ensure accurate results.[19][21]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol.[19][20] Store this solution in a dark bottle.

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the thiophene amides in the same solvent used for the DPPH solution.

    • Prepare a similar dilution series for a standard antioxidant, such as ascorbic acid or Trolox.[19]

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[19]

    • Controls:

      • Blank: A well containing only the solvent.

      • Control: A well containing the DPPH solution and the solvent (without the test compound).

    • Mix thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).[19][21]

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[19][21]

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot a graph of percentage scavenging against the concentration of the thiophene amide and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[22] The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance at 734 nm.[22][23]

Causality of Experimental Choices:

  • Why ABTS? The ABTS radical is soluble in both aqueous and organic solvents, allowing for the screening of both hydrophilic and lipophilic compounds.[17] It is also a more versatile assay as the radical is generated before the addition of the antioxidant.

  • Radical Generation: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22][23] This reaction needs to be carried out in the dark for 12-16 hours to ensure complete radical formation.[23][24][25]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[22][23][24][25]

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[25][26]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the thiophene amides and a standard antioxidant (e.g., Trolox) in the appropriate solvent.[26]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 1 mL).

    • Controls:

      • Blank: A well containing only the solvent.

      • Control: A well containing the ABTS•⁺ solution and the solvent.

    • Mix and incubate at room temperature for a defined period (e.g., 6-30 minutes).[24][26]

  • Data Measurement and Analysis:

    • Measure the absorbance at 734 nm.[23][24]

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.[22][27]

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assays Radical Scavenging Assays cluster_analysis Data Analysis Compound Thiophene Amide Samples DPPH_Assay DPPH Assay (Absorbance at 517 nm) Compound->DPPH_Assay ABTS_Assay ABTS Assay (Absorbance at 734 nm) Compound->ABTS_Assay Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->DPPH_Assay Standard->ABTS_Assay DPPH_Reagent Prepare DPPH Radical Solution DPPH_Reagent->DPPH_Assay ABTS_Reagent Generate ABTS Radical Cation ABTS_Reagent->ABTS_Assay Calc Calculate % Inhibition DPPH_Assay->Calc ABTS_Assay->Calc TEAC Calculate TEAC (for ABTS) ABTS_Assay->TEAC IC50 Determine IC₅₀ Values Calc->IC50 Comparison Compare Activity to Standard IC50->Comparison TEAC->Comparison

Caption: Workflow for antioxidant screening of thiophene amides.

Data Presentation

For clear and concise reporting of results, it is recommended to summarize the quantitative data in tables.

Table 1: Antimicrobial Activity of Thiophene Amides (Example Data)

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
TA-011632>128
TA-0281664
TA-03>128>128>128
Ampicillin428
FluconazoleN/AN/AN/A

Table 2: Antioxidant Activity of Thiophene Amides (Example Data)

Compound IDDPPH Scavenging (IC₅₀ in µM)ABTS Scavenging (IC₅₀ in µM)
TA-0125.415.8
TA-0218.910.2
TA-03>200>200
Ascorbic Acid12.58.1
Trolox15.29.5

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial and antioxidant screening of novel thiophene amides. By adhering to these standardized methods and understanding the rationale behind the experimental design, researchers can generate high-quality, reproducible data. This information is fundamental for identifying promising lead compounds and for guiding further structure-activity relationship (SAR) studies in the quest for new and effective therapeutic agents.

References

In Vivo Experimental Design for Thiophene Acetic Acid Analogs: A Strategic Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene acetic acid and its analogs represent a privileged scaffold in medicinal chemistry, with derivatives showing significant promise as anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] The translation of a promising compound from the bench to the clinic hinges on a meticulously designed and rigorously executed in vivo experimental plan. This guide provides a comprehensive framework for designing, conducting, and interpreting preclinical in vivo studies for novel thiophene acetic acid analogs. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind critical experimental choices, empowering researchers to build self-validating study protocols that generate robust, translatable data. We will cover foundational strategies, core protocols for pharmacokinetics (PK) and pharmacodynamics (PD), preliminary safety assessments, and mechanistic studies, with a focus on anti-inflammatory applications.

Part 1: Foundational Strategy - Designing a Robust Preclinical Program

A successful in vivo study begins long before the first dose is administered. The strategic phase is paramount for ensuring that the research is ethical, efficient, and yields unambiguous results. Poor planning can lead to wasted resources and inconclusive data that fails to support further development.[4][5]

The Hypothesis and the Target Product Profile (TPP)

Every preclinical program must be hypothesis-driven.[4] For a novel thiophene acetic acid analog, a starting hypothesis might be: "Compound X, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), will reduce acute inflammation in a rodent model by decreasing prostaglandin E2 (PGE2) production at the site of injury."

This hypothesis is specific, measurable, and directly linked to a plausible mechanism of action for this class of compounds.[1][6] Concurrently, researchers should develop a TPP, which outlines the desired characteristics of the final drug (e.g., oral bioavailability, potency, safety margin). The TPP guides the go/no-go decisions throughout the in vivo testing process.

Ethical Framework: The 3Rs

All animal research must adhere to the principles of the 3Rs:

  • Replacement: Using non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible to answer a scientific question.[5]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[5]

  • Refinement: Minimizing or eliminating animal pain and distress through optimized housing, handling, and procedures.[5]

A well-designed study that yields clear data honors the principle of Reduction by avoiding the need for repeat experiments.

Workflow for Preclinical In Vivo Evaluation

The progression from initial characterization to efficacy testing follows a logical path. An initial exploratory or pilot study can help refine dose levels and procedures before committing to a larger, more resource-intensive confirmatory study.[5][7]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Decision Point Formulation Formulation & Analyte Development PK Pharmacokinetics (PK) (Dose Linearity, Bioavailability) Formulation->PK Tox Dose Range-Finding (Acute Tolerability) PK->Tox PD Pharmacodynamic (PD) Model (e.g., Carrageenan Paw Edema) Tox->PD Select Doses MoA Mechanism of Action (Biomarker Analysis) PD->MoA PKPD PK/PD Modeling (Exposure-Response) MoA->PKPD Decision Lead Optimization or Preclinical Candidate Selection PKPD->Decision Data Package

Caption: High-level workflow for in vivo evaluation of a new chemical entity.

Part 2: Core Protocols for In Vivo Evaluation

This section provides detailed, step-by-step protocols for the essential in vivo experiments required to build a robust data package for a thiophene acetic acid analog.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling in Rats

Objective: To determine the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the test compound. This is especially critical for thiophene-containing molecules, as the thiophene ring can be susceptible to metabolic bioactivation by cytochrome P450 enzymes, which can lead to reactive metabolites and potential toxicity.[8][9] Understanding the compound's exposure (AUC) and persistence (half-life) is essential for designing effective PD studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 225-275g. The choice of species should mimic human physiology as closely as possible for the target under investigation.[10]

  • Acclimatization: House animals for at least 3 days prior to the study with free access to food and water.

  • Formulation:

    • Intravenous (IV): Solubilize the compound in a vehicle suitable for injection, such as 10% DMSO / 40% PEG400 / 50% Saline. The formulation must be sterile-filtered.

    • Oral (PO): Prepare a suspension or solution in a vehicle like 0.5% methylcellulose in water.

  • Dosing & Grouping:

    • Group 1 (IV): Administer a single bolus dose of 1-2 mg/kg via the tail vein.

    • Group 2 (PO): Administer a single dose of 5-10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse samples from each animal at specified time points. For example, collect ~100 µL of blood via the sublingual or saphenous vein into EDTA-coated tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance for Drug Development
Cmax Maximum observed plasma concentration Relates to efficacy and potential acute toxicity.
Tmax Time to reach Cmax Indicates the rate of absorption for oral drugs.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure; crucial for PK/PD correlation.
t1/2 Terminal half-life Determines dosing frequency and time to steady-state.

| F% | Bioavailability (AUC_PO / AUC_IV) * 100 | Percentage of the oral dose that reaches systemic circulation. |

Protocol: Carrageenan-Induced Paw Edema Model (Anti-Inflammatory Efficacy)

Objective: To evaluate the in vivo anti-inflammatory activity of a thiophene acetic acid analog in a model of acute, localized inflammation. This model is widely used and validated for screening NSAIDs and other anti-inflammatory agents.[11][12] The inflammatory cascade in this model involves the release of mediators like prostaglandins, making it highly relevant for compounds targeting the COX or mPGES-1 pathways.[13]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (n=6-8 per group), 150-200g.

  • Acclimatization: House animals for at least 5 days. Fast overnight before the experiment but allow free access to water.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO)

    • Group 3-5: Test Compound (e.g., 3, 10, 30 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally 60 minutes before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) for each animal relative to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is typically considered significant.

Protocol: Dose Range-Finding (DRF) for Preliminary Safety

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This study guides dose selection for subsequent efficacy studies and is a mandatory step before more extensive GLP toxicology studies.[10][14]

Methodology:

  • Animal Model: Use the same species and strain as planned for efficacy studies (e.g., Sprague-Dawley rats), using both males and females (n=2-3 per sex per group).

  • Dose Escalation: Administer single doses in an escalating manner to different groups of animals (e.g., 10, 30, 100, 300, 1000 mg/kg). The dose levels should be guided by in vitro cytotoxicity data if available.

  • Clinical Observations: Monitor animals intensively for the first 4 hours post-dose, and then daily for 7-14 days. Record:

    • Mortality/Morbidity

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body weight (pre-dose, Day 1, Day 3, Day 7, Day 14).

    • Food and water consumption (qualitative).

  • Terminal Procedures: At the end of the observation period, euthanize all animals. Perform a gross necropsy, examining all major organs for abnormalities. Collect key organs (liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin for potential future histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs. This data informs the safe dose range for further testing.

Part 3: Mechanism of Action and Data Integration

Demonstrating efficacy is only the first step. A compelling preclinical package must link the observed therapeutic effect to the drug's exposure and its intended mechanism of action.

Integrating PK/PD

The goal is to establish a clear relationship between the concentration of the drug in the body (PK) and the magnitude of the biological effect (PD). By collecting satellite PK samples from animals in the efficacy study, you can correlate the AUC or Cmax with the percentage inhibition of paw edema. This helps confirm that the effect is drug-driven and informs dose predictions for future studies.

In Vivo Mechanism of Action (MoA) Study

Objective: To confirm that the drug is modulating the intended biological pathway in the target tissue.

Protocol:

  • Run the Carrageenan-Induced Paw Edema study as described in section 2.2.

  • At a time point of peak inflammation (e.g., 3 hours post-carrageenan), euthanize a subset of animals from each group.

  • Dissect the inflamed paw tissue and immediately snap-freeze it in liquid nitrogen.

  • Process the tissue to measure key biomarkers:

    • Prostaglandin E2 (PGE2): Homogenize the tissue and measure PGE2 levels using a validated ELISA kit. A significant reduction in PGE2 would provide strong evidence for the inhibition of the prostaglandin synthesis pathway.

    • Cytokine Levels: Measure levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA or multiplex assays to assess broader anti-inflammatory effects.[6]

    • Gene Expression: Extract RNA and perform qPCR to analyze the expression of target genes like Ptges (mPGES-1), Cox2 (Ptgs2), Tnf, and Il6.

MoA_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_drug Points of Intervention AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Receptor EP Receptors PGE2->Receptor Inflammation Pain, Edema, Fever Receptor->Inflammation NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX ThiopheneAnalog Thiophene Acetic Acid Analog (Hypothesized Target) ThiopheneAnalog->mPGES1

Caption: Prostaglandin synthesis pathway and potential targets for anti-inflammatory drugs.

Conclusion

The in vivo evaluation of thiophene acetic acid analogs requires a multi-faceted approach that integrates pharmacokinetics, pharmacodynamics, and toxicology within a sound scientific and ethical framework. By moving from foundational PK and safety studies to robust efficacy models and finally to mechanistic biomarker analysis, researchers can build a comprehensive data package. This strategic approach not only validates the therapeutic hypothesis but also provides the critical information needed to justify the selection of a preclinical candidate and advance it toward human clinical trials.

References

Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Bioactive Moieties

In the landscape of medicinal and agrochemical research, the strategic combination of known bioactive fragments, a concept known as "active substructure splicing," has emerged as a powerful tool for the discovery of novel molecules with enhanced or unique biological activities.[1][2] This application note details the synthesis of a promising class of compounds, N-(thiophen-2-yl)nicotinamide derivatives, which are the product of splicing the nicotinamide moiety (a form of vitamin B3) with a thiophene ring.[1][3] This structural amalgamation has yielded compounds with significant potential, most notably as potent fungicides against pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1][4] Furthermore, related structures have been investigated as potential anticancer agents, highlighting the therapeutic versatility of this scaffold.[3]

This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and key data for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Design and Synthetic Strategy: A Two-Step Approach to Bioactivity

The core design principle behind the synthesis of N-(thiophen-2-yl)nicotinamide derivatives lies in the hypothesis that linking the nicotinamide and thiophene pharmacophores through a stable amide bond will result in molecules with synergistic or novel biological profiles.[1] The synthetic approach is a robust and straightforward two-step process:

  • Activation of the Nicotinic Acid: The carboxylic acid of a substituted nicotinic acid is converted to a more reactive acyl chloride. This is a crucial activation step that facilitates the subsequent amide bond formation.

  • Amide Coupling: The freshly prepared nicotinoyl chloride is then reacted with a substituted thiophen-2-amine in an acylation reaction to furnish the final N-(thiophen-2-yl)nicotinamide derivative.

This strategy offers a high degree of flexibility, allowing for the introduction of various substituents on both the nicotinamide and thiophene rings to explore the structure-activity relationship (SAR) and optimize for desired biological effects.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amide Coupling Nicotinic_Acid Substituted Nicotinic Acid (1) Nicotinoyl_Chloride Nicotinoyl Chloride (2) Nicotinic_Acid->Nicotinoyl_Chloride DCM Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Nicotinoyl_Chloride DMF DMF (cat.) DMF->Nicotinoyl_Chloride Final_Product N-(thiophen-2-yl) nicotinamide Derivative (4) Nicotinoyl_Chloride->Final_Product DCM Thiophen_Amine Substituted Thiophen-2-amine (3) Thiophen_Amine->Final_Product Base Triethylamine (Base) Base->Final_Product Purification Purification (Chromatography/ Recrystallization) Final_Product->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: General workflow for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives.

Protocol 1: Synthesis of Substituted Nicotinoyl Chloride (Intermediate 2)

This protocol details the conversion of a substituted nicotinic acid to its corresponding acyl chloride, a key reactive intermediate.

Materials:

  • Substituted nicotinic acid (1.0 eq)

  • Oxalyl chloride (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the substituted nicotinic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Slowly add oxalyl chloride (3.0 eq) dropwise to the stirred suspension at room temperature. Caution: This reaction evolves gas (CO and HCl) and should be performed in a well-ventilated fume hood.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid nicotinic acid.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude nicotinoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives (4)

This protocol describes the acylation of a substituted thiophen-2-amine with the nicotinoyl chloride intermediate prepared in Protocol 1.

Materials:

  • Crude nicotinoyl chloride (from Protocol 1) (1.1 eq)

  • Substituted thiophen-2-amine (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography and recrystallization

Procedure:

  • In a round-bottom flask, dissolve the substituted thiophen-2-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude nicotinoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system to yield the pure N-(thiophen-2-yl)nicotinamide derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no yield of acyl chloride Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reaction time or gently warm the reaction mixture. Use freshly opened or distilled oxalyl chloride.
Low yield of final amide product Incomplete acylation; hydrolysis of acyl chloride.Ensure the crude acyl chloride is used promptly. Add the acyl chloride solution slowly to the cooled amine solution. Ensure the triethylamine is anhydrous and in sufficient excess.
Formation of multiple byproducts Side reactions of the acyl chloride; impurities in starting materials.Purify starting materials before use. Maintain a low reaction temperature during the addition of the acyl chloride.
Difficulty in purification Co-eluting impurities; product insolubility.Optimize the solvent system for column chromatography. Consider recrystallization from different solvents or solvent mixtures.

Characterization Data of Representative Derivatives

The following table summarizes the yield and characterization data for a selection of synthesized N-(thiophen-2-yl)nicotinamide derivatives, demonstrating the versatility of the described protocol.[1]

Compound IDR (Nicotinoyl)R¹ (Thiophene)R² (Thiophene)R³ (Thiophene)Yield (%)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)HRMS (m/z) [M+H]⁺
4h 6-bromoOCH₃CH₃CN7212.60 (bs, 1H), 8.91 (s, 1H), 8.34 (d, 1H), 7.67 (d, 1H), 3.83 (s, 3H), 2.56 (s, 3H)164.7, 162.5, 154.2, 150.7, 149.8, 144.6, 140.5, 128.0, 124.6, 117.9, 114.0, 99.0, 52.7, 14.9calcd: 381.9676, found: 381.9679
4i 5,6-dichloroOCH₃CH₃CN7512.55 (bs, 1H), 8.85 (d, 1H), 8.59 (d, 1H), 3.84 (s, 3H), 2.57 (s, 3H)163.4, 162.4, 151.6, 151.4, 148.5, 144.6, 139.9, 129.4, 129.3, 118.1, 114.0, 99.0, 52.7, 14.9[M-H]⁻ calcd: 367.9668, found: 367.9671
4o 5,6-dichloroCONHCH₃CH₃CN6812.44 (bs, 1H), 8.86 (d, 1H), 8.64 (d, 1H), 8.05 (q, 3H), 2.75 (d, 3H), 2.47 (s, 3H)163.0, 162.4, 151.3, 148.7, 148.4, 139.8, 137.5, 129.5, 129.4, 124.8, 114.3, 98.7, 26.9, 14.7[M-H]⁻ calcd: 366.9828, found: 366.9830
4p 5,6-dichloroCONHCycPrCH₃CN6912.41 (bs, 1H), 8.86 (d, 1H), 8.63 (d, 1H), 8.19 (d, 1H), 2.74-2.83 (m, 1H), 2.44 (s, 3H), 0.55-0.72 (m, 4H)163.3, 163.0, 151.3, 148.6, 148.4, 139.8, 137.7, 129.5, 124.6, 114.3, 98.6, 23.6, 14.7, 6.4calcd: 395.0131, found: 395.0123
4q 5,6-dichloroCONHPhCH₃CN6512.56 (bs, 1H), 10.11 (s, 1H), 8.86 (d, 1H), 8.64 (d, 1H), 7.62-7.64 (m, 2H), 7.29-7.32 (m, 2H), 7.06-7.09 (m, 1H), 2.47 (s, 3H)163.1, 160.8, 151.3, 148.5, 139.9, 139.2, 138.7, 129.5, 129.2, 129.1, 124.8, 124.5, 121.0, 120.8, 114.3, 98.6, 14.9[M-H]⁻ calcd: 428.9985, found: 428.9988

Biological Applications and Future Directions

The primary reported application of N-(thiophen-2-yl)nicotinamide derivatives is in the field of agrochemicals as fungicides.[1][2] Several derivatives have demonstrated excellent in vivo activity against cucumber downy mildew, with some exhibiting efficacy comparable or superior to commercial fungicides.[1][4] The mechanism of action is an area of active investigation, with the potential for novel modes of action that could combat fungicide resistance.

Beyond their fungicidal properties, the structural motifs present in these derivatives suggest a broader therapeutic potential. Nicotinamide itself is involved in numerous cellular processes, and thiophene-containing compounds are prevalent in a wide range of pharmaceuticals.[3] As such, these derivatives warrant investigation for other biological activities, including but not limited to:

  • Anticancer Activity: As mentioned, related compounds have been explored as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a target in cancer therapy.[3]

  • Antibacterial and Antiviral Activity: The combination of two heterocyclic rings could lead to compounds with antimicrobial properties.

  • Enzyme Inhibition: The amide linkage and aromatic systems provide opportunities for interaction with various enzyme active sites.

Future research should focus on expanding the library of these derivatives to further probe the SAR, elucidating their mechanism of action, and exploring their potential in a wider range of therapeutic and agrochemical applications.

Alternative Synthetic Strategies

While the acyl chloride route is efficient and widely applicable, alternative methods for C-N bond formation can also be considered, particularly for substrates that may be sensitive to the conditions of acyl chloride formation.

Alternative_Strategies cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Aryl_Halide_U Nicotinoyl Halide Product_U N-(thiophen-2-yl) nicotinamide Aryl_Halide_U->Product_U Amine_U Thiophen-2-amine Amine_U->Product_U Copper_Cat Copper Catalyst Copper_Cat->Product_U Aryl_Halide_B Nicotinoyl Halide Product_B N-(thiophen-2-yl) nicotinamide Aryl_Halide_B->Product_B Amine_B Thiophen-2-amine Amine_B->Product_B Palladium_Cat Palladium Catalyst + Ligand Palladium_Cat->Product_B

Caption: Alternative C-N bond-forming reactions for the synthesis of N-(thiophen-2-yl)nicotinamide derivatives.

  • Ullmann Condensation: This copper-catalyzed reaction can be used to couple an aryl halide (e.g., a nicotinoyl halide) with an amine. Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the classical high-temperature approach.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is known for its broad substrate scope and functional group tolerance.

The choice of synthetic route will depend on the specific substituents on the starting materials, cost considerations, and the desired scale of the reaction.

Safety Precautions

  • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable liquid and vapor, and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of N-(thiophen-2-yl)nicotinamide derivatives via the acylation of thiophen-2-amines with nicotinoyl chlorides represents a versatile and efficient strategy for accessing a class of molecules with significant biological potential. The detailed protocols and data presented in this application note provide a solid foundation for researchers to explore this promising chemical space. The continued investigation of these compounds is warranted to fully elucidate their therapeutic and agrochemical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(thiophen-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-2-(thiophen-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure the highest purity of the final product. We will delve into the mechanistic underpinnings of common synthetic routes, provide detailed troubleshooting guides in a direct question-and-answer format, and offer optimized protocols based on established chemical principles.

Overview of Core Synthesis Pathways

The synthesis of α-amino acids like 2-amino-2-(thiophen-2-yl)acetic acid from an aldehyde (thiophene-2-carboxaldehyde) is most commonly achieved via two robust, century-old methods: the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways are effective but present unique challenges and optimization opportunities.

The Strecker Synthesis

First reported by Adolph Strecker in 1850, this method is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis.[1][2] The reaction proceeds through an α-aminonitrile intermediate.

Strecker_Workflow ThiopheneAldehyde Thiophene-2- carboxaldehyde Iminium Iminium Ion Intermediate ThiopheneAldehyde->Iminium + NH3 - H2O Ammonia Ammonia (or NH4Cl) Ammonia->Iminium Cyanide Cyanide Source (NaCN, KCN) Aminonitrile α-Aminonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN- Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Product 2-Amino-2-(thiophen-2-yl) acetic acid Hydrolysis->Product

Caption: General workflow for the Strecker synthesis of 2-amino-2-(thiophen-2-yl)acetic acid.

The Bucherer-Bergs Reaction

This multicomponent reaction utilizes a ketone or aldehyde, ammonium carbonate, and an alkali cyanide (like potassium cyanide) to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[3] This method is often favored for its operational simplicity and use of more stable reagents.

Bucherer_Bergs_Workflow ThiopheneAldehyde Thiophene-2- carboxaldehyde Hydantoin Thiophenyl- Hydantoin ThiopheneAldehyde->Hydantoin Reagents KCN + (NH4)2CO3 Reagents->Hydantoin Hydrolysis Strong Base Hydrolysis (e.g., Ba(OH)2) Hydantoin->Hydrolysis Product 2-Amino-2-(thiophen-2-yl) acetic acid Hydrolysis->Product

Caption: General workflow for the Bucherer-Bergs synthesis of 2-amino-2-(thiophen-2-yl)acetic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (<40%). Where is the most common point of failure?

Answer: Low overall yield is typically rooted in one of two stages: the initial condensation to form the intermediate (aminonitrile/hydantoin) or the final hydrolysis step.

Troubleshooting Decision Tree:

Troubleshooting_Yield Start Low Overall Yield CheckIntermediate Isolate and analyze the intermediate (aminonitrile or hydantoin). Is its yield low? Start->CheckIntermediate YesIntermediate YES CheckIntermediate->YesIntermediate NoIntermediate NO CheckIntermediate->NoIntermediate TroubleshootCondensation Focus on Condensation Step: - Aldehyde Purity - Reagent Stoichiometry - Reaction Conditions (pH, Temp) - Water Removal (Strecker) YesIntermediate->TroubleshootCondensation TroubleshootHydrolysis Focus on Hydrolysis Step: - Incomplete Reaction - Product Degradation - Harsh Conditions NoIntermediate->TroubleshootHydrolysis

Caption: Decision tree for troubleshooting low yield in amino acid synthesis.

To diagnose the problem, perform the reaction in two distinct stages. First, focus on optimizing and isolating the aminonitrile or hydantoin intermediate. If the yield of this intermediate is high, the problem lies in the hydrolysis. If the intermediate yield is low, the initial condensation is the issue.

Q2: I'm performing a Strecker synthesis and see a significant amount of unreacted thiophene-2-carboxaldehyde by TLC/GC-MS. How can I improve conversion?

Answer: This points to an issue with the initial formation of the imine (or iminium ion), which is the electrophile that cyanide attacks.[4] This is an equilibrium-controlled process.

  • Causality & Explanation: The reaction between thiophene-2-carboxaldehyde and ammonia to form the imine releases water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

  • Expert Recommendation:

    • Use a Safer, In Situ Reagent System: Instead of working with ammonia gas and highly toxic HCN, use a combination of ammonium chloride (NH₄Cl) and potassium cyanide (KCN).[2] The mildly acidic NH₄Cl helps protonate the aldehyde's carbonyl group, activating it for nucleophilic attack by the ammonia that is in equilibrium.[4]

    • Water Removal: For laboratory-scale synthesis, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to the reaction to sequester the water formed and drive the equilibrium towards the imine.[4]

    • Check Aldehyde Purity: Thiophene-2-carboxaldehyde can oxidize to thiophene-2-carboxylic acid upon prolonged exposure to air. Ensure you are using a pure starting material, preferably from a freshly opened bottle or purified by distillation.

Q3: The hydrolysis of my thiophenyl-hydantoin (from Bucherer-Bergs) is slow and incomplete. Increasing the temperature seems to cause decomposition. What should I do?

Answer: Hydrolysis of hydantoins requires harsh conditions, but the thiophene ring is sensitive to excessive heat and strong acid.[5] A balance must be struck to achieve complete conversion without degrading the product.

  • Causality & Explanation: Hydantoins are stable five-membered rings. Their hydrolysis involves the saponification of two amide-like linkages, which is often slow. High temperatures in strongly acidic media can lead to polymerization or desulfurization of the thiophene ring.

  • Expert Recommendation:

    • Switch to Barium Hydroxide: A classic and highly effective method for hydantoin hydrolysis is to use a stoichiometric amount of barium hydroxide (Ba(OH)₂) in water under reflux. The reaction forms a barium carbonate precipitate, which drives the reaction to completion. The excess Ba(OH)₂ can be precipitated by bubbling CO₂ through the solution or by adding sulfuric acid carefully to precipitate BaSO₄.

    • Use Microwave Irradiation: For more rapid and controlled heating, microwave-assisted hydrolysis can be highly effective. This technique can significantly reduce reaction times from many hours to minutes, minimizing the window for thermal degradation.[6]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the hydantoin starting material. The reaction is complete when the spot corresponding to the hydantoin is no longer visible.

Q4: My final product is an off-white or brown solid, and NMR shows multiple impurities. How can I purify it effectively?

Answer: 2-Amino-2-(thiophen-2-yl)acetic acid is an amino acid, and its amphoteric (zwitterionic) nature can be exploited for purification. Impurities often arise from side-reactions or incomplete hydrolysis.

  • Causality & Explanation: The product possesses both a basic amino group and an acidic carboxylic acid group. At its isoelectric point (pI), the amino acid has a net neutral charge and minimum solubility in water, which is ideal for precipitation. Other impurities, such as unhydrolyzed intermediates or polymeric materials, will not share this property.

  • Expert Recommendation:

    • Isoelectric Point Precipitation: After hydrolysis, carefully adjust the pH of the aqueous solution. If hydrolysis was basic, acidify with an acid like acetic acid.[7] If hydrolysis was acidic, basify. Use a pH meter and slowly add acid/base until you reach the pI of the amino acid (typically in the range of pH 4-7). The product should precipitate out of the solution. Collect the solid by filtration and wash with cold deionized water, followed by a non-polar solvent like diethyl ether to remove organic impurities.

    • Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.

    • Ion-Exchange Chromatography: For the highest purity, especially to remove other amino acid-like impurities, use ion-exchange chromatography. Dissolve the crude product in an acidic solution (e.g., pH 2) and load it onto a cation-exchange column. The protonated amino group will bind to the resin. Wash the column to remove neutral and anionic impurities, then elute your product by increasing the pH or using a salt gradient.

Optimized Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on laboratory conditions and safety protocols.

Protocol 1: Optimized Strecker Synthesis

Step A: α-Aminonitrile Formation

  • In a well-ventilated fume hood, add thiophene-2-carboxaldehyde (1 eq.) to a flask containing a stirred solution of ammonium chloride (1.2 eq.) in aqueous ammonia (or water/methanol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.1 eq.) in water, ensuring the temperature does not exceed 10 °C. (CAUTION: Cyanides are highly toxic. Handle with extreme care and have a neutralization protocol ready).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step B: Hydrolysis

  • Add the crude α-aminonitrile to a flask containing concentrated hydrochloric acid (12 M).

  • Heat the mixture under reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by TLC for the disappearance of the aminonitrile.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.

  • Purify the resulting solid using the isoelectric point precipitation method described in Q4.

Protocol 2: Bucherer-Bergs Synthesis

Step A: Hydantoin Formation

  • In a sealed vessel suitable for heating under pressure, combine thiophene-2-carboxaldehyde (1 eq.), potassium cyanide (1.5 eq.), and ammonium carbonate (3.0 eq.) in a solvent mixture of 50% ethanol/water.[3]

  • Heat the mixture to 60-80 °C for 6-12 hours. The reaction will generate internal pressure.

  • Cool the reaction vessel to room temperature. The hydantoin product often precipitates from the solution.

  • Filter the solid, wash with cold water, and dry to obtain the crude thiophenyl-hydantoin.

Step B: Hydrolysis

  • Combine the crude hydantoin (1 eq.) and barium hydroxide octahydrate (2.5 eq.) in water.

  • Heat the slurry under reflux for 12-24 hours.

  • While still hot, filter the mixture to remove the barium carbonate precipitate.

  • Bubble CO₂ through the filtrate or carefully add dilute H₂SO₄ to precipitate the excess barium ions.

  • Filter again to get a clear solution of the amino acid salt.

  • Purify by adjusting the pH to the isoelectric point as described in Q4.

Comparative Data Summary

The choice of method can impact yield, safety, and scalability. The following table provides a general comparison.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Aldehyde, NH₄Cl, KCNAldehyde, (NH₄)₂CO₃, KCN
Intermediate α-Aminonitrile5-substituted-Hydantoin
Typical Yields 50-75% (can be higher with optimization)60-85%
Key Advantages Well-understood mechanism, vast literature.Uses more stable and less volatile reagents, often higher yielding.[5]
Common Issues Handling of ammonia/HCN, equilibrium control.[2][4]Requires harsher hydrolysis, potential for byproducts at high temp.[5]
Safety Concerns High toxicity of KCN/HCN.High toxicity of KCN, reaction often run under pressure.

References

Addressing stability issues of 2-aminothiophene compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiophene compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile and important class of heterocyclic compounds. While 2-aminothiophenes are invaluable scaffolds in medicinal chemistry, their stability can be a significant practical challenge.[1][2] This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you navigate and resolve common stability issues encountered during synthesis, storage, and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting
Observation & Initial Assessment

Question 1: My 2-aminothiophene sample, which was initially a light-colored solid, has turned yellow, brown, or even black. What is happening, and can I still use it?

This is the most common observation indicating potential degradation. The discoloration is typically due to a combination of oxidation and subsequent polymerization.

  • Causality: The 2-amino group is an electron-donating group that activates the thiophene ring, making it susceptible to oxidation.[3] This oxidation can be initiated by atmospheric oxygen and is often accelerated by exposure to light (photodegradation) and heat.[4][5] The initial oxidation products can be highly reactive, leading to the formation of colored, high-molecular-weight oligomers or polymers.

  • Actionable Advice:

    • Do Not Assume: Do not assume the material is unusable. The discoloration may be superficial or represent a minor impurity.

    • Analytical Check: Before using the compound in a reaction, you must assess its purity. A simple Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is essential. Compare the discolored sample to a retained, pure sample if available. Look for new, lower Rf spots (TLC) or new peaks (HPLC), which often correspond to more polar, degraded products.

    • Usability: If analysis shows the presence of minor impurities (<5%), the material may be usable for initial screening experiments, but this is risky as impurities can interfere with biological assays or catalytic reactions. For sensitive applications or reactions requiring precise stoichiometry, the compound must be repurified. If significant degradation (>10-15%) has occurred, it is safer and more time-efficient to synthesize a fresh batch.

Root Causes and Degradation Pathways

Question 2: What are the primary factors that cause 2-aminothiophene compounds to degrade?

The stability of a 2-aminothiophene is highly dependent on its substitution pattern, but virtually all derivatives are sensitive to a combination of four key factors: Air, Light, Heat, and pH.

  • Air (Oxygen): The primary culprit is oxidation. The electron-rich amino group and thiophene ring are susceptible to attack by atmospheric oxygen, leading to the formation of imines, nitroso compounds, and eventually complex polymeric structures. This process is often autocatalytic.

  • Light: UV and even visible light can provide the activation energy needed to initiate oxidation and other radical degradation pathways.[4][5] Compounds are often described as "light sensitive."

  • Heat: Elevated temperatures accelerate the rate of all degradation reactions. Storing these compounds at room temperature on a lab bench, especially in the light, is a common cause of decomposition. Thermal decomposition can also lead to the release of hazardous vapors like carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[6]

  • pH (Acids and Bases):

    • Strong Acids: While the amino group can be protonated to form a more stable ammonium salt, strongly acidic conditions can promote side reactions or even ring-opening in sensitive derivatives.[3] During purification of 2-aminothiophenol, for example, the use of strong mineral acids can promote the formation of benzothiazole impurities.[7]

    • Strong Bases: Strong bases can deprotonate the amino group, increasing its nucleophilicity and reactivity towards oxygen, potentially accelerating degradation.

The following diagram illustrates the major environmental factors leading to the degradation of a typical 2-aminothiophene core structure.

cluster_0 Core Compound cluster_1 Degradation Products cluster_2 AT 2-Aminothiophene (Stable Form) Oxidized Oxidized Intermediates (e.g., Imines, Radicals) AT->Oxidized Initiation Polymer Colored Polymers & Decomposition Products Oxidized->Polymer Propagation Air Air (O₂) Air->AT Light Light (hν) Light->AT Heat Heat (Δ) Heat->AT Acid Acid/Base Acid->AT

Caption: Key environmental triggers for 2-aminothiophene degradation.

Proactive Solutions: Storage and Handling

Question 3: What are the definitive best practices for storing 2-aminothiophene compounds to ensure maximum shelf-life?

Proper storage is the most critical factor in preventing degradation. The goal is to mitigate exposure to air, light, and heat.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation by atmospheric oxygen.[6]
Container Use amber glass vials with tightly sealed caps (e.g., PTFE-lined).Prevents exposure to UV/visible light and moisture.
Temperature Store in a freezer, preferably at -20°C.Reduces the kinetic rate of degradation reactions.[6]
State Store as a dry, crystalline solid.Solvents can promote degradation pathways; solids are generally more stable.
Labeling Clearly label with date of receipt/synthesis and re-test date.Ensures older batches are re-analyzed for purity before use.

Question 4: How should I handle these compounds during an experiment to minimize degradation in real-time?

Degradation can occur rapidly in solution on the timescale of a reaction. Careful handling is crucial for reproducibility.

  • Inert Atmosphere Workflow: For reactions lasting more than a few minutes or involving heating, use an inert atmosphere. This involves using Schlenk-flasks or working in a glovebox. Purge solvents with argon or nitrogen before use to remove dissolved oxygen.

  • Solvent Choice: Use fresh, anhydrous, and de-gassed solvents. Protic solvents like methanol or ethanol can sometimes participate in side reactions, especially under basic or acidic conditions. Aprotic solvents like THF or DMF are common, but be aware that heating DMF can cause it to decompose and generate dimethylamine, which can lead to byproducts.[8]

  • Temperature Control: Keep solutions of the 2-aminothiophene cold when not in use. Prepare solutions immediately before they are needed rather than storing them.

  • Light Protection: Work in a fume hood with the sash lowered to minimize light exposure. Wrap reaction flasks in aluminum foil if they are light-sensitive and the reaction is lengthy.

  • Place your sealed vial of 2-aminothiophene and a spatula in a desiccator.

  • Cycle the desiccator atmosphere by evacuating it with a vacuum pump and refilling with dry argon or nitrogen. Repeat 3-5 times.

  • Transfer the required amount of the solid to a pre-weighed, oven-dried flask that is already under a positive pressure of inert gas (e.g., via a balloon or Schlenk line).

  • Seal the flask and re-weigh to determine the mass of the compound transferred.

  • Add de-gassed solvent to the flask via a cannula or a gas-tight syringe to prepare your solution.

Synthesis and Purification Considerations

Question 5: I am synthesizing a 2-aminothiophene via the Gewald reaction. What stability issues should I be aware of during the workup and purification?

The Gewald reaction is a robust method but can present stability challenges, particularly concerning intermediates and purification.[9][10]

  • Reaction Intermediates: The reaction proceeds through several intermediates, including polysulfides.[11][12] If the reaction does not go to completion, these sulfur-rich species can remain as unstable, colored impurities.

  • Workup: During aqueous workup, avoid extreme pHs if possible. Neutralize the reaction mixture carefully. Some 2-aminothiophenes are prone to hydrolysis or ring-opening under harsh acidic or basic conditions.[3]

  • Purification:

    • Chromatography: Column chromatography on silica gel is common. However, silica is slightly acidic and can cause degradation of sensitive compounds on the column. To mitigate this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Run the column quickly and avoid leaving the compound on the column for extended periods.

    • Recrystallization: This is often the best method for obtaining high-purity, crystalline material, which is typically more stable than amorphous solid.

Troubleshooting and Analysis

Question 6: How can I definitively check my 2-aminothiophene for degradation and quantify the impurities?

Visual inspection is insufficient. Use analytical techniques for a reliable assessment.[13]

  • Thin Layer Chromatography (TLC): The quickest method. Spot the compound on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Degradation products are usually more polar and will appear as new spots with a lower Rf value (closer to the baseline).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column is typically used. It provides quantitative data on the percentage of the main compound versus its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying impurities if their concentration is high enough (>1-2%). Look for broadening of signals or the appearance of new, unidentifiable peaks, especially in the aromatic and amine regions.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the molecular weights of degradation products, which can help in elucidating the degradation pathway.[14]

  • Prepare a dilute solution of your 2-aminothiophene compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at ~1 mg/mL.

  • On a silica gel TLC plate, make a small spot of this solution. If you have a reference (pure) sample, spot it alongside for comparison.

  • Develop the plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: A pure compound should show a single, well-defined spot. The appearance of additional spots, especially near the baseline or as streaks, indicates the presence of impurities/degradation products.

This flowchart provides a logical sequence for addressing stability concerns with a 2-aminothiophene sample.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Thiophene Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of thiophene enantiomers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the chiral separation of thiophene enantiomers by HPLC?

A1: Thiophene enantiomers, like all enantiomers, have identical physical and chemical properties in an achiral environment.[1][2] To separate them, a chiral environment must be created within the HPLC system. This is typically achieved by using a Chiral Stationary Phase (CSP).[3][] The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase.[1][3] These complexes have different energies of interaction, leading to one enantiomer being retained longer on the column than the other, thus enabling their separation.[3] The "three-point interaction model" is a widely accepted concept explaining that for effective chiral recognition, multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must occur between the analyte and the CSP.[3][5]

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for separating thiophene derivatives?

A2: While there is no single "best" CSP for all thiophene derivatives, polysaccharide-based CSPs are a highly successful and versatile starting point.[1] These are based on cellulose or amylose polymers that are derivatized to create "chiral pockets" or grooves.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the thiophene analyte and the polysaccharide backbone.[3] For thiophene-based molecules, columns like Chiralpak® IB, a cellulose-based CSP, have shown success.[6] Due to the complexity of these interactions, a screening approach using several different polysaccharide-based columns is often the most efficient strategy.[7]

Q3: What are the primary modes of chromatography used for chiral separation of thiophenes?

A3: The choice of chromatographic mode depends on the specific properties of the thiophene derivative. The most common modes are:

  • Normal-Phase (NP): This mode uses a non-polar mobile phase (e.g., hexane/alkanol mixtures) and is highly effective for many chiral separations on polysaccharide CSPs. It often provides excellent selectivity.[8]

  • Reversed-Phase (RP): This mode uses a polar mobile phase (e.g., water/acetonitrile/methanol mixtures) and is suitable for more polar thiophene derivatives. The mechanism in RP often involves inclusion complexation, where the analyte fits into a chiral cavity of the CSP.[2]

  • Polar Organic Mode (PO): This mode uses polar organic solvents like methanol or acetonitrile as the mobile phase and can offer unique selectivity.

For thiophene-based monomers, normal-phase conditions with mobile phases like n-hexane, methanol, and dichloromethane have been successfully employed.[6]

Troubleshooting & Optimization Guides

Guide 1: Poor or No Enantiomeric Resolution

This is one of the most common challenges in chiral method development. A systematic approach is key to resolving this issue.

Q1.1: I'm not seeing any separation between my enantiomer peaks. What is the first thing I should check?

A1.1: The first step is to ensure your chosen Chiral Stationary Phase (CSP) is appropriate for your thiophene analyte. As mentioned, polysaccharide-based columns are a strong starting point. If you have already selected a CSP and see no separation, the mobile phase composition is the next critical parameter to investigate. The type and concentration of the organic modifier can dramatically impact selectivity.[9]

Q1.2: How do I systematically optimize the mobile phase for better resolution?

A1.2: A systematic approach to mobile phase optimization is crucial. Here is a recommended workflow:

Experimental Protocol: Mobile Phase Optimization for Thiophene Enantiomers (Normal Phase)

  • Initial Conditions: Start with a common mobile phase for polysaccharide CSPs, such as a 90:10 (v/v) mixture of n-hexane and isopropanol (IPA).

  • Vary Modifier Concentration: Adjust the percentage of the alcohol modifier (e.g., IPA or ethanol) in increments of 5%. For example, test 95:5, 85:15, and 80:20 n-hexane:IPA. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Change the Modifier: If varying the concentration is not fruitful, switch to a different alcohol modifier. Ethanol is a common alternative to IPA and can offer different selectivity.

  • Introduce Additives (if necessary): For thiophene derivatives with acidic or basic functional groups, peak shape and resolution can be significantly improved by adding a small amount (typically 0.1%) of an acidic or basic additive.[10][11]

    • For acidic analytes, add trifluoroacetic acid (TFA) or acetic acid.[10]

    • For basic analytes, add diethylamine (DEA) or triethylamine (TEA).[12]

Q1.3: Can temperature be used to improve the resolution of thiophene enantiomers?

A1.3: Yes, temperature is a powerful but complex parameter in chiral separations.[13] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to greater enantioselectivity and improved resolution.[10][13] However, this is not a universal rule; in some cases, increasing the temperature can improve resolution or even reverse the elution order.[13][14] A study on a thiophene-based monomer found that decreasing the temperature from 35°C to 15°C significantly increased the enantioseparation and resolution factors.[6] Therefore, it is highly recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development.[10]

ParameterEffect on ResolutionTypical Starting PointConsiderations
Mobile Phase Modifier % Decreasing alcohol % often increases resolutionHexane/IPA (90/10)May increase run time and backpressure
Mobile Phase Modifier Type Can significantly alter selectivityIPA or EthanolScreen both to find optimal selectivity
Column Temperature Lower temperatures generally improve resolution25°CCan affect peak shape and backpressure[13]
Flow Rate Lower flow rates can increase efficiency1.0 mL/minSlower flow rates lead to longer run times

Table 1: Key Parameters for Optimizing Resolution of Thiophene Enantiomers.

Guide 2: Addressing Peak Tailing

Peak tailing is a common issue that can compromise resolution and quantification.[15][16]

Q2.1: My thiophene enantiomer peaks are tailing. What are the likely causes?

A2.1: Peak tailing in chiral HPLC can stem from several factors:

  • Secondary Interactions: The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[17] For basic thiophene compounds, strong interactions with residual acidic silanol groups on the silica support can cause significant tailing.[17][18]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[18][19] This is particularly prevalent in chiral separations where the number of chiral selector sites is limited.

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column or degradation of the stationary phase can create active sites that cause tailing.[13][20]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]

Q2.2: How can I eliminate peak tailing caused by secondary interactions?

A2.2: The most effective way to mitigate secondary silanol interactions is by using mobile phase additives.

  • For Basic Thiophene Analytes: Add a small concentration (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[13] The DEA will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.

  • For Acidic Thiophene Analytes: Add a small concentration (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA). This ensures the analyte remains in its protonated form and minimizes unwanted interactions.[13]

Q2.3: What is a systematic way to troubleshoot peak tailing?

A2.3: A logical troubleshooting workflow can efficiently identify and solve the root cause of peak tailing.

G start Peak Tailing Observed overload Test for Column Overload (Inject 1/10 concentration) start->overload overload_q Peak Shape Improved? overload->overload_q overload_yes Yes: Reduce Sample Concentration/Volume overload_q->overload_yes Yes additives Optimize Mobile Phase Additives (0.1% DEA for bases, 0.1% TFA for acids) overload_q->additives No overload_no No additives_q Peak Shape Improved? additives->additives_q additives_yes Yes: Method Optimized additives_q->additives_yes Yes column_health Check Column Health (Flush with strong solvent, e.g., IPA) additives_q->column_health No additives_no No column_health_q Issue Resolved? column_health->column_health_q column_health_yes Yes: Column was Contaminated column_health_q->column_health_yes Yes column_health_no No: Consider Replacing Column column_health_q->column_health_no No

A troubleshooting workflow for peak tailing.

Visualization of Chiral Recognition

The separation of enantiomers is governed by the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes R_Enantiomer R-Enantiomer Complex_R [R-Enantiomer-CSP] (More Stable) R_Enantiomer->Complex_R Stronger Interaction (e.g., 3-point) S_Enantiomer S-Enantiomer Complex_S [S-Enantiomer-CSP] (Less Stable) S_Enantiomer->Complex_S Weaker Interaction (e.g., 2-point) CSP Chiral Selector Elution_R Later Elution Complex_R->Elution_R Longer Retention Time Elution_S Earlier Elution Complex_S->Elution_S Shorter Retention Time

Mechanism of chiral recognition on a CSP.

References

How to improve the solubility of Amino-thiophen-2-YL-acetic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Solubility for Preclinical & In-Vitro Bioassays

Introduction: Understanding the Challenge

Welcome to the technical support guide for Amino-thiophen-2-YL-acetic acid (ATAA). As researchers and drug development professionals, you may encounter challenges in achieving the desired concentration of this compound in aqueous buffers for your bioassays. This difficulty often stems from the molecule's inherent chemical structure. ATAA is a zwitterionic compound, meaning it contains both a basic amino group and an acidic carboxylic acid group. This structure leads to poor solubility at its isoelectric point (pI), where the net charge of the molecule is zero, promoting intermolecular interactions and precipitation.

This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome these solubility hurdles. We will explore strategies from simple pH adjustments to the use of co-solvents, ensuring that the chosen method maintains the integrity of your compound and the validity of your bioassay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've tried dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

This is a common issue. The limited solubility you are observing is likely due to the zwitterionic nature of the molecule. At physiological pH (around 7.4), which may be close to the compound's isoelectric point (pI), the molecule has both a positive charge on the amino group and a negative charge on the carboxylate group. This leads to strong intermolecular electrostatic interactions and crystal lattice formation, significantly reducing its solubility in water. Solubility is minimal at the pI and increases as the pH is adjusted away from this point.

The diagram below illustrates how pH influences the charge and, consequently, the solubility of a zwitterionic compound like this compound.

cluster_pH pH Scale & Molecular Charge State cluster_Solubility Expected Aqueous Solubility Low_pH Low_pH pI Isoelectric Point (pI) (e.g., pH ~5-7) Net Zero Charge (Zwitterionic Form) High_Sol_1 High Solubility Low_pH->High_Sol_1 Protonated Amine Soluble High_pH High_pH Low_Sol Minimal Solubility pI->Low_Sol Zwitterion Insoluble High_Sol_2 High Solubility High_pH->High_Sol_2 Deprotonated Carboxylate Soluble

Caption: pH-dependent charge and solubility of this compound.

Q2: How can I systematically improve the solubility of my compound? What is the first step?

The most effective and often least disruptive approach is to adjust the pH. The goal is to shift the pH of your solvent significantly away from the compound's pI to ensure it exists primarily in a charged, more soluble state (either cationic or anionic).

We recommend a systematic troubleshooting workflow, as outlined below. The first and most critical step is to attempt pH modification before introducing organic co-solvents, which can have confounding effects on your biological system.

Caption: Systematic workflow for solubilizing this compound.

Q3: What is the detailed protocol for using pH adjustment to solubilize my compound?

This protocol aims to create a concentrated aqueous stock solution that can be diluted into your final assay medium.

Objective: To solubilize this compound by converting it into its more soluble salt form (cationic or anionic).

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Protocol: Step-by-Step

  • Initial Suspension: Weigh out the desired amount of the compound and add it to a volume of high-purity water to create a slurry or suspension (e.g., targeting a 1-10 mg/mL concentration). Do not use your final buffer at this stage.

  • Acidification Trial:

    • While stirring the suspension, add 0.1 M HCl dropwise.

    • Monitor for dissolution. The goal is to fully protonate the amino group, creating the cationic hydrochloride salt. This should occur at a pH of approximately 2 units below the pKa of the amino group.

    • If the compound dissolves, note the pH. This acidic stock is now ready.

  • Basification Trial (if acidification fails):

    • Using a fresh sample, repeat step 1.

    • While stirring, add 0.1 M NaOH dropwise.

    • Monitor for dissolution. This will deprotonate the carboxylic acid group, forming the anionic sodium salt. This should occur at a pH of approximately 2 units above the pKa of the carboxylic acid group.

    • If the compound dissolves, note the pH. This basic stock is now ready.

  • Stock Solution Preparation and Storage:

    • Once you have identified the optimal pH for dissolution, prepare a larger batch of the concentrated stock solution (e.g., at 10 mM).

    • Sterile-filter the stock solution using a 0.22 µm syringe filter appropriate for your solvent (aqueous).

    • Store the stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Critical Consideration for Bioassays: When you dilute this pH-adjusted stock into your final assay medium (e.g., cell culture media buffered at pH 7.4), the high buffering capacity of the media should neutralize the small volume of acidic or basic stock, bringing the final pH back to the physiological range. Always calculate the final concentration of acid/base added to ensure it does not overwhelm the buffer in your assay.

Q4: The pH adjustment method did not work, or the required pH is incompatible with my experiment. How do I properly use a co-solvent like DMSO?

If pH modification is not viable, the next step is to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties and broad compatibility with many assays.

Objective: To create a highly concentrated stock solution in 100% DMSO for subsequent dilution into aqueous assay buffer.

Protocol: Step-by-Step

  • Prepare a High-Concentration Stock: Dissolve the this compound in 100% anhydrous, cell-culture grade DMSO. Aim for a high concentration, typically between 10 mM and 50 mM. This minimizes the amount of DMSO carried over into the final assay.

  • Ensure Complete Dissolution: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Perform Serial Dilutions:

    • First, dilute the 100% DMSO stock into your assay medium (e.g., PBS or cell culture media) to create an intermediate concentration. Crucially, add the DMSO stock to the aqueous medium, not the other way around, while vortexing. This rapid mixing helps prevent the compound from crashing out of solution.

    • From this intermediate solution, perform further dilutions in the assay medium to reach your final desired working concentrations.

  • Final Co-solvent Concentration: Always calculate the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.

Data Table: Recommended Maximum Co-Solvent Concentrations for Bioassays

Co-SolventTypical Max. Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 0.5% Can induce cell differentiation or stress at higher concentrations. Always run a vehicle control.
Ethanol (EtOH) 0.1% - 1.0%Can be cytotoxic and may affect enzyme activity. Volatility can be an issue.
DMF (Dimethylformamide) < 0.1%Generally more toxic than DMSO; use with caution and only if necessary.

Troubleshooting Precipitation: If the compound precipitates during dilution into the aqueous buffer, it indicates that the aqueous solubility limit has been exceeded. To resolve this, you can either lower the final working concentration of the compound or slightly increase the final percentage of the co-solvent, while remaining within the acceptable limits for your specific assay.

Preventing dimerization of 2-aminothiophenes during diazotization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimerization and Other Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the diazotization of 2-aminothiophenes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome common challenges, particularly the prevention of unwanted dimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a deeply colored, insoluble byproduct during the diazotization of my 2-aminothiophene. What is it, and how can I prevent its formation?

This is the most common issue encountered during the diazotization of 2-aminothiophenes. The byproduct is almost certainly a diazoamino compound, a result of dimerization.

The Underlying Chemistry: A Tale of Reactivity

2-Aminothiophenes are electron-rich heterocyclic systems. The amino group at the C2 position is a powerful activating group, significantly increasing the electron density of the thiophene ring, particularly at the C5 position. This makes the unreacted 2-aminothiophene a potent nucleophile.

The diazotization reaction converts the amino group into a diazonium salt, which is an excellent electrophile. In the presence of unreacted 2-aminothiophene, the newly formed diazonium salt can readily undergo an electrophilic aromatic substitution reaction, leading to the formation of a dimeric azo compound. This process is often referred to as "azo coupling."

Visualizing the Dimerization Mechanism

Dimerization cluster_diazotization Step 1: Diazotization cluster_dimerization Step 2: Dimerization (Azo Coupling) 2-Aminothiophene 2-Aminothiophene Diazonium_Salt 2-Thiophenediazonium Salt (Electrophile) 2-Aminothiophene->Diazonium_Salt NaNO2, H+ Dimer Dimeric Azo Byproduct Diazonium_Salt->Dimer Electrophilic Attack Unreacted_Amine Unreacted 2-Aminothiophene (Nucleophile) Unreacted_Amine->Dimer

Caption: The two-step process leading to dimerization during the diazotization of 2-aminothiophenes.

Troubleshooting & Prevention Strategies:

  • Strict Temperature Control: Diazonium salts are thermally unstable. Maintaining a low temperature, typically between 0-5°C, is critical to minimize both decomposition and the rate of the competing dimerization reaction.[1]

  • Slow Addition of Diazotizing Agent: Add the solution of the diazotizing agent (e.g., sodium nitrite) slowly and dropwise to the acidic solution of the 2-aminothiophene. This ensures that the concentration of the diazonium salt is kept low at any given time, reducing the likelihood of it reacting with the starting material.

  • Efficient Stirring: Vigorous stirring is essential to ensure rapid and homogeneous mixing of the reactants. This prevents localized high concentrations of the diazonium salt.

  • Sufficiently Acidic Medium: The diazotization should be carried out in a strongly acidic medium (e.g., concentrated hydrochloric acid, sulfuric acid). This serves two purposes:

    • It ensures the complete protonation of the 2-aminothiophene, which deactivates the thiophene ring towards electrophilic attack.

    • It is necessary for the in-situ generation of the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite.[2]

  • Choice of Diazotizing Agent: For weakly basic 2-aminothiophenes, which are less soluble in acidic media, using a pre-formed diazotizing agent like nitrosyl sulfuric acid can be more effective than the in-situ generation of nitrous acid.[3]

  • Removal of Excess Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched. This is crucial because residual nitrous acid can lead to unwanted side reactions in subsequent steps. A common and effective quenching agent is sulfamic acid.[4][5][6][7]

Q2: My 2-aminothiophene has electron-withdrawing groups. How does this affect the diazotization reaction?

Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or formyl (-CHO) on the thiophene ring have a significant impact on the diazotization process.

The Underlying Chemistry: A Balancing Act

EWGs decrease the electron density of the thiophene ring. This has two main consequences:

  • Reduced Basicity of the Amino Group: The amino group becomes less basic, making it more difficult to protonate. This can affect the solubility of the starting material in the acidic reaction medium.

  • Deactivation of the Thiophene Ring: The thiophene ring becomes less nucleophilic and therefore less susceptible to electrophilic attack. This is highly beneficial as it inherently suppresses the dimerization side reaction.

Troubleshooting & Protocol Adjustments for 2-Aminothiophenes with EWGs:

  • Harsher Diazotization Conditions: Due to the reduced basicity of the amino group, more forcing diazotization conditions may be necessary. This often involves using nitrosyl sulfuric acid, which is a more potent diazotizing agent.[3]

  • Solubility Considerations: If the starting material is poorly soluble in the acidic medium, a co-solvent may be required. However, care must be taken to choose a solvent that is inert under the reaction conditions.

Table 1: Recommended Diazotization Conditions for Substituted 2-Aminothiophenes

Substituent on Thiophene RingRecommended Diazotizing AgentAcid MediumKey Considerations
Electron-donating groups (e.g., alkyl)Sodium Nitrite (NaNO₂)Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)High propensity for dimerization; strict temperature control is paramount.
UnsubstitutedSodium Nitrite (NaNO₂)Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Moderate propensity for dimerization; maintain low temperature and slow addition.
Electron-withdrawing groups (e.g., -CN, -CHO, -NO₂)Nitrosyl sulfuric acid (ONHSO₄)Sulfuric Acid (H₂SO₄)Reduced basicity of the amine may require a stronger diazotizing agent. Dimerization is less of a concern.[3][8]
Q3: Can I temporarily block the reactive C5 position of the thiophene ring to prevent dimerization?

Yes, this is a viable strategy, particularly for 2-aminothiophenes that are highly activated towards electrophilic substitution.

The Underlying Chemistry: A Protective Measure

The most reactive position for electrophilic attack on a 2-aminothiophene is the C5 position. By introducing a temporary blocking group at this position, you can prevent the azo coupling reaction. This blocking group must be stable under the diazotization conditions and easily removable afterwards.

Potential Blocking Groups and Strategies:

While not extensively documented specifically for preventing dimerization during diazotization, the concept of using blocking groups in electrophilic aromatic substitution is well-established. Potential strategies could involve:

  • Halogenation: Introducing a halogen (e.g., bromine) at the C5 position. Halogens are deactivating groups, which would further reduce the nucleophilicity of the thiophene ring.[9][10][11][12] The halogen could potentially be removed in a subsequent step via reduction.

  • Sulfonation: Introducing a sulfonic acid group (-SO₃H) at the C5 position. This is a strongly deactivating group. Desulfonation can often be achieved by treatment with acid at elevated temperatures.

It is important to note that the development of a blocking group strategy would require careful optimization for your specific substrate.

Experimental Protocols

The following protocols are generalized from successful procedures reported in the literature for the diazotization of 2-aminothiophenes, primarily for the synthesis of azo dyes and heterocyclic compounds.

Protocol 1: General Diazotization of a 2-Aminothiophene

This protocol is suitable for 2-aminothiophenes without strong electron-withdrawing groups.

Workflow Diagram:

Protocol1 cluster_prep Preparation cluster_reaction Diazotization cluster_workup Work-up Start Start: Dissolve 2-aminothiophene in acid Cool Cool to 0-5 °C Start->Cool Add_NaNO2 Slowly add NaNO2 solution Cool->Add_NaNO2 Stir Stir at 0-5 °C Add_NaNO2->Stir Quench Quench excess HNO2 with sulfamic acid Stir->Quench Use Use diazonium salt solution immediately Quench->Use

Caption: A generalized workflow for the diazotization of 2-aminothiophenes.

Step-by-Step Methodology:

  • Dissolution: In a reaction vessel equipped with a stirrer and a thermometer, dissolve the 2-aminothiophene derivative in an appropriate amount of concentrated hydrochloric acid or sulfuric acid.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled solution of the 2-aminothiophene with vigorous stirring. Ensure the temperature does not rise above 5°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 15-30 minutes to ensure complete diazotization.

  • Quenching (Optional but Recommended): To remove any excess nitrous acid, add a small amount of sulfamic acid to the reaction mixture and stir for a few minutes until gas evolution ceases.[7]

  • Immediate Use: The resulting diazonium salt solution is generally unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction, azo coupling).

Protocol 2: Diazotization of a Weakly Basic 2-Aminothiophene with Nitrosyl Sulfuric Acid

This protocol is adapted for 2-aminothiophenes bearing electron-withdrawing groups.

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid: In a flask, carefully add sodium nitrite in small portions to chilled concentrated sulfuric acid at a temperature below 10°C. Stir until a clear solution is obtained.

  • Dissolution of Amine: In a separate reaction vessel, dissolve the substituted 2-aminothiophene in an appropriate solvent (e.g., glacial acetic acid or a mixture of acetic and propionic acids).

  • Cooling: Cool the solution of the amine to 0-5°C.

  • Diazotization: Slowly add the pre-prepared nitrosyl sulfuric acid solution to the cooled amine solution with vigorous stirring, maintaining the temperature below 5°C.

  • Reaction Completion and Use: Stir for an additional 30-60 minutes at 0-5°C. The resulting diazonium salt solution is then ready for the next step.

References

Managing and detecting reactive metabolites of thiophene-containing drugs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiophene Reactive Metabolite Analysis

Welcome to the technical support center for managing and detecting reactive metabolites of thiophene-containing drugs. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, a fellow scientist, with both the practical steps and the underlying scientific rationale needed to navigate this complex area of drug development. Our goal is to empower you to design robust experiments, interpret complex data, and make informed decisions about your compounds.

Part 1: Foundational Concepts & Experimental Strategy

This section addresses the fundamental questions regarding why and how we approach the study of thiophene bioactivation.

Q1: My lead compound contains a thiophene ring. Why is this a potential concern?

The thiophene ring, a five-membered sulfur-containing heterocycle, is considered a "structural alert" in drug discovery.[1][2] This is not because the ring itself is inherently toxic, but because it can be metabolically activated by cytochrome P450 (CYP) enzymes into chemically reactive, electrophilic species.[3][4]

The two primary bioactivation pathways are:

  • Thiophene S-oxidation: The sulfur atom is oxidized to a thiophene S-oxide.

  • Thiophene Epoxidation: A double bond in the thiophene ring is oxidized to an epoxide.

Both thiophene S-oxides and epoxides are highly reactive electrophiles that can covalently bind to cellular nucleophiles, such as proteins.[1][5] This covalent binding can lead to drug-induced toxicities, most notably hepatotoxicity, by disrupting protein function or initiating an immune response.[6] A classic example is tienilic acid, a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene moiety by CYP2C9.[2][3][4][6]

Thiophene_Bioactivation cluster_0 Metabolic Activation by CYP450 cluster_1 Cellular Consequences ThiopheneDrug Thiophene-Containing Drug ReactiveMetabolites Thiophene S-Oxide Thiophene Epoxide ThiopheneDrug->ReactiveMetabolites Oxidation CovalentBinding Covalent Binding to Proteins ReactiveMetabolites->CovalentBinding Nucleophilic Attack Toxicity Potential Idiosyncratic Toxicity (e.g., DILI) CovalentBinding->Toxicity

Caption: Primary metabolic pathways for thiophene bioactivation.

Q2: Does the presence of a thiophene ring guarantee that my drug will be toxic?

No, absolutely not. The presence of a structural alert is a flag for potential liability, not a definitive predictor of toxicity.[1][2] Several factors determine whether bioactivation leads to an adverse event:

  • Balance of Metabolism: Many drugs have multiple metabolic pathways. If metabolism predominantly occurs at other sites on the molecule, the formation of thiophene-derived reactive species may be minimal.[1]

  • Detoxification Capacity: The body has robust detoxification systems. Reactive electrophiles can be quenched by endogenous nucleophiles like glutathione (GSH), forming stable conjugates that are then eliminated. Toxicity often occurs only when these detoxification pathways are overwhelmed.[1][2]

  • Dose and Exposure: The daily dose of a drug is a critical factor. A compound that forms reactive metabolites may be safe if the therapeutic dose is low, as the detoxification systems can manage the small amount of reactive species generated.[1]

  • Structural Features: The specific substituents on and around the thiophene ring can significantly influence its susceptibility to oxidation. Electron-withdrawing groups, for instance, can sometimes reduce the potential for bioactivation.[7]

Ultimately, an experimental evaluation is required to understand the actual risk.

Q3: What is the standard in vitro strategy for assessing the bioactivation potential of a thiophene drug?

The most common and effective strategy is a "reactive metabolite trapping" experiment. The core principle is to generate the reactive metabolite in vitro and "trap" it with a high concentration of an exogenous nucleophile, forming a stable conjugate that can be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

Glutathione (GSH) is the most widely used trapping agent because it is a biologically relevant, soft nucleophile that efficiently traps the soft electrophiles typically generated from thiophene oxidation.[7][10]

RM_Trapping_Workflow cluster_workflow Reactive Metabolite Trapping Experimental Workflow cluster_controls Essential Controls A Incubation Setup (Drug + Microsomes + Trapping Agent) B Initiate Reaction (Add NADPH) A->B C Incubate (e.g., 37°C, 30-60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E Sample Processing (Centrifuge, Supernatant) D->E F LC-MS/MS Analysis (Detect Stable Adduct) E->F C1 No NADPH Control (Confirms metabolic dependence) C2 No Trapping Agent Control (Identifies background peaks)

Caption: A typical workflow for an in vitro reactive metabolite trapping study.

Part 2: Troubleshooting Guide for In Vitro Experiments

This section focuses on specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Q4: I ran a GSH trapping experiment with my thiophene compound in human liver microsomes but didn't detect any GSH adducts. Can I conclude the compound is not bioactivated?

Not yet. A negative result is only meaningful if the experiment was validated. Before concluding that no reactive metabolites are formed, you must troubleshoot the following possibilities:

  • Was the Metabolic System Active? The formation of reactive metabolites is dependent on active CYP enzymes.[1]

    • Checklist:

      • Did you include the essential cofactor, NADPH? Without it, most CYP450 enzymes are inactive.[7] Your "-NADPH" control should be clean.

      • Are your liver microsomes of good quality? Test them with a positive control compound known to form GSH adducts (e.g., acetaminophen) to ensure the enzyme pool is active.

      • Is your compound a potent inhibitor of the very CYP enzymes required for its own metabolism?

  • Was the Trapping Agent Inhibitory? While GSH is generally non-inhibitory, some trapping agents can inhibit CYP activity at the high concentrations used in these assays.[11] This creates a paradoxical situation where the agent used to trap the reactive metabolite prevents its formation. If using an alternative trapping agent like N-ethylmaleimide (NEM), be aware of its potential for CYP inhibition.[11]

  • Was GSH the Right Nucleophile? GSH is excellent for "soft" electrophiles. However, some metabolic processes can generate "hard" electrophiles (e.g., carbocations), which are not efficiently trapped by GSH. While less common for thiophenes, if there is a strong reason to suspect a hard electrophile, you might consider a hard nucleophile like cyanide (KCN) as a trapping agent, though this requires specialized handling and safety precautions.[10]

  • Was the Analytical Method Sensitive Enough? The adduct may be forming at levels below the limit of detection of your LC-MS/MS.

    • Checklist:

      • Can you optimize the ionization of the expected adduct? Run tests in both positive and negative ion modes.

      • Is your sample processing adequate? A protein precipitation step followed by concentration could improve sensitivity.

      • Consider using more advanced MS scan modes designed for adduct detection (see Q7).

  • Is Metabolism Occurring Elsewhere? The absence of a thiophene-derived adduct might mean that other, more labile parts of the molecule are being metabolized preferentially, thus the thiophene ring is not a primary site of metabolism for this particular compound.[1]

Q5: I detected a peak with the correct mass for a GSH adduct, but the signal is weak and inconsistent. How can I improve the assay?

A weak or variable signal suggests the assay is not optimized. Here are the key parameters to investigate:

  • Incubation Time: Are you capturing the peak of adduct formation? Run a time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) to find the optimal incubation time. Reactive metabolites can be unstable, and their adducts might degrade over longer periods.

  • Microsomal Protein Concentration: The rate of metabolism is dependent on enzyme concentration. Try increasing the microsomal protein concentration (e.g., from 0.5 mg/mL to 1.0 or 2.0 mg/mL) to boost the formation rate.

  • Parent Compound Concentration: Ensure you are using a concentration that provides a sufficient substrate for the enzymes but does not cause solubility issues or excessive enzyme inhibition. A typical starting point is 10-50 µM.

  • Sample Stability: Are the GSH adducts degrading post-incubation? After quenching the reaction, analyze samples promptly or store them appropriately (e.g., at -80°C) to prevent degradation.

Part 3: LC-MS/MS Analysis and Data Interpretation

The power of the trapping strategy lies in the specificity and sensitivity of LC-MS/MS. This section covers how to leverage your analytical instrumentation effectively.

Q6: What is the most robust way to confirm that a detected signal is a genuine GSH adduct and not an artifact?

The gold standard for confirmation is the use of stable isotope-labeled glutathione.

  • Methodology: Conduct the incubation with a 1:1 mixture of standard, unlabeled GSH and a stable isotope-labeled version (e.g., ¹³C₂,¹⁵N-GSH).

  • Rationale: A genuine GSH conjugate will appear in the mass spectrum as a characteristic doublet peak with a specific mass difference corresponding to the number of incorporated isotopes. This signature is unique and unequivocally confirms that the adduct is derived from glutathione, effectively eliminating false positives from endogenous matrix components.[10]

Q7: How can I configure my mass spectrometer to screen for unknown GSH adducts efficiently?

Instead of just looking for a predicted mass, you can use data-dependent scanning techniques that are triggered by fragmentation patterns characteristic of GSH.

  • Neutral Loss Scanning (on Triple Quadrupole MS): This method screens for ions that lose a specific neutral fragment upon collision-induced dissociation (CID). The pyroglutamic acid moiety of GSH often cleaves as a neutral loss of 129 Da. You can set the instrument to specifically detect parent ions that exhibit this 129 Da loss.

  • Precursor Ion Scanning (on Triple Quadrupole MS): This is the inverse of neutral loss. Here, the instrument is set to detect all parent ions that produce a specific, characteristic GSH fragment ion (e.g., m/z 272 in negative mode) upon CID.

  • High-Resolution MS with Data Mining (on Orbitrap or TOF MS): Modern high-resolution instruments allow for the collection of full-scan MS and data-dependent MS/MS spectra. After acquisition, the data can be mined for accurate masses corresponding to potential GSH adducts, and the accompanying MS/MS spectra can be checked for GSH-specific fragments.[12] This is a powerful and increasingly common approach.[10][12]

Troubleshooting_Tree Start No GSH Adduct Detected. Is the result valid? CheckNADPH Was NADPH included? Start->CheckNADPH CheckPositiveControl Did a positive control compound yield an adduct? CheckNADPH->CheckPositiveControl Yes Result_Invalid Action: Re-run assay with proper controls/optimization. CheckNADPH->Result_Invalid No CheckSensitivity Is the LC-MS/MS method sensitive enough? CheckPositiveControl->CheckSensitivity Yes CheckPositiveControl->Result_Invalid No CheckAlternativeMetabolism Could metabolism be occurring elsewhere? CheckSensitivity->CheckAlternativeMetabolism Yes CheckSensitivity->Result_Invalid No, optimize method Result_Valid Conclusion: Low bioactivation potential via this pathway. CheckAlternativeMetabolism->Result_Valid Yes CheckAlternativeMetabolism->Result_Valid No, consider alternative trapping agents

Caption: Decision tree for troubleshooting a negative result in a GSH trapping assay.

Part 4: Protocols and Data Summaries

Experimental Protocol: Standard GSH Trapping in Human Liver Microsomes

This protocol provides a robust starting point for your investigations.

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • HLM Stock: Human Liver Microsomes (pooled) at 20 mg/mL.

    • Test Compound Stock: 10 mM of thiophene-containing drug in a suitable organic solvent (e.g., DMSO, Acetonitrile).

    • GSH Stock: 100 mM Glutathione (reduced) in water.

    • NADPH Stock (prepare fresh): 40 mM NADPH in buffer.

  • Incubation Setup:

    • Prepare master mixes for three conditions: (1) Complete Incubation, (2) "-NADPH" Control, (3) "-Compound" Control.

    • In a 1.5 mL microcentrifuge tube, add the following in order (for a final volume of 200 µL):

      • Phosphate Buffer

      • HLM (to a final concentration of 1.0 mg/mL)

      • GSH (to a final concentration of 1-5 mM)

      • Test Compound (to a final concentration of 10 µM)

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding NADPH to the "Complete Incubation" tube (final concentration 1 mM). Add an equal volume of buffer to the "-NADPH" control.

    • Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

    • Quench the reaction by adding 400 µL of ice-cold acetonitrile.

    • Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze by LC-MS/MS, using a method optimized for the detection of potential GSH adducts (e.g., high-resolution accurate mass, neutral loss, or precursor ion scanning).

Table 1: Comparison of Common Trapping Agents for Thiophene Metabolites
Trapping AgentTarget ElectrophileTypical ConcentrationProsCons
Glutathione (GSH) Soft electrophiles (e.g., thiophene S-oxides, epoxides)1-5 mMBiologically relevant; generally non-inhibitory; well-characterized fragmentation.[7][10]May not efficiently trap hard electrophiles.
N-Acetylcysteine (NAC) Soft electrophiles1-5 mMCan be used as a surrogate for GSH; cell-permeable for hepatocyte studies.[13][14]Less biologically abundant than GSH.
N-Ethylmaleimide (NEM) Thiophene S-oxides (via Diels-Alder cycloaddition)1 mMProvides a different trapping mechanism that can be specific for S-oxides.[8][11][15]Can be a potent inhibitor of some CYP450 enzymes.[11]
Potassium Cyanide (KCN) Hard electrophiles1-5 mMEffective for trapping hard electrophiles like iminium ions or carbocations.[10]Highly toxic, requires extreme caution and specialized handling; not typically the first choice for thiophenes.

References

Technical Support Center: One-Pot Multicomponent Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiophenes via one-pot multicomponent reactions (MCRs). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your synthetic routes effectively.

The most prominent and versatile MCR for this purpose is the Gewald reaction , which condenses a carbonyl compound (aldehyde or ketone), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] This reaction is prized for its operational simplicity and the high structural diversity of the resulting 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

The Gewald reaction is not a single transformation but a sequence of reactions occurring in one pot.[7] While the exact sequence can be debated and is subject to ongoing computational study, the generally accepted pathway involves three key stages:[8][9][10]

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][8]

  • Sulfur Addition: A carbanion is formed, which then attacks the elemental sulfur ring (S₈), leading to the formation of a thiolate intermediate. This process can involve complex polysulfide equilibria.[11][12]

  • Cyclization and Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization by attacking the cyano group. A subsequent tautomerization (prototropic shift) yields the final aromatic 2-aminothiophene product.[13] The aromatization is the primary thermodynamic driving force for the reaction.[11][12]

Q2: What are the critical reagents and their roles?

  • Carbonyl Compound: An aldehyde or ketone with at least one α-methylene group. Ketones are often more stable and may give higher yields.[3]

  • Active Methylene Nitrile: Typically malononitrile or ethyl cyanoacetate. The electron-withdrawing cyano group is essential for the initial condensation and final cyclization.[3][14]

  • Elemental Sulfur (S₈): The sulfur source for the thiophene ring. Finely powdered sulfur is recommended for better dispersion and reactivity.[3]

  • Base: A catalyst for the initial condensation. Common choices include secondary amines (morpholine, piperidine) or tertiary amines (triethylamine).[15] The choice of base can significantly influence reaction rates and yields.[13]

Q3: My reaction is not working. What are the most common reasons for low or no yield?

Low yield is the most frequent issue and can stem from several factors. The most common culprits are an inefficient initial Knoevenagel-Cope condensation, poor solubility or reactivity of sulfur, or steric hindrance from bulky starting materials.[15] Each of these issues is addressed in detail in the Troubleshooting Guide below.

Q4: How should I purify the final 2-aminothiophene product?

Purification strategy depends on the physical properties of the product. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often effective and can remove unreacted sulfur.[16] For oils or solids that are difficult to crystallize, column chromatography on silica gel is the standard method.[16] Washing the crude product with a solvent that dissolves sulfur but not the product (like carbon disulfide, with extreme caution, or cold diethyl ether) can also be effective.

Reaction Mechanism Overview

The following diagram illustrates the widely accepted mechanistic pathway for the Gewald three-component reaction.

Gewald_Mechanism cluster_1 Step 1: Knoevenagel-Cope Condensation cluster_2 Step 2: Sulfur Addition cluster_3 Step 3: Cyclization & Aromatization A Carbonyl + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Intermediate I) A->B + Base - H₂O C Sulfurated Intermediate (Thiolate) B->C + S₈ + Base D Cyclized Intermediate (Iminothiophene) C->D Intramolecular Attack on -CN E 2-Aminothiophene (Final Product) D->E Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Issue: The reaction has completed (monitored by TLC), but the isolated yield of the desired 2-aminothiophene is significantly lower than expected or zero.

Possible CauseScientific Explanation & Solution
Inefficient Knoevenagel-Cope Condensation The initial condensation is base-catalyzed and produces water, which can inhibit the reaction or reverse it.[15] Solutions:Base Selection: The pKa of the base is critical. For less reactive ketones, a stronger base may be required. Screen common bases like morpholine, piperidine, or L-proline.[14][15] • Water Removal: If running in a non-polar solvent like toluene, use a Dean-Stark apparatus. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial, though less common in one-pot setups.
Poor Sulfur Solubility or Reactivity Elemental sulfur (S₈) has low solubility in many organic solvents at room temperature. The reaction requires the sulfur ring to be opened by a nucleophile, a process that is temperature-dependent.[15] Solutions:Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[3] • Temperature Control: Gently heating the reaction mixture (typically to 40-60 °C) significantly improves sulfur's reactivity. However, avoid excessive heat, which can promote side reactions.[15][17] • Sulfur Quality: Use finely powdered sulfur to maximize surface area.
Steric Hindrance in Substrates Bulky substituents on the carbonyl compound or the active methylene nitrile can sterically hinder the initial condensation or the final cyclization step. Solutions:Harsher Conditions: Increase the reaction temperature or use a stronger base.[18] • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for challenging substrates by efficiently overcoming activation energy barriers.[19][20] • Two-Step Protocol: Isolate the α,β-unsaturated nitrile intermediate first, then react it with sulfur and base in a separate step. This allows for optimization of each stage independently.[15]
Incorrect Stoichiometry or Reagent Purity The reaction is sensitive to the molar ratios of the reactants. Impurities (especially water) in reagents or solvents can halt the reaction.[15] Solutions:Verify Measurements: Double-check all calculations and ensure accurate measurement of reagents. A slight excess of sulfur (1.1 eq) is common.[21] • Check Reagent Purity: Use high-purity, dry solvents and ensure starting materials are not degraded.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting cluster_sm_present Starting Materials Remain cluster_sm_absent Starting Materials Consumed start Low or No Yield Observed check_sm Check TLC: Are Starting Materials Consumed? start->check_sm cause_kn Inefficient Knoevenagel? check_sm->cause_kn Yes cause_byprod Byproducts or Decomposition Observed? check_sm->cause_byprod No solution_kn Optimize Base Increase Temperature Remove Water cause_kn->solution_kn cause_s Poor Sulfur Reactivity? cause_kn->cause_s solution_s Use Polar Solvent Increase Temperature Use Microwave cause_s->solution_s solution_byprod Lower Temperature Adjust Stoichiometry Dilute Reaction cause_byprod->solution_byprod cause_workup Product Lost During Workup? cause_byprod->cause_workup solution_workup Optimize Extraction pH Use Different Purification Method cause_workup->solution_workup

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Significant Byproducts

Issue: TLC or NMR analysis of the crude reaction mixture shows multiple spots or complex signals in addition to the desired product.

Possible ByproductIdentification & Mitigation Strategy
Unreacted Starting Materials Identification: Spots/signals corresponding to the carbonyl and/or active methylene starting materials. Mitigation: The reaction has not gone to completion. Increase the reaction time, moderately increase the temperature, or re-evaluate your choice of base/catalyst to improve the reaction rate.[15]
Knoevenagel-Cope Intermediate Identification: A major byproduct that is the condensed α,β-unsaturated nitrile. Mitigation: This indicates that the initial condensation is fast, but the subsequent sulfur addition and/or cyclization are slow. Ensure sufficient sulfur is present and that the reaction temperature and base are adequate to facilitate the cyclization step.[15]
Dimerization or Polymerization Products Identification: Oily, intractable, or baseline material on TLC; broad, unresolved signals in NMR. Mitigation: Highly reactive starting materials can undergo self-condensation. Reduce the concentration of the reactants (use more solvent), or try adding one of the reagents slowly over time to maintain a low instantaneous concentration.
Problem 3: Difficulty in Product Purification

Issue: Isolating a pure sample of the 2-aminothiophene from the crude reaction mixture is challenging.

CauseScientific Explanation & Solution
Residual Elemental Sulfur Sulfur is soluble in many common organic solvents used for chromatography and can co-elute with products. Solutions:Filtration: If the product precipitates from the reaction solvent (e.g., ethanol), unreacted sulfur may remain in the filtrate. • Trituration: Wash the crude solid with a solvent that dissolves sulfur but not your product, such as cold diethyl ether. • Specialized Chromatography: For stubborn cases, using a hexane/CS₂ mixture (with extreme caution due to CS₂'s flammability and toxicity) as the eluent can effectively separate sulfur.
Product is a Dark Oil The product fails to crystallize and may be contaminated with colored impurities. Solutions:Column Chromatography: This is the most effective method. Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). • Activated Charcoal: Before chromatography, dissolving the crude oil in a solvent and stirring with a small amount of activated charcoal can help remove colored impurities. Filter through Celite before concentrating and loading onto the column.
Reaction Optimization Data

Optimizing a Gewald reaction involves balancing the interplay of base, solvent, and temperature. The following table summarizes general trends observed in the literature.

ParameterOptionsGeneral Impact & Considerations
Base Morpholine, Piperidine, Triethylamine, L-Proline, Na₂CaP₂O₇Secondary amines (morpholine, piperidine) are classic choices and often highly effective.[15] L-proline acts as a green, cost-effective catalyst.[14] Heterogeneous bases like CaO or Na₂CaP₂O₇ can simplify workup, as they can be filtered off.[21][22] Base strength should be matched to substrate reactivity.
Solvent Ethanol, Methanol, DMF, Water, Toluene, Solvent-freePolar protic solvents (ethanol, methanol) are most common as they facilitate sulfur solubility and the necessary proton transfers.[3] DMF is a good choice for less soluble substrates but is harder to remove.[14] Green alternatives like water (with ultrasound) or deep eutectic solvents have been successfully employed.[16][23]
Temperature Room Temp, 40-80 °C, MicrowaveMost reactions require gentle heating (40-60 °C) to proceed at a reasonable rate.[15] Room temperature reactions are possible but often very slow.[13] Temperatures above 80 °C can lead to byproduct formation.[17][18] Microwave irradiation offers rapid heating and can significantly accelerate the reaction.[19]
Standard Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is a representative example of a Gewald reaction.

Reagents:

  • Butan-2-one (1.0 mmol, 72.1 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Elemental Sulfur (1.1 mmol, 35.3 mg)

  • Morpholine (0.2 mmol, 17.4 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butan-2-one (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and ethanol (5 mL).

  • Begin stirring the mixture to form a suspension.

  • Add morpholine (0.2 mmol) to the flask using a microsyringe.

  • Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using an oil bath.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.

  • The product should precipitate as a pale yellow solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): Signals for the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), two methyl groups on the thiophene ring (~2.1 and ~2.2 ppm), and a broad singlet for the NH₂ group (~5.8 ppm).

  • IR (KBr): Characteristic N-H stretching bands (two bands) around 3300-3500 cm⁻¹, and a strong C=O stretch for the ester around 1680 cm⁻¹.

  • MS (EI): Molecular ion peak (M⁺) at m/z = 199.

References

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of Amino-thiophen-2-YL-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or functionalized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of Amino-thiophen-2-YL-acetic acid, a molecule of interest due to its hybrid structure combining a bioactive thiophene ring with an amino acid moiety.

The Structural Landscape of this compound

To understand the NMR spectrum, we must first consider the electronic environment of each atom within the molecule. This compound comprises a five-membered aromatic thiophene ring substituted at the 2-position with an acetic acid group that is, in turn, substituted with an amino group at the alpha-carbon.

The key structural features influencing the NMR spectrum are:

  • The aromatic thiophene ring with its distinct proton and carbon environments.

  • The chiral alpha-carbon of the amino acid portion.

  • The electron-withdrawing carboxylic acid group.

  • The electron-donating amino group.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we anticipate signals in three main regions: the aromatic region for the thiophene protons, the aliphatic region for the alpha-proton of the acetic acid moiety, and exchangeable protons from the amino and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Thiophene H-5 7.2 - 7.4Doublet of doublets (dd)J5,4 ≈ 5 Hz, J5,3 ≈ 1 HzLocated at the α-position relative to the sulfur atom, experiencing deshielding. Coupled to both H-4 and H-3. The typical range for thiophene protons is between 6.5 and 7.5 ppm[1][2].
Thiophene H-3 6.9 - 7.1Doublet of doublets (dd)J3,4 ≈ 3.5 Hz, J3,5 ≈ 1 HzSituated at a β-position to the sulfur and adjacent to the substituent, its chemical shift is influenced by the acetic acid group. Coupled to both H-4 and H-5.
Thiophene H-4 6.9 - 7.1Doublet of doublets (dd)J4,5 ≈ 5 Hz, J4,3 ≈ 3.5 HzAlso at a β-position to the sulfur, coupled to both H-5 and H-3.
α-CH 4.0 - 4.5Singlet (s) or Triplet (t)If coupled to NH₂, JCH,NH₂ ≈ 7 HzThe alpha-proton of the amino acid is deshielded by the adjacent carboxylic acid and amino groups. Its multiplicity will depend on the solvent and the rate of exchange of the NH₂ protons[3][4]. In many cases, coupling to NH₂ is not observed, resulting in a singlet.
-NH₂ 7.5 - 8.5 (in DMSO-d₆)Broad singlet (br s)-The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and chemical exchange[3].
-COOH 10.0 - 13.0Broad singlet (br s)-Carboxylic acid protons are highly deshielded and their signals are typically broad and solvent-dependent.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH 170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded, a characteristic feature in ¹³C NMR[5].
Thiophene C-2 140 - 145The carbon atom bearing the substituent is typically deshielded in substituted thiophenes[6][7].
Thiophene C-5 127 - 130The α-carbon adjacent to the sulfur atom generally appears in this region[7][8].
Thiophene C-3 125 - 128The chemical shifts of the β-carbons in the thiophene ring are influenced by the substituent at C-2[6][8].
Thiophene C-4 125 - 128Similar to C-3, its chemical environment is affected by the overall electron distribution in the ring.
α-CH 55 - 60The alpha-carbon of the amino acid is shielded compared to the aromatic carbons but deshielded relative to simple alkanes due to the attached nitrogen and carboxyl groups[5].

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare them with experimental data for similar molecules. For instance, in derivatives of 2-(thiophen-2-yl)acetic acid, the thiophene protons are observed in the range of 6.9-7.6 ppm, and the α-CH₂ protons of the acetic acid moiety appear around 3.8-4.0 ppm[9]. The introduction of an amino group at the α-position is expected to cause a downfield shift of the α-proton to the 4.0-4.5 ppm range due to the electronegativity of nitrogen.

Similarly, the ¹³C chemical shift of the α-carbon in 2-(thiophen-2-yl)acetic acid derivatives is around 40 ppm[9]. The addition of the amino group would shift this signal downfield to the predicted 55-60 ppm range, which is characteristic for the α-carbon of amino acids[5].

Experimental Protocol for NMR Characterization

For researchers seeking to acquire NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as it allows for the observation of exchangeable protons (-NH₂ and -COOH).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, which is particularly useful for assigning the protons on the thiophene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignment of the thiophene and α-carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which can help in confirming the connectivity of the entire molecule.

Visualizing the NMR Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR (for confirmation) cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Prep->C13_NMR COSY COSY H1_NMR->COSY Correlates ¹H-¹H HSQC HSQC H1_NMR->HSQC Correlates ¹H-¹³C (1-bond) HMBC HMBC H1_NMR->HMBC Correlates ¹H-¹³C (2-3 bonds) Analysis Spectral Interpretation (Chemical Shifts, Couplings, Correlations) H1_NMR->Analysis C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the thiophene ring and the amino acid moiety. By understanding the expected chemical shifts and coupling patterns, and by employing a systematic approach including 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and related compounds. This guide provides a foundational framework for such analyses, emphasizing the importance of a predictive and comparative approach in the absence of pre-existing literature data.

References

A Comprehensive Guide to the Mass Spectrometric Fragmentation Analysis of Amino-thiophen-2-YL-acetic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of Amino-thiophen-2-YL-acetic acid, a critical building block in the synthesis of cephalosporin antibiotics. For researchers, analytical scientists, and drug development professionals, understanding the fragmentation signature of this molecule is paramount for structural verification, impurity profiling, and metabolic studies. We will dissect its fragmentation pathways under different ionization techniques, compare the resulting data, and provide actionable protocols to empower your analytical workflows.

Introduction: The Analytical Imperative

This compound (also known as 2-(2-thienyl)glycine) is a non-proteinogenic amino acid. Its structural incorporation into blockbuster antibiotics like cephaloridine and cephalothin necessitates rigorous analytical characterization.[1] Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight. The core of MS-based analysis lies in interpreting the fragmentation patterns—the specific ways a molecule breaks apart upon ionization and activation. This guide serves as a technical manual, grounded in established fragmentation mechanisms, to elucidate the mass spectral signature of this vital compound.

Foundational Principles: Ionization & Fragmentation

The fragmentation journey begins with ionization. The choice of ionization method is the most critical experimental decision, as it dictates the nature and extent of the initial fragmentation.

  • Soft Ionization (Electrospray Ionization - ESI): ESI is the workhorse for polar, non-volatile molecules like amino acids.[2] It typically generates protonated molecules ([M+H]⁺) in the positive ion mode, preserving the intact molecule for subsequent, controlled fragmentation in a tandem mass spectrometer (MS/MS). This allows for systematic structural dissection.

  • Hard Ionization (Electron Impact - EI): EI is a high-energy process that causes extensive and often complex fragmentation directly within the ion source.[3][4] While it requires the analyte to be volatile (often necessitating derivatization), it produces a highly reproducible "fingerprint" spectrum valuable for library matching and elucidating core structural features.

Fragmentation Analysis of this compound (MW: 157.19 g/mol )

We will now explore the specific fragmentation pathways, contrasting the controlled, structurally diagnostic data from ESI-MS/MS with the classic fingerprint of EI-MS.

Analysis via Electrospray Ionization Tandem MS (ESI-MS/MS)

Causality: ESI is the optimal choice for analyzing this compound in complex matrices like biological fluids or reaction mixtures. It generates a stable protonated molecular ion ([M+H]⁺ at m/z 158.0) that can be isolated and systematically fragmented using Collision-Induced Dissociation (CID), allowing us to map its structural connections piece by piece.

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve the analyte in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.[5]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and isolation of the protonated precursor ion at m/z 158.0. Optimize source parameters (e.g., capillary voltage: 3500 V, capillary temperature: 300°C) to maximize its intensity.[6]

  • MS2 Scan (Product Ion Scan): Select m/z 158.0 as the precursor ion. Apply increasing collision energy (e.g., in steps from 10 to 40 eV) to induce fragmentation and record the resulting product ion spectrum. The goal is to find an energy that produces a rich spectrum of fragment ions without completely obliterating the precursor.

Predicted Fragmentation Pathway ([M+H]⁺, m/z 158.0)

The fragmentation of the protonated molecule is dominated by losses from the amino acid moiety, as these bonds are readily cleaved. The most characteristic fragmentation for α-amino acids is the loss of the carboxyl group.[7]

G cluster_main ESI-MS/MS Fragmentation Pathway mol [M+H]⁺ m/z 158.0 frag1 Product Ion m/z 140.0 mol->frag1 -H₂O (18 Da) frag2 Product Ion m/z 112.0 mol->frag2 -HCOOH (46 Da) (Dominant Pathway) frag4 Product Ion m/z 141.0 mol->frag4 -NH₃ (17 Da) frag3 Product Ion m/z 85.0 frag2->frag3 -HCN (27 Da) G cluster_main EI-MS Fragmentation Pathway mol Molecular Ion (M⁺•) m/z 157.0 frag1 Fragment Ion m/z 112.0 mol->frag1 - •COOH (45 Da) (α-cleavage, Dominant) frag3 Fragment Ion m/z 30.0 mol->frag3 Thiophene Ring Cleavage frag2 Thiophene Cation m/z 83.0 frag1->frag2 - •CHNH₂ (29 Da)

References

A Comparative Guide to the Biological Activity of (R)- and (S)-Amino-thiophen-2-YL-acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule.[1][2] For instance, the well-known anti-inflammatory drug ibuprofen is a racemic mixture, but only the (S)-enantiomer possesses the desired therapeutic effect.[1]

Amino acids, the building blocks of proteins, are prime examples of chiral molecules where stereochemistry dictates function. L-amino acids are predominantly used in protein synthesis, while D-amino acids, although less common, play crucial roles in various physiological processes and can be found in bacterial cell walls and as components of some peptide antibiotics.[3][4] The incorporation of a specific enantiomer of an amino acid derivative into a drug candidate can therefore profoundly influence its pharmacological profile, including efficacy, metabolism, and toxicity.

This guide provides a comparative analysis of the potential biological activities of the (R)- and (S)-enantiomers of Amino-thiophen-2-YL-acetic acid. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this document will extrapolate from the known biological profiles of thiophene-containing compounds and the principles of stereospecificity in amino acid derivatives to provide a scientifically grounded comparison. Furthermore, we present detailed experimental protocols for key in vitro assays that researchers can employ to elucidate the distinct biological activities of these enantiomers.

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[5] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties but with distinct electronic characteristics that can enhance biological activity and improve pharmacokinetic profiles. Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]

Given this precedent, it is reasonable to hypothesize that both (R)- and (S)-Amino-thiophen-2-YL-acetic acid will exhibit biological activity. The key question this guide addresses is how their stereochemistry will likely differentiate their specific activities and potencies.

Stereospecificity and Predicted Biological Activity

The biological activity of chiral amino acid derivatives is often stereospecific. The (S)-enantiomer, being the naturally occurring form for most amino acids, is more likely to be recognized by and interact with biological targets such as enzymes and receptors involved in amino acid metabolism and signaling.[9] Conversely, the (R)-enantiomer may exhibit lower affinity for these targets or interact with different ones altogether. Furthermore, the (R)-enantiomer may be more resistant to degradation by enzymes that are specific for L-amino acids, potentially leading to a longer biological half-life.

Potential Cytotoxic Activity

Based on studies of other chiral amino acid derivatives, it is plausible that one enantiomer of this compound will exhibit greater cytotoxicity against cancer cell lines than the other.[10][11] This difference could be attributed to stereoselective uptake by amino acid transporters that are often overexpressed in cancer cells, or stereospecific interactions with intracellular targets.

Potential Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial activity.[5][6] The stereochemistry of this compound could influence its efficacy against various bacterial and fungal strains. For example, one enantiomer might more effectively inhibit a key bacterial enzyme or disrupt the cell membrane in a stereospecific manner.

Potential Anti-inflammatory Activity

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are chiral, it is conceivable that the (R)- and (S)-enantiomers of this compound will have different anti-inflammatory properties.[12] One enantiomer might be a more potent inhibitor of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or it could modulate inflammatory signaling pathways in a stereoselective way.[13]

Comparative Biological Activity Data (Hypothetical)

To illustrate the potential differences in biological activity, the following table presents hypothetical experimental data. Researchers can use the protocols provided in this guide to generate their own data and validate these predictions.

Biological Assay(R)-Amino-thiophen-2-YL-acetic acid(S)-Amino-thiophen-2-YL-acetic acid
Cytotoxicity (IC50 in µM)
- MCF-7 (Breast Cancer Cell Line)50 µM15 µM
- A549 (Lung Cancer Cell Line)75 µM25 µM
- HEK293 (Normal Kidney Cell Line)> 100 µM> 100 µM
Antimicrobial Activity (MIC in µg/mL)
- Staphylococcus aureus64 µg/mL16 µg/mL
- Escherichia coli128 µg/mL32 µg/mL
- Candida albicans> 256 µg/mL128 µg/mL
Anti-inflammatory Activity
- COX-2 Inhibition (IC50 in µM)80 µM10 µM
- TNF-α Inhibition (% at 50 µM)20%65%

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to compare the biological activities of (R)- and (S)-Amino-thiophen-2-YL-acetic acid.

Synthesis and Chiral Separation

A crucial first step is the synthesis of the racemic mixture of this compound, followed by chiral separation to obtain the pure (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this separation.[14][15][16]

G cluster_0 Synthesis & Separation Workflow racemic Racemic Synthesis of This compound hplc Chiral HPLC Separation racemic->hplc Inject Racemic Mixture r_enantiomer (R)-Enantiomer (>99% ee) hplc->r_enantiomer Collect Fraction 1 s_enantiomer (S)-Enantiomer (>99% ee) hplc->s_enantiomer Collect Fraction 2

Caption: Workflow for obtaining enantiomerically pure compounds.

In Vitro Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each enantiomer.

G cluster_1 MTT Cytotoxicity Assay Workflow start Seed Cells treat Treat with (R)- and (S)-Enantiomers start->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) in appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the (R)- and (S)-enantiomers in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the (R)- and (S)-enantiomers.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each enantiomer concentration and determine the IC50 value.

G cluster_2 COX-2 Inhibition Assay Workflow enzyme COX-2 Enzyme incubation Pre-incubation enzyme->incubation substrate Arachidonic Acid reaction Enzymatic Reaction substrate->reaction compounds (R)- and (S)-Enantiomers compounds->incubation incubation->reaction elisa PGE2 Measurement (ELISA) reaction->elisa analysis IC50 Determination elisa->analysis

Caption: Workflow for the COX-2 inhibition assay.

Conclusion and Future Directions

The principles of stereochemistry strongly suggest that the (R)- and (S)-enantiomers of this compound will exhibit distinct biological activity profiles. Based on the literature for analogous compounds, it is hypothesized that the (S)-enantiomer may show greater potency in cytotoxic and antimicrobial assays due to its resemblance to natural L-amino acids, which could facilitate cellular uptake and interaction with biological targets. Conversely, the (R)-enantiomer might possess a longer half-life and could potentially have a different, or less potent, activity profile.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and quantify the biological activities of these enantiomers. Such studies are essential for understanding their therapeutic potential and for the rational design of new drug candidates based on the thiophene scaffold. Future research should also explore the in vivo efficacy and pharmacokinetic profiles of the individual enantiomers to fully elucidate their potential as therapeutic agents.

References

Comparative Guide to the Bioactivation Potential of Amino-thiophen-2-yl-acetic acid vs. Tiaprofenic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

In drug discovery and development, the structural alert concept serves as a crucial first-pass filter for identifying moieties with a known propensity for metabolic bioactivation into reactive, toxic species. The thiophene ring is a classic example of such an alert. Its cytochrome P450 (CYP)-mediated oxidation can generate highly electrophilic thiophene S-oxides or epoxides, which are frequently implicated in drug-induced toxicities, particularly hepatotoxicity.[1][2][3]

However, the presence of a structural alert does not seal a compound's fate. The overall bioactivation potential is a nuanced interplay between the core scaffold, its substituents, and the availability of alternative, less toxic metabolic pathways.[2] This guide provides an in-depth comparison of two thiophene-containing compounds: Tiaprofenic Acid, a marketed nonsteroidal anti-inflammatory drug (NSAID), and Amino-thiophen-2-yl-acetic acid, representing a class of amino-substituted thiophenes.

We will dissect their structural differences, explore their known and predicted metabolic fates, and provide detailed experimental protocols to empower researchers to empirically assess bioactivation liability. This analysis will move beyond simple flagging of the thiophene moiety to a sophisticated, evidence-based risk assessment.

Structural and Physicochemical Comparison

The substituents on the thiophene ring are paramount as they dictate the molecule's electronic properties and steric profile, profoundly influencing how metabolic enzymes interact with the scaffold.

Tiaprofenic Acid is a 2-thienylpropionic acid derivative characterized by a large benzoyl ketone substituent at the 5-position.[4]

This compound is a more ambiguous case, as the amino group's position on the ring is not specified. For this guide, we will consider the three possible positional isomers (3-amino, 4-amino, and 5-amino) as this ambiguity provides a critical teaching point: substituent position dramatically alters metabolic fate.[1]

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Structures Tiaprofenic [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5468&t=l", label="Tiaprofenic Acid"]; Amino5 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10398328&t=l", label="5-Amino-thiophen-\n2-yl-acetic acid"]; Amino4 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11566378&t=l", label="4-Amino-thiophen-\n2-yl-acetic acid"]; Amino3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5865293&t=l", label="3-Amino-thiophen-\n2-yl-acetic acid"];

// Positioning Tiaprofenic -- Amino5 [len=2.5]; Amino5 -- Amino4 [len=2.5]; Amino4 -- Amino3 [len=2.5]; } enddot Figure 1. Chemical structures of Tiaprofenic Acid and positional isomers of this compound.

PropertyTiaprofenic AcidThis compoundRationale & Implication
Key Substituents 5-benzoyl, 2-propionic acid2-acetic acid, X-aminoThe electron-withdrawing benzoyl group on tiaprofenic acid may deactivate the thiophene ring towards oxidation. Conversely, the electron-donating amino group is expected to activate the ring, potentially increasing its susceptibility to CYP-mediated oxidation.
Molecular Weight 260.31 g/mol ~157.18 g/mol Lower molecular weight can sometimes correlate with different absorption and distribution profiles.
LogP (Predicted) ~3.1~0.5 - 1.0Tiaprofenic acid is significantly more lipophilic, which can influence its distribution into tissues like the liver and its interaction with lipophilic P450 active sites.
Primary Functional Groups Carboxylic acid, Ketone, ThiopheneCarboxylic acid, Amine, ThiopheneBoth contain a carboxylic acid, a site for Phase II glucuronidation. Tiaprofenic acid's ketone is a site for reduction. The amine on the amino-thiophene offers an additional site for metabolism (e.g., N-oxidation, acetylation).

Table 1. Comparative physicochemical properties and their implications for metabolism.

Metabolic Fates & Bioactivation Mechanisms

Tiaprofenic Acid: A Case of Dominant Detoxification

Despite containing the thiophene alert, tiaprofenic acid's bioactivation is considered a minor, if not negligible, pathway.[1] Its metabolism is dominated by two primary detoxification routes:

  • Acyl Glucuronidation: The propionic acid moiety is readily conjugated with glucuronic acid, forming a polar, water-soluble metabolite that is efficiently excreted in the urine.[5] This is a major clearance pathway for many NSAIDs of the "profen" class.

  • Keto Reduction: The benzoyl group's ketone is reduced to a secondary alcohol, forming an inactive metabolite.[1]

Only about 10% of the drug is metabolized hepatically, with the majority excreted unchanged or as conjugates.[4][6] Crucially, multiple reviews state that reactive metabolites of tiaprofenic acid have not been observed in typical in vitro metabolic studies.[1] Its primary clinical toxicities, such as severe cystitis, are thought to be unrelated to hepatic bioactivation.[1][6]

Tiaprofenic_Metabolism parent Tiaprofenic Acid

This compound: A Structure-Dependent Liability

In stark contrast to tiaprofenic acid, the bioactivation potential of amino-substituted thiophenes appears to be significant and highly dependent on the amino group's location. The electron-donating nature of the amine activates the thiophene ring, making it a more favorable substrate for CYP450 oxidation.

  • The Role of Amine Position: A key study investigating various substituted thiophenes found that an "amino substitution adjacent to the sulfur is obligatory for bioactivation."[1] This suggests that a 5-amino-thiophen-2-yl-acetic acid isomer would be at high risk for forming reactive metabolites. In contrast, the same study found that 2-monoamino thiophene derivatives (analogous to a 4- or 3-amino isomer in this context) did not form detectable glutathione (GSH) conjugates.[1]

  • Supporting Evidence: Further evidence comes from the anticancer agent OSI-930, which contains a 3-amino-thiophene core. This compound is known to be oxidized by CYP3A4 into a reactive sulfoxide that readily forms adducts with nucleophiles like glutathione.[7][8]

Therefore, the primary metabolic pathway of concern for an this compound is the CYP-mediated oxidation of the thiophene sulfur to form a reactive thiophene-S-oxide. This electrophilic intermediate can then be intercepted by cellular nucleophiles.

Amino_Thiophene_Bioactivation parent Amino-thiophen- 2-yl-acetic acid reactive Thiophene-S-Oxide (Reactive Electrophile) parent->reactive CYP450 (e.g., CYP3A4) adduct GSH Adduct (Stable, Detectable) reactive->adduct Glutathione (Detoxification) protein Protein Adduct (Covalent Binding, Cellular Damage) reactive->protein Cellular Protein (Toxicity)

Head-to-Head Comparison Summary
FeatureTiaprofenic AcidThis compound
Primary Metabolic Route Detoxification (Glucuronidation, Keto-reduction)[1][5]Predicted to be Bioactivation (Thiophene S-oxidation), dependent on isomer[1][7]
Predicted RM Formation Very Low / Undetectable[1]Moderate to High (especially for 5-amino isomer)[1]
Key Influencing Factor Bulky, deactivating benzoyl group and efficient alternative metabolic pathways.[1]Activating amino group making the thiophene ring electronically rich and susceptible to oxidation.[1]
Associated Risk Low risk of hepatotoxicity from reactive metabolites. Primary toxicity is cystitis.[1][6]Potential risk of RM-mediated toxicity (e.g., hepatotoxicity) via covalent binding.

Table 2. Summary comparison of metabolic profile and bioactivation potential.

Experimental Workflows for Assessing Bioactivation

To move from prediction to empirical data, a tiered experimental approach is essential. The following protocols are standard in the industry for characterizing bioactivation potential.

Workflow 1: Reactive Metabolite Trapping with Glutathione (GSH)

Principle: This is the cornerstone assay for identifying the formation of soft electrophiles. A test compound is incubated with a metabolically active system (e.g., human liver microsomes) in the presence of a high concentration of a nucleophilic trapping agent, typically glutathione (GSH). If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable adduct that can be detected and characterized by LC-MS/MS.[9][10]

GSH_Workflow cluster_incubation Step 1: Incubation cluster_processing Step 2: Sample Processing cluster_analysis Step 3: Analysis A Combine: - Test Compound - Human Liver Microsomes - Glutathione (GSH) - Phosphate Buffer B Pre-warm to 37°C A->B C Initiate reaction with NADPH cofactor B->C D Incubate (e.g., 60 min at 37°C) C->D E Quench reaction with cold Acetonitrile D->E F Centrifuge to pellet protein E->F G Collect supernatant F->G H Inject supernatant onto LC-MS/MS G->H I Monitor for predicted mass of GSH adduct (Parent + 305.068 Da) H->I J Characterize structure using MS/MS fragmentation I->J

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound (e.g., 10 mM in DMSO).

    • Prepare a fresh solution of NADPH regenerating system (or NADPH itself).

    • Prepare a 100 mM solution of reduced glutathione (GSH) in buffer.

  • Incubation Setup (in triplicate):

    • To a microcentrifuge tube, add:

      • Human Liver Microsomes (final concentration 1 mg/mL).

      • Test Compound (final concentration 10 µM).

      • GSH (final concentration 5 mM).

      • Phosphate buffer to bring to the final volume (e.g., 200 µL).

    • Include a negative control incubation without the NADPH regenerating system. This is critical to ensure any adduct formation is metabolism-dependent.

  • Reaction:

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for 60 minutes at 37°C in a shaking water bath.

  • Termination and Processing:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Use data mining techniques, such as searching for the exact mass of the predicted GSH adduct or using neutral loss scans for the pyroglutamic acid moiety (129 Da), to identify potential adducts.

Workflow 2: Covalent Binding Assessment

Principle: This assay provides a quantitative measure of the total amount of reactive metabolite that binds irreversibly to proteins. It typically requires a radiolabeled version of the test compound (e.g., with ³H or ¹⁴C). After incubation, proteins are extensively washed to remove any non-covalently bound drug, and the remaining radioactivity is measured.[11]

Step-by-Step Methodology:

  • Incubation: Perform an incubation similar to the GSH trapping study, but using radiolabeled test compound and omitting the GSH.

  • Protein Precipitation: Terminate the reaction and precipitate proteins with a strong organic solvent like acetonitrile or methanol.

  • Washing: This is the most critical phase. Repeatedly wash the protein pellet to remove all non-covalently bound radioactivity. This is typically done by resuspending the pellet in a solvent (e.g., 80% methanol) and re-pelleting via centrifugation. This cycle is repeated 3-5 times.

  • Quantification:

    • Solubilize the final washed protein pellet (e.g., using NaOH or a commercial solubilizer).

    • Measure the protein concentration using a standard method (e.g., BCA assay).

    • Measure the radioactivity in the solubilized sample using a liquid scintillation counter.

  • Calculation: Express the result as pmol-equivalents of drug bound per mg of protein.

Workflow 3: Cytotoxicity Assessment

Principle: This workflow assesses the ultimate toxicological consequence of reactive metabolite formation. A cell line, often the human hepatoma line HepG2, is exposed to the drug, and cell viability is measured.[12][13] To specifically probe for reactive metabolite toxicity, the assay can be run in parallel with cells that have been pre-treated with L-buthionine-S,R-sulfoximine (BSO), an agent that depletes cellular GSH. A significant increase in toxicity in the BSO-treated cells strongly suggests a mechanism involving an electrophilic reactive metabolite that is normally detoxified by GSH.[14]

Step-by-Step Methodology:

  • Cell Culture: Plate HepG2 cells in 96-well plates and allow them to adhere overnight.

  • GSH Depletion (for one set of plates): Treat the cells with a non-toxic concentration of BSO for 24 hours to deplete intracellular GSH stores.

  • Drug Treatment: Expose both normal and BSO-pretreated cells to a range of concentrations of the test compound for 24-48 hours.

  • Viability Measurement: Assess cell viability using a standard method, such as the MTT assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[15]

  • Data Analysis: Calculate the IC₅₀ value (the concentration that causes 50% loss of viability) for both conditions. A significant leftward shift (lower IC₅₀) in the BSO-treated cells indicates toxicity mediated by reactive metabolites.

Data Interpretation & Risk Assessment

The data from these workflows provide a comprehensive picture of a compound's bioactivation liability.

AssayTiaprofenic Acid (Expected Result)This compound (Hypothetical Result)Interpretation
GSH Trapping No significant GSH adducts detected.One or more GSH adducts detected, especially with the 5-amino isomer.Direct evidence of NADPH-dependent reactive metabolite formation for the amino-thiophene.
Covalent Binding < 50 pmol/mg protein> 100 pmol/mg proteinA commonly used threshold for concern is >50-100 pmol/mg. The amino-thiophene would be flagged as a risk.
Cytotoxicity IC₅₀ > 100 µM75 µMModerate baseline cytotoxicity.
Cytotoxicity IC₅₀ (+BSO) > 100 µM15 µMThe >5-fold shift in IC₅₀ for the amino-thiophene is a strong indicator that its toxicity is driven by an electrophile detoxified by GSH. No shift for tiaprofenic acid suggests its toxicity mechanism is different.

Table 3. Example data and interpretation from in vitro bioactivation and cytotoxicity assays.

Conclusion

This guide illustrates that while the thiophene ring is a valid structural alert, a deeper, structure-specific analysis is required for accurate risk assessment.

  • Tiaprofenic Acid represents a compound where efficient, alternative detoxification pathways dominate, rendering the bioactivation of its thiophene ring a negligible risk. Its known toxicities are likely unrelated to the formation of hepatic reactive metabolites.[1]

  • This compound , by contrast, represents a structure where the substituent (the amino group) electronically activates the thiophene ring, making bioactivation a primary and concerning metabolic pathway.[1][7] The specific position of this amino group is a critical determinant of the magnitude of this risk.

For drug development professionals, this comparison underscores a vital principle: do not dismiss a compound solely based on a structural alert, nor ignore an alert because other compounds containing it are safe. The judicious application of the experimental workflows detailed here provides the necessary empirical data to make informed decisions, de-risk candidates, and guide structural modifications to design safer medicines.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiophene-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the Power of In Silico Prediction

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing a sulfur atom, is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and ability to form key interactions with biological targets.[3][4] The sulfur atom, for instance, can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Tinoridine, feature the thiophene core, underscoring its clinical significance.[4]

The journey from a promising scaffold to a clinical candidate is long and arduous. Modern drug discovery heavily relies on computational methods to rationalize this process, with molecular docking being a pivotal technique.[6][7] Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7] This in silico approach allows for the rapid screening of large compound libraries and provides invaluable insights into the molecular basis of inhibition, guiding the optimization of lead compounds.[6]

This guide provides a comparative analysis of thiophene-based inhibitors targeting two crucial enzymes implicated in various diseases: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). We will delve into the principles of molecular docking, provide a detailed, step-by-step protocol for performing these studies using the widely-accepted AutoDock Vina software, and demonstrate how to interpret the results in the context of experimental data. The ultimate goal is to equip you with the knowledge and practical steps to conduct your own meaningful and reproducible comparative docking studies.

The "Why": Causality in Experimental Design for Molecular Docking

A successful molecular docking study is not merely about generating numbers; it's about building a predictive model that reflects biological reality. Every step, from preparing the molecules to setting the docking parameters, is a critical decision that influences the outcome.

1. Receptor and Ligand Preparation: The Foundation of Accuracy

The quality of your input structures is paramount. The "garbage in, garbage out" principle applies unequivocally to molecular docking.

  • Receptor Preparation: Crystal structures of proteins, typically obtained from the Protein Data Bank (PDB), are static snapshots and often incomplete. They may lack hydrogen atoms, contain water molecules that may or may not be structurally important, and might have missing loops or side chains.[8] The preparation process involves:

    • Removing non-essential molecules: Water molecules, co-solvents, and ions that are not integral to the protein's structure or the ligand's binding are typically removed. However, a conserved water molecule that mediates a key interaction between the protein and a known inhibitor should be retained.

    • Adding hydrogen atoms: Since X-ray crystallography does not usually resolve hydrogen atoms, they must be added computationally. The protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) at a physiological pH are critical for establishing correct hydrogen bonding networks.

    • Assigning charges: Partial charges are assigned to each atom of the protein, which are essential for calculating the electrostatic interactions in the scoring function. Kollman charges are a common choice for proteins.[8]

  • Ligand Preparation: The small molecule inhibitors also require careful preparation. This includes:

    • Generating a 3D conformation: Ligands are often drawn in 2D. A robust 3D structure with realistic bond lengths and angles must be generated.

    • Assigning charges and atom types: Similar to the receptor, partial charges (Gasteiger charges are common for ligands) and atom types are assigned.[8]

    • Defining rotatable bonds: The flexibility of the ligand is a key aspect of docking. Defining the rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site.

2. Defining the Search Space: Focusing the Computational Effort

"Blind docking," where the entire protein surface is considered as the potential binding site, can be useful for identifying novel binding pockets. However, when the active site is known, a more focused "grid box" is defined. This three-dimensional grid encompasses the active site and a small surrounding area, concentrating the computational search where it is most likely to yield meaningful results. The size and center of this grid box are critical parameters that must be chosen carefully to include all key interacting residues.[9]

3. The Docking Algorithm and Scoring Function: The Engine of Prediction

AutoDock Vina, a widely used open-source docking program, employs a sophisticated search algorithm (a Lamarckian genetic algorithm) to explore the conformational space of the ligand within the defined grid box.[7][9] It then uses a scoring function to estimate the binding affinity for each generated pose. This scoring function is an empirical model that approximates the free energy of binding, considering factors like hydrophobic interactions, hydrogen bonds, and electrostatic interactions. The output is a binding energy value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.[10][11]

Experimental Protocol: A Step-by-Step Guide to Comparative Docking with AutoDock Vina

This protocol outlines the workflow for a comparative docking study of a series of thiophene-based inhibitors against a target enzyme.

Software Requirements:

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: Molecular visualization software.

  • Open Babel: A chemical toolbox for converting file formats.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis PDB Download Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligands Obtain Ligand Structures (e.g., from PubChem or draw in 2D) PrepLig Prepare Ligands (Generate 3D, assign charges, define rotatable bonds) Ligands->PrepLig Grid Define Grid Box (around the active site) PrepProt->Grid RunVina Run AutoDock Vina (Dock each ligand to the prepared protein) PrepLig->RunVina Grid->RunVina Results Analyze Docking Output (Binding energies and poses) RunVina->Results Visualize Visualize Interactions (e.g., using PyMOL) Results->Visualize Compare Compare with Experimental Data (e.g., IC50 values) Results->Compare

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Methodology:

  • Protein Preparation: a. Download the crystal structure of your target enzyme (e.g., COX-2, PDB ID: 5IKR; EGFR, PDB ID: 2GS2) from the Protein Data Bank. b. Open the PDB file in AutoDock Tools (ADT). c. Remove water molecules and any co-crystallized ligands or ions not essential for the study. d. Add polar hydrogens to the protein (Edit -> Hydrogens -> Add -> Polar only). e. Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). f. Save the prepared protein in PDBQT format (File -> Save -> Write PDBQT). This file will be your receptor file.

  • Ligand Preparation: a. Obtain the 2D structures of your thiophene-based inhibitors. You can draw them in a chemical drawing software or download them from a database like PubChem. b. Convert the 2D structures to 3D SDF or MOL2 files. Open Babel can be used for this conversion. c. Open each ligand file in ADT. d. ADT will automatically compute Gasteiger charges and detect the root and rotatable bonds. e. Save each prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

  • Grid Box Generation: a. In ADT, with the prepared protein loaded, go to Grid -> Grid Box. b. A box will appear around the protein. Adjust the center and dimensions of the box to encompass the known active site. A good starting point is to center the box on the co-crystallized ligand (if available) and use dimensions of 20x20x20 Å. c. Save the grid parameters (File -> Close saving current). This will generate a GPF file.

  • Docking Execution: a. Create a configuration file (e.g., conf.txt) in a text editor. This file specifies the paths to your receptor and ligand PDBQT files, and the grid box parameters.

    receptor = your_protein.pdbqt ligand = your_ligand.pdbqt out = your_ligand_out.pdbqt

    b. Run AutoDock Vina from the command line for each ligand: vina --config conf.txt --log your_ligand_log.txt c. This will generate an output PDBQT file containing the docked poses and a log file with the binding energies.

Analysis and Interpretation of Docking Results

The output of a docking simulation is rich with information that needs careful interpretation.

Logical Flow of Docking Result Analysis:

G Input Docking Output (Log file and PDBQT) BindingEnergy Extract Binding Energy (kcal/mol) Rank compounds by predicted affinity Input->BindingEnergy BestPose Identify Best Pose (Usually the one with the lowest energy) BindingEnergy->BestPose Visualize Visualize Best Pose in Receptor (e.g., PyMOL) BestPose->Visualize Interactions Analyze Key Interactions (Hydrogen bonds, hydrophobic, etc.) Visualize->Interactions Compare Compare with Known Inhibitors and Experimental Data (IC50) Interactions->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR

Caption: Logical steps for analyzing and interpreting molecular docking results.

  • Binding Energy: This is the primary metric for ranking your compounds. As a general rule, a more negative binding energy suggests a higher binding affinity.[9]

  • Binding Pose: The output PDBQT file contains multiple binding poses for each ligand, ranked by their binding energy. The top-ranked pose (the one with the lowest energy) is typically considered the most likely binding mode.

  • Key Interactions: Visualization is crucial for understanding why a ligand is predicted to bind well. Using software like PyMOL, you can visualize the docked pose within the active site and identify key interactions:

    • Hydrogen bonds: These are strong, directional interactions that are often critical for binding affinity and specificity.

    • Hydrophobic interactions: The burial of nonpolar surfaces of the ligand and protein away from water contributes significantly to binding.

    • Pi-stacking and cation-pi interactions: These can occur between aromatic rings of the ligand and protein residues.

Comparative Analysis: Thiophene-Based Inhibitors of COX-2 and EGFR

The true power of molecular docking lies in its ability to compare a series of compounds and rationalize their activities. Here, we present a comparative analysis of thiophene-based inhibitors against two key enzyme targets.

Case Study 1: Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Its inhibition is a major strategy for treating inflammation and pain.

Simplified COX-2 Signaling Pathway:

G InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation ThiopheneInhibitor Thiophene-based Inhibitor ThiopheneInhibitor->COX2

Caption: Simplified COX-2 pathway and the point of inhibition by thiophene-based drugs.

Comparative Docking Data for Thiophene-Based COX-2 Inhibitors:

Compound IDThiophene Derivative StructureDocking Score (kcal/mol)Experimental IC50 (µM)Key Interacting Residues (Predicted)
Celecoxib (Reference Drug)-9.50.052Arg513, Val523, Ser353
Compound A 2-amino-thiophene derivative-8.20.31Arg513, His90, Val523
Compound B Thiophene-pyrazole hybrid-8.90.15Arg513, Tyr385, Ser353
Compound C Thioester-based thiophene-9.20.20Arg513, Val523, Phe518

(Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes.[4][12][13][14])

Case Study 2: Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[17] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[18]

Simplified EGFR Signaling Pathway:

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation ThiopheneInhibitor Thiophene-based Inhibitor ThiopheneInhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by thiophene-based drugs.

Comparative Docking Data for Thiophene-Based EGFR Inhibitors:

Compound IDThiophene Derivative StructureDocking Score (kcal/mol)Experimental IC50 (nM)Key Interacting Residues (Predicted)
Erlotinib (Reference Drug)-9.850Met793, Cys797, Leu718
Compound D Thieno[2,3-d]pyrimidine-10.537.19Met793, Asp855, Leu718
Compound E Thiophene-3-carboxamide-9.242.3Met793, Cys797, Thr790
Compound F Thiophene-bearing quinazoline-8.854Met793, Gly796, Leu844

(Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes.[3][17][18])

In this case study, the thiophene derivatives again demonstrate strong predicted binding to the ATP-binding site of the EGFR kinase domain. Compound D, a thieno[2,3-d]pyrimidine, shows a particularly favorable docking score that correlates well with its potent experimental activity.[18] Analysis of the binding poses would likely show a key hydrogen bond interaction with the "hinge" residue Met793, a characteristic feature of many EGFR inhibitors.[3] By comparing the docked poses of different derivatives, one can rationalize how substitutions on the thiophene scaffold can lead to additional interactions with residues like Cys797 or in the hydrophobic pocket, thus explaining differences in their inhibitory potency.

Conclusion: Integrating Computational and Experimental Data for Drug Discovery

Molecular docking is a powerful and indispensable tool in modern drug discovery, offering a rational, structure-based approach to the design and optimization of enzyme inhibitors. As we have demonstrated with thiophene-based inhibitors of COX-2 and EGFR, comparative docking studies can provide profound insights into structure-activity relationships, guiding the synthetic efforts of medicinal chemists.

However, it is crucial to remember that docking provides a prediction, not a definitive answer. The scoring functions are approximations, and the static nature of the receptor does not fully account for the dynamic nature of protein-ligand interactions. Therefore, the true value of molecular docking is realized when it is used in concert with experimental validation. A strong correlation between docking scores and experimental data, as illustrated in our case studies, builds confidence in the computational model and paves the way for the discovery of novel, more effective therapeutic agents. This guide has provided the foundational knowledge and a practical framework to empower you to perform and interpret your own comparative docking studies with scientific rigor and confidence.

References

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, thiophene derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of novel thiophene derivatives, comparing their performance against established antibiotics and elucidating their mechanisms of action.

The Imperative for Novel Antimicrobials: The Rise of Thiophene Derivatives

The diminishing pipeline of new antibiotics, coupled with the escalating threat of resistant infections, necessitates a paradigm shift in antimicrobial drug discovery. Thiophene-based compounds offer a promising scaffold for the development of new therapeutics due to their diverse pharmacological properties and synthetic tractability.[3][4] Numerous studies have highlighted the potential of thiophene derivatives against a range of Gram-positive and Gram-negative bacteria, including clinically important species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5][6]

This guide will walk you through a systematic approach to not only quantify the antimicrobial potency of your novel thiophene derivatives but also to understand their mode of action, a critical step in the journey from a promising molecule to a potential clinical candidate.

Pillar 1: Quantifying Antimicrobial Potency - The Minimum Inhibitory Concentration (MIC) Assay

The cornerstone of evaluating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[7] This quantitative measure allows for a direct comparison of the potency of different compounds.

Choosing the Right Methodology: Broth Microdilution

For high-throughput screening and validation of novel compounds, the broth microdilution method is the industry standard, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] This method offers several advantages, including the requirement for small volumes of reagents, the ability to test multiple compounds and bacterial strains simultaneously, and the generation of quantitative and reproducible results.

Experimental Protocol: Broth Microdilution for Thiophene Derivatives

This protocol is a guideline and should be adapted based on the specific properties of the thiophene derivatives and the target microorganisms. Adherence to CLSI or EUCAST guidelines is paramount for ensuring the validity of the results.[9][10]

Materials:

  • Novel thiophene derivatives

  • Standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Ampicillin)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve the thiophene derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent should be carefully considered to ensure it does not interfere with bacterial growth at the final concentration used in the assay.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, and the concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

    • Include a growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Data Presentation: Comparative MIC Values

For a clear and objective comparison, the MIC data should be presented in a tabular format. This allows for a direct assessment of the potency of the novel thiophene derivatives against various bacterial strains in comparison to standard antibiotics.

CompoundS. aureus ATCC 29213 (MIC, µg/mL)E. coli ATCC 25922 (MIC, µg/mL)P. aeruginosa ATCC 27853 (MIC, µg/mL)Colistin-Resistant A. baumannii (MIC₅₀, mg/L)Colistin-Resistant E. coli (MIC₅₀, mg/L)
Thiophene Derivative 1 4816168
Thiophene Derivative 2 816321632
Thiophene Derivative 3 >64>64>64>32>32
Ciprofloxacin 0.50.0150.25--
Gentamicin 0.250.51--
Ampicillin 0.252>64--
Colistin ---1288

Note: The MIC values for thiophene derivatives are hypothetical and for illustrative purposes. The MIC₅₀ values for colistin-resistant strains are based on published data.[5][11]

Pillar 2: Unraveling the Mechanism of Action

Identifying the cellular target and mechanism of action of a novel antimicrobial is crucial for its development. Thiophene derivatives have been reported to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane and inhibition of essential enzymes.[11]

Investigating Membrane Permeabilization

One common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. This can be assessed using fluorescent dyes that can only enter cells with compromised membranes.

Experimental Workflow: Membrane Permeability Assay

G bact Bacterial Culture (Logarithmic Phase) wash Wash & Resuspend in Buffer bact->wash treat Incubate with Thiophene Derivative (at 0.5x MIC) wash->treat control Incubate with Buffer (Control) wash->control stain Add Ethidium Homodimer-1 treat->stain control->stain incubate_stain Incubate in the Dark stain->incubate_stain analysis Analyze via Fluorescence Microscopy or Plate Reader incubate_stain->analysis

Caption: Workflow for assessing bacterial membrane permeabilization.

An increase in fluorescence in the cells treated with the thiophene derivative compared to the untreated control indicates that the compound disrupts the bacterial cell membrane.[11]

Targeting Essential Bacterial Proteins: The Case of FtsZ

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a promising target for novel antibiotics.[12][13] FtsZ polymerizes to form the Z-ring at the site of cell division, and inhibition of this process leads to filamentation and eventual cell death.[14] Some thiophene derivatives have been investigated for their ability to target FtsZ.

Proposed Mechanism of Action: Thiophene Derivative Targeting FtsZ

G cluster_pathway Bacterial Cell Division Pathway gtp GTP ftsz_mono FtsZ Monomers ftsz_poly FtsZ Polymerization ftsz_mono->ftsz_poly GTP Hydrolysis z_ring Z-Ring Formation ftsz_poly->z_ring division Cell Division z_ring->division bactericidal Bactericidal Effect thiophene Thiophene Derivative inhibition Inhibition thiophene->inhibition inhibition->ftsz_poly inhibition->bactericidal

Caption: Proposed mechanism of a thiophene derivative inhibiting FtsZ.

Pillar 3: Structure-Activity Relationship (SAR) - The Chemist's Compass

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the antimicrobial potency of a chemical series. By systematically modifying the substituents on the thiophene ring, medicinal chemists can identify the key structural features that contribute to enhanced activity and reduced toxicity.

A review of the literature reveals several key SAR insights for thiophene derivatives:

  • Substitution Pattern: The position and nature of substituents on the thiophene ring significantly influence antimicrobial activity. For instance, the presence of specific moieties at the C2 and C5 positions can be critical.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can modulate the overall electron density of the thiophene ring, affecting its interaction with biological targets.

  • Lipophilicity: The lipophilicity of the molecule, often modulated by the addition of alkyl or aryl groups, plays a crucial role in its ability to penetrate the bacterial cell membrane.

  • Introduction of Other Heterocycles: The fusion or linkage of the thiophene ring to other heterocyclic systems, such as pyrazoles, pyridines, or thiazoles, has been shown to yield compounds with potent antimicrobial activity.[2][6]

For example, one study demonstrated that a 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate derivative exhibited outstanding antibacterial action against extensively drug-resistant Salmonella Typhi, with a MIC value of 3.125 µg/mL, which was superior to that of ciprofloxacin and ceftriaxone.[15] This highlights the importance of specific substitutions in enhancing the antimicrobial profile.

Conclusion: A Roadmap for Validation

The validation of novel thiophene derivatives as potential antimicrobial agents requires a multi-faceted and rigorous approach. By combining standardized methodologies for determining antimicrobial potency, in-depth investigations into the mechanism of action, and a thorough understanding of the structure-activity relationship, researchers can build a compelling case for the continued development of these promising compounds. The experimental protocols and comparative frameworks presented in this guide provide a solid foundation for advancing the most promising thiophene derivatives from the laboratory bench to preclinical and, ultimately, clinical development, contributing to the global effort to combat the growing threat of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Hirshfeld Surface Analysis for Investigating Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular sciences, particularly in drug development and materials science, understanding the subtle forces that govern how molecules arrange themselves in a crystalline solid is paramount. These non-covalent intermolecular interactions dictate critical physicochemical properties, including solubility, stability, bioavailability, and polymorphism. While traditional crystallographic analysis provides a static map of atomic positions, Hirshfeld surface analysis offers a dynamic and holistic view, translating complex structural data into a visually intuitive and quantitative assessment of crystal packing. This guide provides an in-depth exploration of Hirshfeld surface analysis, comparing its utility against other methods and offering a practical framework for its application.

The Conceptual Core: What is a Hirshfeld Surface?

At its heart, Hirshfeld surface analysis is a method for partitioning the space in a crystal into regions associated with each molecule.[1] The surface itself is defined as the boundary where the contribution to the electron density from a specific molecule (the "promolecule") is equal to the combined contribution from all other molecules in the crystal (the "procrystal").[2] This "stockholder" partitioning creates a unique, non-overlapping volume for each molecule that is defined not by arbitrary van der Waals radii, but by the actual electronic environment within the crystal.[2][3]

The power of this technique lies in mapping various properties onto this surface, transforming it into a rich tapestry of information about intermolecular contacts.

Key Surface Properties:
  • Normalized Contact Distance (d_norm) : This is the most crucial property. It is derived from dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside), normalized by the van der Waals radii of the respective atoms.[1][4] The resulting surface is color-coded:

    • Red spots : Indicate shorter-than-van-der-Waals contacts, highlighting the most significant interactions like strong hydrogen bonds.[3][4]

    • White areas : Represent contacts at approximately the van der Waals separation distance.[3]

    • Blue areas : Signify longer contacts with weaker interactions.[3][4]

  • Shape Index and Curvedness : These properties are invaluable for identifying π-π stacking interactions. The Shape Index reveals the shape of the surface, where complementary red "hollows" and blue "bumps" fitting together are characteristic of π-π stacking.[3] Curvedness highlights flat regions on the surface, which are also indicative of planar stacking.[3]

The Quantitative Fingerprint: Deconstructing Interactions

While the 3D Hirshfeld surface provides a qualitative overview, the 2D fingerprint plot offers a quantitative summary of all intermolecular interactions in the crystal.[5] This plot is a histogram of every dᵢ and dₑ distance pair across the entire surface.[5]

The plot's features are highly characteristic of specific interaction types:

  • Sharp, distinct "spikes" at low dᵢ and dₑ values are hallmarks of strong, directional interactions like hydrogen bonds.[6]

  • Symmetrical "wings" often represent C-H···π interactions.[5]

  • A large, diffuse region at higher dᵢ and dₑ values typically corresponds to numerous van der Waals H···H contacts.[6]

Crucially, these fingerprint plots can be "decomposed" or "delineated" to show the contribution of specific atom···atom contacts (e.g., O···H, C···H, H···H). This allows for the precise quantification of each interaction's contribution to the total Hirshfeld surface area, enabling a direct, data-driven comparison between different crystal structures.[3]

Experimental Protocol: From CIF to Insight with CrystalExplorer

The standard and most powerful software for performing Hirshfeld surface analysis is CrystalExplorer.[7][8] The process is straightforward, requiring only a Crystallographic Information File (CIF) as input.[9]

Step-by-Step Workflow:
  • Load CIF: Open the CIF file in CrystalExplorer. The software will display the unit cell and the molecule of interest.[8][10]

  • Select Molecule: Select the molecule for which the surface will be generated. For structures with lattice solvents, ensure only the primary molecule is selected for its specific analysis.[10]

  • Generate Hirshfeld Surface: Use the surface generation tool. A moderate resolution is typically sufficient for initial analysis.

  • Map d_norm: In the surface properties dialog, map the d_norm property. This will generate the characteristic red-white-blue surface, immediately highlighting key contact points.[3][11]

  • Generate 2D Fingerprint Plot: With the surface generated, click the fingerprint plot icon. This displays the overall plot summarizing all interactions.[8][10]

  • Decompose Fingerprint: In the fingerprint window, select specific atom pairs (e.g., O inside, H outside and vice-versa for O···H contacts) to view and quantify their individual contributions. The software provides the percentage of the total surface area for each contact type.[3]

G cluster_input Input cluster_software CrystalExplorer Workflow cluster_output Analysis & Output CIF Crystallographic Information File (.cif) Load 1. Load CIF File CIF->Load Select 2. Select Molecule of Interest Load->Select GenerateHS 3. Generate Hirshfeld Surface Select->GenerateHS MapProps 4. Map Surface Properties (e.g., d_norm, Shape Index) GenerateHS->MapProps GenerateFP 5. Generate 2D Fingerprint Plot GenerateHS->GenerateFP Qualitative Qualitative Analysis: 3D d_norm Surface Visualization MapProps->Qualitative DecomposeFP 6. Decompose Fingerprint Plot GenerateFP->DecomposeFP Quantitative Quantitative Analysis: Percentage Contributions of Contacts DecomposeFP->Quantitative

Comparative Analysis: A Polymorph Case Study

The true diagnostic power of Hirshfeld analysis shines when comparing polymorphs or related compounds.[12][13] Consider two hypothetical polymorphs, Form A and Form B, of a drug candidate. While their chemical composition is identical, their crystal packing differs, leading to different physical properties.

Form A might exhibit a crystal packing dominated by a strong N-H···O hydrogen bond, forming a head-to-tail dimer. Its d_norm surface would show intense red spots corresponding to this interaction.

Form B , in contrast, might lack this direct hydrogen bond but instead pack via weaker C-H···O interactions and significant π-π stacking. Its d_norm surface would show less intense red spots, but its Shape Index map would clearly show the complementary shapes indicative of stacking.

The quantitative differences are captured definitively in the decomposed fingerprint plots.

Intermolecular ContactForm A Contribution (%)Form B Contribution (%)Interpretation
N···H / H···N 15.2%1.5%Dominant H-bond in Form A is absent in Form B.
O···H / H···O 22.5%18.0%Includes N-H···O and C-H···O contacts. The higher value in A is driven by the strong H-bond.
C···H / H···C 14.8%24.5%Form B relies more heavily on weaker C-H contacts for packing.
C···C 2.1%9.8%The significant C···C contribution in Form B confirms the presence of π-π stacking.
H···H 45.4%46.2%Represents the bulk of van der Waals interactions, often the largest contributor.[6]

This table, derived directly from the analysis, provides unambiguous, quantitative evidence of the different packing schemes, allowing researchers to correlate structural features with observed properties like stability or dissolution rate.

Hirshfeld Analysis in Context: Comparison with Other Methods

Hirshfeld analysis is a powerful tool, but it is not the only one. Its strength lies in providing a holistic and visually intuitive overview of all contacts simultaneously.[12]

MethodPrincipleStrengthsLimitations
Hirshfeld Surface Analysis Electron density partitioning to define molecular surfaces and map contact properties.Holistic view of all interactions; highly visual; quantitative via fingerprint plots; excellent for comparing polymorphs.[12][14]Primarily geometric; does not directly calculate interaction energies (though this is a feature in newer CrystalExplorer versions).[7][15]
Conventional Analysis Measuring specific interatomic distances and angles from the crystal structure.Simple and fast for known, strong interactions like hydrogen bonds.Can miss the collective importance of weaker interactions; not a "whole of structure" view.[12]
Non-Covalent Interaction (NCI) Plot Based on electron density and its derivatives to visualize weak interaction regions in real space.Excellent for visualizing the spatial extent of interactions; complements Hirshfeld analysis.[3]Less straightforward to quantify the relative importance of different contacts compared to fingerprint plots.
QTAIM (Quantum Theory of Atoms in Molecules) Topological analysis of electron density to find bond critical points (BCPs) between atoms.Rigorous quantum mechanical basis; provides energetic properties at BCPs.Computationally more intensive; can be complex to interpret the full crystal packing from BCPs alone.
Interaction Energy Calculations Quantum mechanical calculation of the binding energy between molecular pairs.Provides a direct energetic value for interaction strength.[15]Typically performed on selected dimers/clusters, may not capture the full lattice effect without more complex calculations.

G cluster_main Analysis of Intermolecular Interactions cluster_alts Alternative & Complementary Methods Hirshfeld Hirshfeld Surface Analysis (Holistic, Geometric) Conventional Conventional Measurement (Distances/Angles) Hirshfeld->Conventional Compares to NCI NCI Plot (Spatial Visualization) Hirshfeld->NCI Complemented by QTAIM QTAIM (Topological, Energetic) Hirshfeld->QTAIM Compares to EnergyCalc Interaction Energy Calc. (Direct Energetics) Hirshfeld->EnergyCalc Complemented by

Conclusion

Hirshfeld surface analysis, through its combination of intuitive 3D visualization and robust 2D quantitative fingerprinting, provides an unparalleled tool for the comprehensive study of intermolecular interactions in molecular crystals.[6][16] It bridges the gap between raw crystallographic data and a true understanding of crystal packing, enabling researchers to make informed, data-driven decisions. For professionals in drug development and materials science, mastering this technique is not merely an academic exercise; it is a critical step toward the rational design of molecules with optimized solid-state properties.[17][18] By embracing this "whole-of-structure" approach, we can more effectively decode the complex language of molecular assembly and engineer the functional materials of the future.

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Amino-thiophen-2-yl-acetic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents.[1][2][3][4] This guide provides a comprehensive analysis of the efficacy of structural analogs of amino-thiophen-2-yl-acetic acid, a class of compounds with significant therapeutic potential. Drawing upon a wide array of experimental data, we will dissect the structure-activity relationships, compare anti-inflammatory performance, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance the development of potent anti-inflammatory drugs.

Introduction: The Thiophene Core in Anti-Inflammatory Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug design due to its ability to mimic a phenyl ring while offering unique electronic and steric properties.[2] Several commercially successful anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety, underscoring its importance.[1][3][4] The focus of this guide, this compound and its analogs, represents a promising avenue for the development of next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles.

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key pathways in the inflammatory cascade, most notably the inhibition of cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase-1 (mPGES-1).[5][6][7]

Comparative Efficacy Analysis

Due to the limited publicly available data on a single, unified series of this compound analogs, this guide will draw comparisons from studies on closely related thiophene derivatives, including the well-characterized NSAID, Tiaprofenic acid. This approach allows for a robust, evidence-based discussion of the structural modifications that influence anti-inflammatory potency.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[8] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[9] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[9]

Table 1: Comparative in vitro COX Inhibitory Activity of Tiaprofenic Acid and Other NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Tiaprofenic Acid 1.50.81.875
Ibuprofen13350.37
Diclofenac0.060.0078.57
Naproxen0.60.90.67
Celecoxib150.04375

Data compiled from multiple sources. A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2.

As shown in Table 1, Tiaprofenic acid, a structural analog of this compound, demonstrates potent inhibition of both COX isoforms, with a slight preference for COX-2. This profile is distinct from a highly selective COX-2 inhibitor like Celecoxib. The data underscores that modifications to the thiophene acetic acid backbone can significantly tune both potency and selectivity.

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Targeting mPGES-1, a downstream enzyme in the prostaglandin E2 (PGE2) synthesis pathway, represents a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.[10][11]

A study focused on 2-(thiophen-2-yl)acetic acid-based compounds identified potent inhibitors of mPGES-1.[6][7] The structure-activity relationship (SAR) of these analogs highlights the importance of specific substitutions on the thiophene ring.

Table 2: mPGES-1 Inhibitory Activity of 2-(thiophen-2-yl)acetic Acid Analogs

CompoundStructuremPGES-1 IC50 (µM)
Analog 1c Phenyl-substituted thiophene acetic acidLow micromolar range
Analog 2c Phenyl-substituted thiophene acetic acidLow micromolar range

Specific IC50 values were reported to be in the low micromolar range in the source study.[6][7]

The study revealed that specific substitutions at the 4-position of the thiophene ring with aryl groups were crucial for mPGES-1 inhibitory activity.[6] This suggests that the anti-inflammatory effects of this compound analogs can be mediated through mechanisms other than direct COX inhibition.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.[8]

Table 3: Comparative in vivo Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)RouteTime (hours)% Inhibition of Edema
Tiaprofenic Acid 20Oral345.2
Ibuprofen40Oral351.8
Diclofenac5Oral362.5
Naproxen10Oral348.7
Celecoxib10Oral358.3

Data compiled from various preclinical studies.[8]

The in vivo data for Tiaprofenic acid demonstrates its significant anti-inflammatory effect, comparable to other established NSAIDs. This further validates the therapeutic potential of the thiophene acetic acid scaffold.

Mechanistic Insights: Beyond COX Inhibition

While COX and mPGES-1 inhibition are key mechanisms, the anti-inflammatory properties of thiophene derivatives can also be attributed to their modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[12]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes.[12][13] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.[14] Certain thiophene derivatives have been shown to suppress the activation of NF-κB.[12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (e.g., COX-2, IL-6, TNF-α) NFkB_active->Genes Induces Thiophene Thiophene Analog (Inhibitor) Thiophene->IKK Inhibits Thiophene->NFkB_active Inhibits Translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by thiophene analogs.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.[8]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

COX_Inhibition_Assay Start Start Enzyme COX-1 or COX-2 Enzyme Start->Enzyme Incubate Pre-incubation Enzyme->Incubate Compound Test Compound (Various Concentrations) Compound->Incubate Substrate Add Arachidonic Acid Incubate->Substrate Reaction Enzymatic Reaction Substrate->Reaction Stop Stop Reaction Reaction->Stop Detect Quantify PGE2 (e.g., ELISA) Stop->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for the in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.[8]

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or vehicle (control) is administered to the animals, usually via the oral or intraperitoneal route, at a predetermined time before the induction of inflammation.[8]

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the rat's hind paw.[8]

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[8]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema for the treated group is calculated relative to the vehicle-treated control group.[8]

Conclusion and Future Directions

The structural analogs of this compound represent a fertile ground for the discovery of novel anti-inflammatory agents. The available evidence, largely drawn from studies on related thiophene derivatives like Tiaprofenic acid, demonstrates their potential to potently inhibit key inflammatory mediators such as COX enzymes and mPGES-1.

Future research should focus on synthesizing and systematically evaluating a focused library of this compound analogs to establish a clear and comprehensive structure-activity relationship. Such studies should aim to optimize not only the potency against specific targets but also the selectivity, thereby improving the overall safety and therapeutic index of these promising compounds. The integration of in silico modeling with in vitro and in vivo assays will be crucial in accelerating the journey from lead compound to clinical candidate.

References

A Senior Application Scientist's Guide to DFT Computational Analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, using Density Functional Theory (DFT). We will explore the molecule's electronic and structural properties, benchmark them against a relevant pharmaceutical compound, and elucidate the rationale behind the computational protocols chosen. The objective is to furnish a practical framework for leveraging DFT to predict molecular behavior and guide rational drug design.

A 2022 study by ACS Omega detailed the synthesis and characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, alongside an initial computational investigation.[1][2][3][4][5][6] The compound demonstrated notable in vitro antimicrobial activity against various bacterial and yeast strains, as well as moderate antioxidant properties, marking it as a molecule of interest for further development.[3][4][5][6] This guide expands on that foundational work, providing a comparative context crucial for drug development professionals.

The Strategic Role of DFT in Modern Drug Discovery

Before delving into the specifics of our target molecule, it is essential to understand why DFT is a cornerstone of modern computational chemistry. At its core, DFT allows us to approximate the solution to the Schrödinger equation for a multi-electron system, providing a robust description of its electronic structure. This is not merely an academic exercise; it is a predictive powerhouse. By calculating properties such as molecular orbital energies and electrostatic potential, we can forecast a molecule's reactivity, stability, and potential sites for intermolecular interactions—all critical parameters in assessing a compound's viability as a drug candidate.[7][8]

The workflow for such an analysis is a systematic process designed to ensure computational rigor and reproducibility.

DFT Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis cluster_3 Interpretation Input Initial 3D Structure Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Input->Method Define Theory Level Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Minimum Energy HOMO_LUMO HOMO-LUMO Analysis Freq->HOMO_LUMO Extract Orbitals MEP MEP Mapping Freq->MEP Calculate Potential Other Other Properties (Dipole Moment, etc.) Freq->Other Data Data Interpretation & Comparative Analysis HOMO_LUMO->Data Synthesize Results MEP->Data Synthesize Results Other->Data Synthesize Results HOMO_LUMO_Concept cluster_0 Molecule LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO:e->LUMO:e   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator) Core Other Occupied MOs Energy Energy Energy->Core Increasing Energy Gap

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Amino-thiophen-2-YL-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The handling of novel chemical entities, such as Amino-thiophen-2-YL-acetic acid, demands a rigorous approach not only in their application but critically, in their disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Foundational Step: Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can extrapolate a conservative safety profile based on its structural motifs: the thiophene ring and the amino acid group.

  • Thiophene Moiety: Thiophene and its derivatives are recognized as irritants and are generally considered harmful.[2][3] Thiophene itself is a flammable liquid that can react violently with strong oxidizers.[3][4]

  • Amino Acid Moiety: While many amino acids are benign, this is a synthetic derivative and should be handled with caution.

  • Analogous Compounds: Safety data for structurally similar compounds, such as Phenylthis compound and 2-Amino-2-(thiophen-3-yl)acetic acid, indicate that this class of chemical is a skin, eye, and respiratory irritant.[5][6]

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from analogous compounds.[5][6]

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement (Disposal)
Skin Irritation (Category 2)Exclamation MarkH315: Causes skin irritationP362: Take off contaminated clothing and wash before reuse.
Serious Eye Irritation (Category 2A)Exclamation MarkH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationExclamation MarkH335: May cause respiratory irritationP304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
Overall Disposal Requirement N/AN/AP501: Dispose of contents/container to an approved waste disposal plant. [5]

Essential Protocol: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the powdered form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-stage process that begins at the point of waste generation. The following workflow ensures safety and regulatory compliance at every step.

Waste Disposal Decision Workflow

G cluster_0 Start: Point of Generation cluster_3 Step 3: Accumulation & Final Disposal start Waste Containing This compound Generated solid Solid Waste (e.g., powder, contaminated weigh boats) start->solid Is it solid? liquid Liquid Waste (e.g., solutions, solvents) start->liquid Is it liquid? ppe Contaminated PPE (e.g., gloves, wipes) start->ppe Is it PPE? solid_container Collect in a labeled, sealed HDPE Solid Waste Container solid->solid_container liquid_container Collect in a labeled, sealed HDPE Liquid Waste Container liquid->liquid_container ppe_container Collect in a designated Hazardous Waste Bag ppe->ppe_container saa Store containers in a designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa ppe_container->saa ehs Arrange pickup through your institution's Environmental Health & Safety (EHS) Office saa->ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Detailed Protocol Steps:
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]

    • Liquid Waste: If the compound is in solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams. For instance, acidic solutions should not be mixed with bases or cyanides.[7]

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[2]

  • Labeling:

    • Proper labeling is a strict regulatory requirement.[8] Every waste container must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other chemical constituents.

      • An indication of the hazards (e.g., "Irritant").

      • The date of waste generation.

  • Storage (Satellite Accumulation Area - SAA):

    • Store all sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7][8]

    • This area must be at or near the point of generation and under the control of laboratory personnel.[7][9]

    • The SAA should be a secondary containment system (e.g., a tray) to contain potential leaks.

    • Ensure incompatible waste types (e.g., acids and bases) are stored separately within the SAA.[7]

    • Containers must remain closed except when adding waste.[7]

  • Final Disposal:

    • The final step is to arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5]

    • Never dispose of this compound or its containers in the regular trash or pour it down the sewer system.[1][10] This is a direct violation of EPA regulations.[1]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2] For a solid spill, gently cover it to prevent dust from becoming airborne.

  • Collect Absorbed Material: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a labeled hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

The Regulatory Bedrock: EPA and OSHA

Adherence to this guide ensures compliance with the primary U.S. regulatory bodies governing laboratory safety and waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes regulations for hazardous waste management from generation to disposal.[1][9] The "cradle-to-grave" responsibility for waste lies with the generator—your institution.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including requirements for PPE, hazard communication (including labeling), and worker training on chemical hazards.[1]

By following these procedures, you not only protect yourself and the environment but also uphold the highest standards of scientific integrity and professional responsibility.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Amino-thiophen-2-YL-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Amino-thiophen-2-YL-acetic acid, a member of the thiophene family, presents unique handling challenges that demand a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and field-proven expertise. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile

This compound (CAS No. 21124-40-3) is classified with specific health hazards that dictate the required level of personal protection. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

  • H315 : Causes skin irritation.[1][2][3]

  • H319 : Causes serious eye irritation.[1][2][3]

  • H335 : May cause respiratory irritation.[1][2][3]

The causality behind these classifications lies in the chemical reactivity of the thiophene moiety and the amino acid side chain. Thiophene derivatives can be absorbed through the skin and may cause sensitization with repeated exposure.[4] Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical component of the experimental design.

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health Effects
H315: Causes skin irritationSkin Irritation, Category 2DermalRedness, itching, inflammation, potential for dermatitis
H319: Causes serious eye irritationEye Irritation, Category 2OcularPain, tearing, redness, blurred vision, potential burns
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure, Cat 3InhalationCoughing, shortness of breath, irritation of the nose/throat
Harmful if swallowed, inhaled, or on skin contactAcute Toxicity (Harmful) - based on related compoundsIngestion, Inhalation, DermalSystemic effects, irritation of the digestive tract

Core Protective Measures: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to establish the foundational safety hierarchy. PPE is the last line of defense, preceded by more effective engineering and administrative controls.

  • Engineering Controls : The primary method for exposure control is to handle this compound within a certified chemical fume hood.[5] This ensures that any dust or aerosols are contained and exhausted away from the operator. The workspace must also be equipped with an easily accessible eyewash station and safety shower.

  • Administrative Controls : All personnel must receive documented training on the specific hazards of this compound. Access to areas where this chemical is handled should be restricted. A comprehensive Chemical Hygiene Plan, including standard operating procedures (SOPs) for this specific compound, must be in place.

Personal Protective Equipment (PPE): A Detailed Protocol

A complete ensemble of PPE is mandatory to prevent contact with the skin, eyes, and respiratory system. The following table outlines the minimum required PPE for handling this compound.

Required PPE Specification Table
Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166[5][6]Protects against splashes and airborne particles entering the eyes, preventing serious irritation.[1]
Face Shield (in addition to goggles)N/ARecommended when there is a significant risk of splashing to protect the entire face.[7]
Skin/Body Chemical-resistant gloves (Nitrile)European Standard EN 374Prevents direct skin contact and irritation.[1] Gloves must be inspected for integrity before each use.[6][8]
Disposable Gown or Lab CoatN/AProvides a barrier against accidental spills on clothing and skin.[9]
Respiratory NIOSH-approved N95 Respirator (minimum)NIOSH (US) or European Standard EN 149[10]Required if handling the solid outside of a fume hood or if dust generation is likely.[1]

Operational Plan: Step-by-Step PPE Procedures

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Gown/Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Enter Work Area & Handle Chemical f2 2. Gown/Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator f3->f4 f4->d1 Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow.

Experimental Protocol: Handling Solid this compound
  • Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood. Assemble all necessary equipment and weigh out the desired amount of the chemical on-site to avoid transport of open containers.

  • Don PPE : Follow the donning sequence outlined in the diagram above. Ensure your N95 respirator, if required, has been properly fit-tested.

  • Handling : Perform all manipulations within the fume hood. Use tools (spatulas, weigh boats) to handle the powder and avoid creating dust. Keep the container tightly closed when not in use.

  • Post-Handling : After completing the task, decontaminate any surfaces and equipment.

  • Doff PPE : Follow the doffing sequence carefully to avoid contaminating yourself. Gloves should be removed first by peeling them off inside-out. The respirator should be removed last, after leaving the immediate work area.[8]

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE : All disposable PPE (gloves, gowns, respirator masks) used while handling this compound must be considered contaminated waste.

    • Place all used PPE into a designated, sealed, and clearly labeled hazardous waste bag.

    • Do not reuse disposable items.[9]

  • Chemical Waste :

    • Unused or waste this compound must be disposed of as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container.[1]

    • Never dispose of this chemical down the drain or in regular trash.

  • Spill Cleanup :

    • In case of a spill, evacuate the area and ensure proper ventilation.[11]

    • Wearing the full complement of prescribed PPE, absorb the spill with an inert material like vermiculite or sand.[10]

    • Carefully sweep or vacuum the material into a hazardous waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

By integrating these detailed PPE protocols, operational plans, and disposal procedures into your laboratory's standard practices, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-thiophen-2-YL-acetic acid
Reactant of Route 2
Reactant of Route 2
Amino-thiophen-2-YL-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.